1-(Aminomethyl)cyclopropanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1215417-77-8 |
|---|---|
Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H |
InChI Key |
NINSLGKSPSRHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(Aminomethyl)cyclopropanol hydrochloride CAS 1215417-77-8 properties
CAS: 1215417-77-8 Formula: C₄H₉NO · HCl Molecular Weight: 123.58 g/mol
Executive Summary
1-(Aminomethyl)cyclopropanol hydrochloride is a high-value, sp³-rich building block used extensively in modern fragment-based drug discovery (FBDD). Structurally, it represents a conformationally restricted analogue of ethanolamine and
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this critical intermediate.[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-(Aminomethyl)cyclopropan-1-ol hydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF |
| Melting Point | 149–156 °C (Literature range for similar salts) |
| Hygroscopicity | Hygroscopic; requires storage under desiccant |
| pKa (Conjugate Acid) | ~9.5 (Estimated for primary amine) |
| H-Bond Donors | 3 (NH₃⁺, OH) |
| H-Bond Acceptors | 2 (OH, N) |
Synthetic Methodologies
The synthesis of 1-(aminomethyl)cyclopropanol hydrochloride typically proceeds via the formation of a cyanohydrin intermediate, followed by reduction. This route avoids the use of unstable cyclopropanone by utilizing surrogates or direct cyanation of precursor ketones.
Core Synthetic Pathway: Cyanohydrin Reduction
This is the most robust industrial route, ensuring high fidelity of the gem-disubstituted pattern.
Step 1: Cyanohydrin Formation The reaction of a cyclopropanone equivalent (often generated in situ from 1-ethoxycyclopropanol or via Simmons-Smith cyclopropanation of a silyl enol ether) with Trimethylsilyl cyanide (TMSCN) yields the protected cyanohydrin.
Step 2: Reduction The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni). The hydroxyl group is preserved.
Step 3: Salt Formation Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.
Figure 1: Strategic synthesis of 1-(aminomethyl)cyclopropanol via cyanohydrin reduction.
Medicinal Chemistry Applications
In drug design, CAS 1215417-77-8 serves as a bioisostere for flexible amino-alcohol chains. The cyclopropane ring imposes rigid constraints that can dramatically alter the pharmacodynamic and pharmacokinetic profile of a lead compound.
4.1 Conformational Restriction (The Thorpe-Ingold Effect)
The internal bond angle of the cyclopropane ring (~60°) expands the external bond angle (C-C-C) to >116°. This "splaying" effect forces the geminal substituents (the hydroxyl and aminomethyl groups) closer together, favoring an intramolecular hydrogen bond or a specific bioactive conformation that mimics the transition state of enzyme substrates.
4.2 Metabolic Stability
Replacing a gem-dimethyl or ethyl chain with a cyclopropane ring often blocks metabolic "soft spots." The strained ring is less susceptible to cytochrome P450-mediated hydroxylation compared to an isopropyl or tert-butyl group, extending the half-life (
Figure 2: Thermodynamic advantage of cyclopropane-constrained scaffolds in protein binding.
Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Use this protocol to couple the amine moiety to a carboxylic acid core.
Reagents:
-
1-(Aminomethyl)cyclopropanol HCl (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.0 equiv)
-
HATU (1.2 equiv)[2]
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add 1-(Aminomethyl)cyclopropanol HCl directly to the reaction mixture. The excess base will liberate the free amine in situ.
-
Reaction: Stir for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Note: The tertiary hydroxyl group is sterically hindered and generally does not interfere with standard amide coupling conditions. However, if using strong acylating agents (e.g., acid chlorides), transient protection of the alcohol (TMS/TBS) may be required.
Protocol B: Handling & Storage
-
Storage: Store at -20°C. The compound is hygroscopic; keep the vial tightly sealed with parafilm.
-
Stability: Stable in solution (DMSO/Water) for >24 hours. Avoid prolonged exposure to strong acids which may induce ring-opening (homo-allyl rearrangement).
References
-
PubChem Compound Summary. (2025). 1-(Aminomethyl)cyclopropan-1-ol. National Center for Biotechnology Information. Link
- Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 53(8), 3227-3246. (Discusses the utility of spiro- and substituted cyclopropanes in drug design).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
- Kulinkovich, O. G. (2003). The Kulinkovich Reaction in the Synthesis of Constrained Amino Acids and Amines. Chemical Reviews. (Background on cyclopropane synthesis methods).
Sources
1-(Aminomethyl)cyclopropan-1-ol HCl chemical structure and molecular weight
[1]
Executive Summary
1-(Aminomethyl)cyclopropan-1-ol Hydrochloride (CAS: 1215417-77-8) is a specialized,
This guide provides a comprehensive analysis of its chemical identity, validated synthetic pathways, structural properties, and handling protocols.
Chemical Identity & Structural Analysis[4][5][6]
Core Identifiers
The following table consolidates the essential chemical data for the hydrochloride salt.
| Parameter | Value |
| Chemical Name | 1-(Aminomethyl)cyclopropan-1-ol Hydrochloride |
| CAS Number (Salt) | 1215417-77-8 |
| CAS Number (Free Base) | 74592-33-9 |
| Molecular Formula | |
| Molecular Weight | 123.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO |
| SMILES (Salt) | NCC1(O)CC1.Cl |
| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N |
Structural Geometry & Strain
The cyclopropane ring introduces significant angular strain (Baeyer strain) due to the deviation of C-C bond angles (
-
Geminal Substitution: The C1 position is quaternary, substituted with both a hydroxyl group (
) and an aminomethyl group ( ). This "gem-disubstitution" creates a rigid scaffold that prevents free rotation often seen in linear analogs. -
Electronic Effects: The hydroxyl group acts as an electron-withdrawing group (EWG) by induction, potentially increasing the acidity of the ammonium protons in the salt form.
Figure 1: Structural decomposition of 1-(Aminomethyl)cyclopropan-1-ol HCl, highlighting key functional zones.
Synthetic Pathways[2][4][8][9]
The synthesis of 1-(aminomethyl)cyclopropan-1-ol is non-trivial due to the sensitivity of the cyclopropanol moiety to ring-opening under harsh acidic or basic conditions. The most robust route involves the reduction of 1-hydroxycyclopropanecarbonitrile or 1-hydroxycyclopropanecarboxamide .
The Cyanohydrin Reduction Route (Preferred)
This protocol avoids the instability of cyclopropanone by generating the nitrile intermediate in situ or from stable precursors.
Step-by-Step Methodology:
-
Precursor Formation: Reaction of cyclopropanone (often generated in situ from 1-ethoxycyclopropanol or via Kulinkovich conditions) with Trimethylsilyl cyanide (TMSCN) or NaCN to form 1-hydroxycyclopropanecarbonitrile .
-
Reduction: The nitrile is reduced using Lithium Aluminum Hydride (
) in dry THF or Diethyl Ether.-
Critical Control Point: Temperature must be maintained at
during addition to prevent ring fragmentation.
-
-
Salt Formation: The resulting free amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.
The Amide Reduction Route
Alternatively, one may start from ethyl 1-hydroxycyclopropanecarboxylate .
-
Amidation: Treat the ester with ammonia (
) in methanol to yield 1-hydroxycyclopropanecarboxamide . -
Reduction: Reduce the amide carbonyl to the methylene group using
.
Figure 2: The Amide Reduction Pathway. This route is often preferred for scale-up due to the stability of the ester starting material.
Applications in Drug Discovery[3]
Conformational Restriction
In Fragment-Based Drug Design (FBDD), flexible linkers (like ethyl or propyl chains) often result in a high entropy penalty upon binding to a protein target. Replacing a flexible chain with the 1,1-disubstituted cyclopropane motif "locks" the vectors of the amine and hydroxyl groups. This pre-organization can:
-
Increase binding affinity (
). -
Improve selectivity by restricting access to off-target hydrophobic pockets.
Bioisosterism
The cyclopropane ring is often considered a bioisostere for a gem-dimethyl group or an alkene, but with added polarity and metabolic stability. The 1-(aminomethyl)cyclopropan-1-ol fragment specifically mimics the transition state of hydrolytic enzymes or serves as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras).
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at
. -
Ring Opening (Homo-enolate Rearrangement): Cyclopropanols are prone to ring opening under strong basic conditions or in the presence of specific transition metals (e.g., Fe, Cu).
-
Precaution: Avoid exposure to strong bases (e.g., NaH, KOtBu) unless the hydroxyl group is protected.
-
Acid Stability: The HCl salt is generally stable, but prolonged exposure to aqueous acid at high temperatures may degrade the ring.
-
Safety Protocols (MSDS Summary)
-
GHS Classification: Acute Tox. 4 (Oral).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Analytical Characterization (Predicted)
When verifying the identity of the synthesized or purchased compound, the following spectral data is expected.
| Technique | Expected Signals / Features |
| 1H NMR (D2O) | |
| 13C NMR | |
| Mass Spectrometry | ESI+: m/z = 88.1 |
References
-
PubChem. 1-(Aminomethyl)cyclopropan-1-ol (Compound).[3] National Library of Medicine. Available at: [Link]
-
Kulinkovich, O. G. (2004). The Kulinkovich Cyclopropanation Reaction.[4][5] Chemical Reviews. (Contextual reference for cyclopropanol synthesis methods).
-
Wikipedia. Tiffeneau–Demjanov rearrangement.[6] (Contextual reference for aminomethyl-cycloalkanol reactivity). Available at: [Link]
Sources
- 2. a2bchem.com [a2bchem.com]
- 3. 1-(Aminomethyl)cyclopropan-1-ol | C4H9NO | CID 12609623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile & Handling of 1-(Aminomethyl)cyclopropanol Hydrochloride
Executive Summary
1-(Aminomethyl)cyclopropanol hydrochloride is a high-value bifunctional building block used in the synthesis of conformationally constrained amino alcohols, protease inhibitors, and GPCR ligands. Its unique structure—a strained cyclopropane ring bearing both a hydroxyl and an aminomethyl group—imparts specific solubility behaviors critical for process chemistry.
This guide addresses the solubility differential between aqueous and organic phases, providing a roadmap for solvent selection during reaction workup, purification, and crystallization. It also highlights a critical stability risk: acid-catalyzed ring expansion, which dictates specific handling protocols during salt formation.
Physicochemical Profile & Theoretical Solubility
To predict solubility behavior accurately, we must analyze the competing forces within the crystal lattice and the solvation shell.
| Property | Value / Characteristic | Impact on Solubility |
| Structure | Cyclopropane core, | High ring strain; bifunctional polarity. |
| Salt Form | Hydrochloride (HCl) | Increases lattice energy; mandates high dielectric solvents. |
| MW | 123.58 g/mol | Small molecule; rapid dissolution kinetics in favorable solvents. |
| Polarity | High (Ionic + H-bond donor/acceptor) | Lipophobic / Hydrophilic. |
| pKa (est.) | Amine | Protonated at pH < 9; exists as cation in water. |
Solvation Mechanism
The hydrochloride salt relies on ion-dipole interactions for dissolution.
-
Water: The high dielectric constant (
) and capacity for strong hydrogen bonding allow water to overcome the crystal lattice energy effectively. -
Organic Solvents: The ionic bond is poorly solvated by non-polar or aprotic solvents (DCM, Toluene), leading to tight ion pairing and precipitation.
Solubility Landscape: Water vs. Organic Solvents
The following classification is derived from standard behavior of small-molecule amino-alcohol salts and specific isolation literature for cyclopropanols.
A. Aqueous Solubility (Primary Solvent)
-
Solubility: High (>100 mg/mL) .
-
Mechanism: Full dissociation into the ammonium cation and chloride anion.
-
pH Dependence: Highly soluble at pH < 9. At pH > 10, the compound converts to the free base , significantly altering its partition coefficient (LogD) and allowing extraction into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
B. Organic Solvent Compatibility
| Solvent Class | Examples | Solubility (HCl Salt) | Application |
| Polar Protic | Methanol, Ethanol | Moderate to High | Recrystallization; Reaction solvent. |
| Polar Aprotic | DMSO, DMF | High | Stock solutions for bio-assays. |
| Chlorinated | DCM, Chloroform | Low / Insoluble | Anti-solvent ; used to wash away non-polar impurities. |
| Ethers | Diethyl Ether, THF, MTBE | Insoluble | Precipitation medium (Critical for isolation). |
| Hydrocarbons | Hexane, Toluene | Insoluble | Washing; biphasic extraction of free base. |
C. Stability Warning: Acid-Catalyzed Ring Opening
While the HCl salt is stable as a solid, the cyclopropanol ring is strained (
-
Risk: Prolonged storage in acidic water or heating in acidic alcohols.
-
Mitigation: Store as a dry solid. Perform salt formation at low temperature (
) in anhydrous ether.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish exact solubility limits for your specific batch (purity dependent).
-
Preparation: Weigh 50 mg of 1-(Aminomethyl)cyclopropanol HCl into a chemically resistant glass vial (borosilicate).
-
Solvent Addition: Add the target solvent in
aliquots at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity. If undissolved after
(total), the solubility is . -
Quantification: If fully dissolved, calculate
. If not, filter the supernatant, evaporate to dryness, and weigh the residue.
Protocol B: Isolation via Anti-Solvent Precipitation
This is the standard industry method for isolating the HCl salt from a crude reaction mixture.
-
Dissolution: Dissolve the crude free base in a minimum volume of cold Methanol or Isopropanol .
-
Acidification: Add
equivalents of in Diethyl Ether (or Dioxane) dropwise at .-
Note: Avoid aqueous HCl to prevent difficult drying steps.
-
-
Precipitation: The HCl salt will precipitate immediately as a white solid.
-
Maturation: Stir for 15 minutes at
to ensure a uniform crystal lattice. -
Filtration: Filter under inert gas (Nitrogen). Wash the cake with cold Diethyl Ether (
vol) to remove organic impurities. -
Drying: Vacuum dry at room temperature. Avoid heating >
to prevent ring degradation.
Visualization: Solubility & Isolation Logic
The following diagram illustrates the decision tree for solvent selection based on the chemical state (Salt vs. Free Base) and the isolation workflow.
Caption: Workflow for solvent selection and isolation based on the protonation state of 1-(Aminomethyl)cyclopropanol.
References
-
Kulinkovich, O. G., et al. (1991).[1] Synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of titanium isopropoxide. Synthesis, 234. Link
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10, 7649–7665.[2] Link
-
ChemicalBook. (n.d.). 1-(Aminomethyl)cyclopropanol Properties and Safety. Retrieved February 16, 2026. Link
-
Sigma-Aldrich. (n.d.). 1-(Aminomethyl)cyclopropanol Product Sheet. Retrieved February 16, 2026. Link
-
Gieshoff, T., et al. (2017). Iron-Catalyzed Aerobic Oxidation of Cyclopropanols. Angewandte Chemie International Edition, 56(13), 3585-3589. (Demonstrates ring sensitivity). Link
Sources
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclopropanol hydrochloride (CAS No: 1215417-77-8), a valuable building block for researchers and professionals in drug development and medicinal chemistry. Its unique strained ring system and primary amine functionality make it a compelling scaffold for introducing conformational rigidity and novel vectors for molecular interactions. This document moves beyond a standard safety data sheet to offer practical insights into its properties, safe handling, synthesis, and applications.
Core Chemical and Physical Properties
1-(Aminomethyl)cyclopropanol hydrochloride is a white to off-white solid. The presence of the hydrophilic aminomethyl and hydroxyl groups, combined with the strain of the cyclopropyl ring, dictates its chemical reactivity and physical properties. It is typically supplied as a stable hydrochloride salt, which enhances its solubility in aqueous media and improves its handling characteristics compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 1215417-77-8 | [1] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | [1] |
| Appearance | White to off-white powder/solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| SMILES | Cl.NCC1(O)CC1 | [2] |
Safety & Handling: A Self-Validating Protocol
A thorough understanding of the safety profile of 1-(Aminomethyl)cyclopropanol hydrochloride is paramount for its safe handling and use in a laboratory setting. While a comprehensive toxicological profile is not extensively published, data from suppliers and structurally related compounds provide a strong basis for a robust safety protocol. The primary hazards are associated with irritation and potential harm upon ingestion.
Hazard Identification and Mitigation
Based on available data for the free base and similar compounds, the following GHS hazard statements are relevant:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality-Driven Handling Procedures:
The crystalline, powdered nature of this compound necessitates strict controls to prevent inhalation and dermal exposure. The hydrochloride salt, while stable, can be corrosive and irritating.
-
Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. For handling larger quantities or when generating dust is unavoidable, consider a respirator with a particulate filter.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
The following diagram outlines the logical flow for safe handling of 1-(Aminomethyl)cyclopropanol hydrochloride.
Synthesis and Characterization
Representative Synthetic Protocol
The following is a representative, multi-step synthesis that could be adapted to produce 1-(aminomethyl)cyclopropanol, which can then be converted to the hydrochloride salt. This protocol is based on principles of cyclopropanation and functional group manipulation.
Step 1: Synthesis of a Cyclopropanone Precursor A common method for generating a cyclopropanone or a stable equivalent like a hemiacetal involves the reaction of ketene with diazomethane, though this method is hazardous. A safer alternative is the Kulinkovich reaction or the Simmons-Smith cyclopropanation of a silyl enol ether.
Step 2: Introduction of the Aminomethyl Group This can be achieved through various methods, such as the Strecker synthesis on a cyclopropanone equivalent or the reduction of a cyclopropylmethyl azide or nitrile.
Step 3: Formation of the Hydrochloride Salt The final free base of 1-(aminomethyl)cyclopropanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an appropriate solvent). The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
The diagram below illustrates a generalized synthetic pathway.
Spectroscopic Characterization
While a definitive public spectrum for the hydrochloride salt is not available, the expected ¹H NMR spectrum would feature signals corresponding to the aminomethyl protons and the diastereotopic methylene protons of the cyclopropyl ring. In D₂O, the hydroxyl and amine protons would exchange. The cyclopropyl protons would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The aminomethyl protons would likely appear as a singlet or a multiplet further downfield. IR spectroscopy would show characteristic N-H and O-H stretching frequencies, as well as C-H stretches of the cyclopropyl ring.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropyl group is a "bioisostere" of a phenyl ring or a double bond, offering a rigid conformation with a unique electronic character. The incorporation of a cyclopropyl moiety can significantly impact a molecule's pharmacological properties, including metabolic stability, receptor binding affinity, and membrane permeability[3].
1-(Aminomethyl)cyclopropanol hydrochloride serves as a trifunctional building block:
-
The Primary Amine: Acts as a nucleophile or a basic center, allowing for the formation of amides, sulfonamides, and other derivatives. It can also serve as a key interaction point with biological targets through hydrogen bonding or salt bridge formation.
-
The Tertiary Alcohol: Provides a hydrogen bond donor and can be a site for further functionalization, such as etherification.
-
The Cyclopropyl Ring: Imparts conformational rigidity to the molecule, which can be entropically favorable for binding to a target protein. Its unique electronic properties can also influence pKa and lipophilicity.
This compound and its derivatives are valuable in constructing novel scaffolds for a variety of therapeutic targets. For instance, aminomethyl-substituted cyclopropanes have been explored as components of inhibitors for enzymes such as anaplastic lymphoma kinase (ALK), a target in cancer therapy[4]. The rigid cyclopropane core helps to orient the key pharmacophoric elements in the desired conformation for optimal binding to the enzyme's active site.
References
-
A-Z Index of Tox Profiles. (2024). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Crysdot LLC. (n.d.). 1-(Aminomethyl)cyclopropanol hydrochloride. Available at: [Link]
-
Fujimoto, T., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31837–31850. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (US4367344A).
-
National Institute of Standards and Technology. (n.d.). (Aminomethyl)cyclopropane. In NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Available at: [Link]
-
Velichko, V., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 61, 1391-1394. Available at: [Link]
-
Wessjohann, L. A., et al. (2003). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 80, 197. Available at: [Link]
-
Wikipedia. (n.d.). Disulfiram. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropane-Based Amino Alcohol Building Blocks: A Technical Guide for Medicinal Chemistry
This guide details the strategic application, synthesis, and medicinal utility of cyclopropane-based amino alcohol building blocks. It is structured to provide actionable intelligence for drug discovery programs, moving from physicochemical rationale to validated synthetic protocols.
Executive Summary
In the pursuit of novel chemical space, cyclopropane-based amino alcohols represent a high-value scaffold. They function as conformationally restricted bioisosteres of flexible alkyl chains, offering a unique combination of metabolic stability , defined vector orientation , and enhanced potency through entropy-driven binding.
This guide analyzes the utility of these building blocks, specifically focusing on:
-
(1-Aminocyclopropyl)methanol derivatives as quaternary carbon isosteres.
-
2-Aminocyclopropanols as rigidified transition-state mimetics.
- -Amino alcohols incorporating a cyclopropane ring for protease inhibition.
Structural & Physicochemical Rationale[1]
The "Escape from Flatland"
Modern drug discovery emphasizes increasing fraction saturated (
Conformational Locking & Entropy
Flexible amino alcohols (e.g., ethanolamine motifs) suffer from high entropic penalties upon binding. Incorporating the C2-C3 bond into a cyclopropane ring freezes the
-
Effect: Pre-organization of the pharmacophore reduces
by minimizing . -
pKa Modulation: The electron-withdrawing nature of the cyclopropane ring (due to high s-character in C-C bonds) lowers the pKa of adjacent amines by ~1 unit compared to isopropyl analogs, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.
Metabolic Stability
The cyclopropane ring blocks metabolic hotspots. Replacing a gem-dimethyl or ethyl group with a cyclopropane prevents P450-mediated hydroxylation at the
Strategic Retrosynthesis & Synthetic Pathways
The access to these scaffolds relies on three dominant disconnections. The choice of method depends on the desired substitution pattern and stereochemistry.
Pathway Visualization (Graphviz)
Figure 1: Strategic disconnections for accessing cyclopropane amino alcohols. The Kulinkovich route accesses cyclopropanols; Simmons-Smith locks allylic alcohols; Ring Opening preserves chirality.
Validated Experimental Protocols
The following protocols are selected for their robustness in generating medicinal chemistry building blocks.
Protocol A: Kulinkovich Synthesis of 1-Substituted Cyclopropanols
Target: Accessing 1-(aminomethyl)cyclopropanols via hydroxy-cyclopropane intermediates.
Mechanism: This reaction utilizes a titanium(IV)-catalyzed ligand exchange with a Grignard reagent to form a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent toward esters.
Reagents:
-
Ethyl acetate (or target ester)
-
Ethylmagnesium bromide (3.0 equiv, 3.0 M in Et2O)
-
Titanium(IV) isopropoxide (0.1–1.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon atmosphere.
-
Catalyst Loading: Charge flask with ester (10 mmol), Ti(OiPr)4 (1 mmol, 10 mol%), and THF (50 mL).
-
Grignard Addition: Cool the solution to 0°C. Add EtMgBr (30 mmol) dropwise over 1 hour via syringe pump. Note: Slow addition is critical to prevent homo-coupling of the Grignard.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark brown/black.
-
Quench: Cool to 0°C. Carefully quench with saturated aq. NH4Cl (20 mL). Caution: Vigorous gas evolution (ethane/ethylene).
-
Workup: Filter the resulting suspension through Celite to remove titanium salts. Extract the filtrate with Et2O (3 x 50 mL).
-
Purification: Dry combined organics over MgSO4, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Validation Check:
-
NMR: Look for characteristic high-field cyclopropane protons (0.4–1.0 ppm).
-
Safety: Ensure efficient venting during quench.
Protocol B: Enantiospecific Ring Opening of Cyclic Carbamates
Target: Synthesis of chiral 2-aminocyclopropyl methanols.
Rationale: This method avoids heavy metals and preserves the stereochemistry of the starting material (e.g., epichlorohydrin or chiral amino acids).[1][2]
Step-by-Step Methodology:
-
Precursor Synthesis: Convert chiral epichlorohydrin to the cyclic carbamate via Hofmann rearrangement of the corresponding amide (See Ref 4).
-
Ring Opening: Dissolve the protected cyclic carbamate (1.0 equiv) in anhydrous THF.
-
Nucleophilic Attack: Add LiOH (2.0 equiv, aq.) or specific nucleophile. Stir at RT for 12 hours.
-
Isolation: Acidify to pH 4, extract with EtOAc. The resulting amino acid can be reduced to the amino alcohol using BH3-THF or LiAlH4.
Case Studies in Medicinal Chemistry
Protease Inhibitors (HCV & SARS-CoV-2)
Cyclopropane amino acids and alcohols serve as critical P1/P2 elements in protease inhibitors.
-
Example: In HCV NS3/4A inhibitors (e.g., Grazoprevir), the vinylcyclopropane moiety is essential.
-
Amino Alcohol Application: Replacing the P1 amide with a cyclopropane-based transition state mimetic (hydroxyethylamine isostere) has shown to improve affinity by locking the inhibitor in the bioactive conformation, minimizing the entropic cost of binding to the catalytic triad.
Histamine H3 Receptor Agonists
Research has demonstrated that conformationally restricting the ethylamine chain of histamine using a cyclopropane ring results in high selectivity.
-
Compound: (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane.[3]
-
Outcome: The cis-cyclopropane orientation ("folded" conformation) resulted in nanomolar affinity (Ki = 1.31 nM) and >1000-fold selectivity over H4 receptors, validating the cyclopropane amino alcohol motif as a "conformation locker" (Ref 5).
Quantitative Data Summary
| Property | Acyclic Amino Alcohol | Cyclopropane Amino Alcohol | Impact on Drug Design |
| Bond Angle | ~109.5° (sp3) | 60° (internal) | Rigidifies vector; defined exit angles. |
| C-H BDE | ~98 kcal/mol | ~106 kcal/mol | Increases metabolic stability (blocks CYP450). |
| pKa (Amine) | ~9.5 - 10.5 | ~8.5 - 9.0 | Improves bioavailability; lowers % ionized at physiological pH. |
| Lipophilicity | Baseline | +0.5 to 1.0 LogP | Increases permeability; "Grease" without flexibility. |
References
-
Kulinkovich, O. G., et al. "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide."[4][5] Zhurnal Organicheskoi Khimii, 1989.[6]
-
Cha, J. K., & Kulinkovich, O. G. "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions, 2012.[7]
-
De Meijere, A., et al. "Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine."[8] Organic Syntheses, 2005.
-
Dunne, K., et al. "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks." Organic Letters, 2025.
-
Kazuta, Y., et al. "(1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor." Journal of Medicinal Chemistry, 2003.
-
Tsukiji, K., et al. "Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Amino Alcohols." Organic Letters, 2020.
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The Fulcrum of Rigidity: A Technical Guide to Conformational Restriction Using the 1-(Aminomethyl)cyclopropanol Scaffold
Introduction: The Strategic Imperative of Conformational Constraint in Drug Discovery
In the intricate dance of ligand-receptor binding, flexibility can be both a blessing and a curse. While a flexible ligand can adapt its conformation to fit a binding pocket, this conformational freedom comes at an entropic cost upon binding, potentially reducing affinity.[1][2] Furthermore, conformational flexibility can lead to promiscuous binding to off-target receptors, resulting in undesirable side effects. The strategic imposition of conformational restriction on a bioactive molecule is a powerful tactic in medicinal chemistry to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3][4]
This guide delves into the theory and practical application of a particularly effective conformational restricting element: the 1-(aminomethyl)cyclopropanol scaffold. Its inherent rigidity, derived from the three-membered ring, and the specific stereochemical presentation of its functional groups—a primary amine and a hydroxyl group—make it a versatile building block for creating highly constrained analogs of peptides and small molecules.[5] We will explore the synthesis of this scaffold, its incorporation into larger molecules, and the profound impact it can have on biological activity, supported by mechanistic insights and quantitative data.
The 1-(Aminomethyl)cyclopropanol Scaffold: A Nexus of Rigidity and Functionality
The 1-(aminomethyl)cyclopropanol scaffold is a compact and rigid structural motif that introduces a significant degree of conformational constraint. The cyclopropane ring locks the relative positions of the aminomethyl and hydroxyl groups, restricting the torsional angles available to the backbone of a larger molecule into which it is incorporated. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
The unique stereochemistry of the scaffold allows it to act as a mimic for various dipeptide units or to constrain the orientation of pharmacophoric groups in a non-peptidic small molecule. The primary amine and hydroxyl group also provide valuable handles for further chemical modification and can participate in key hydrogen bonding interactions within a receptor binding site.
Synthesis of the 1-(Aminomethyl)cyclopropanol Scaffold: A Practical Approach
A robust and scalable synthesis of the 1-(aminomethyl)cyclopropanol scaffold is crucial for its widespread application in drug discovery. The Kulinkovich reaction, a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, provides an efficient route to this key building block.[6][7][8] A particularly relevant adaptation of this reaction involves the use of N-protected α-amino acid esters as starting materials.[9]
Experimental Protocol: Synthesis of 1-((N-Benzylamino)methyl)cyclopropanol (A Protected Precursor)
This protocol is adapted from the literature for the synthesis of 1-aminoalkyl-1-cyclopropanols from N-benzyl α-amino acid esters.[9]
Materials:
-
N-benzyl α-amino acid ethyl ester (e.g., N-benzylglycine ethyl ester)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-benzyl α-amino acid ethyl ester (1 equivalent) in anhydrous THF.
-
Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.1-0.2 equivalents) via syringe.
-
Grignard Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.5-3 equivalents) in THF dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash with brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-((N-benzylamino)methyl)cyclopropanol.
Deprotection: The N-benzyl protecting group can be removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the final 1-(aminomethyl)cyclopropanol.
dot graph "Kulinkovich_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Mechanism of the Kulinkovich Reaction for 1-(Aminomethyl)cyclopropanol Synthesis", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Incorporation of the 1-(Aminomethyl)cyclopropanol Scaffold into Peptides
The 1-(aminomethyl)cyclopropanol scaffold can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques. The primary amine of the scaffold allows for the formation of an amide bond with the C-terminus of a growing peptide chain or a carboxylic acid-functionalized solid support. The hydroxyl group may need to be protected depending on the subsequent coupling conditions.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
This protocol outlines the general steps for incorporating a protected 1-(aminomethyl)cyclopropanol scaffold into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Protected 1-(aminomethyl)cyclopropanol (e.g., N-Boc or N-Fmoc protected)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[10]
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Standard SPPS reaction vessel and workflow
Procedure:
-
Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid, exposing the free amine. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve the protected 1-(aminomethyl)cyclopropanol (e.g., N-Fmoc-1-(aminomethyl)cyclopropanol) (2-4 equivalents), a coupling reagent (e.g., HBTU, 2-4 equivalents), and a base (e.g., DIPEA, 4-8 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps to add subsequent amino acids to the N-terminus of the incorporated scaffold.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups, including the protecting group on the scaffold's amine if it is acid-labile (e.g., Boc).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
dot graph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Incorporation of 1-(Aminomethyl)cyclopropanol into a Peptide via SPPS", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Mechanistic Insights into Conformational Restriction
The conformational restriction imparted by the 1-(aminomethyl)cyclopropanol scaffold arises from several key structural features:
-
Rigid Cyclopropane Ring: The three-membered ring is inherently rigid, with fixed C-C-C bond angles of approximately 60 degrees. This rigidity severely limits the rotational freedom of the substituents attached to it.
-
Defined Substituent Geometry: The aminomethyl and hydroxyl groups are held in a fixed spatial relationship, which in turn dictates the orientation of the peptide backbone or molecular framework into which the scaffold is incorporated.
-
Steric Interactions: The substituents on the cyclopropane ring can introduce steric hindrance that further restricts the rotation around adjacent single bonds. This "cyclopropylic strain" can favor specific rotamers and disfavor others, effectively locking the molecule into a desired conformation.[11]
The precise conformational outcome depends on the stereochemistry of the scaffold and its point of incorporation. For instance, when used as a dipeptide mimic, a trans-substitution pattern on the cyclopropane ring can stabilize an extended β-strand conformation, while a cis-substitution pattern has been proposed to induce reverse turns.[1][12] Computational modeling, NMR spectroscopy (NOE and coupling constant analysis), and X-ray crystallography are powerful tools for elucidating the precise three-dimensional structure of molecules containing this scaffold and understanding the subtleties of their conformational preferences.[13][14][15]
Case Study: Cyclopropane-Containing HIV-1 Protease Inhibitors
A compelling demonstration of the utility of cyclopropane scaffolds in conformational restriction is found in the development of HIV-1 protease inhibitors.[13] In a seminal study, trisubstituted cyclopropanes were used as dipeptide mimics to replace segments of a known flexible inhibitor.
Key Findings and Quantitative Data
The researchers synthesized a series of pseudopeptides where cyclopropane units replaced the P1 and P1' residues of a potent, flexible inhibitor. The conformationally restricted analogs were found to be highly potent, with Kᵢ values in the sub-nanomolar range, comparable to the parent flexible inhibitor.
| Compound | Description | Kᵢ (nM) |
| Inhibitor 14 (Flexible) | Parent flexible inhibitor | 0.22 (IC₅₀) |
| Inhibitor 9 (Restricted) | Contains two cyclopropane mimics | 0.31-0.35 |
| Inhibitor 10 (Restricted) | Contains two cyclopropane mimics | 0.16-0.21 |
| Inhibitor 11 (Restricted) | Contains two cyclopropane mimics | 0.47 |
| Inhibitor 12 (Restricted) | Contains two cyclopropane mimics | 0.17 |
Data adapted from Martin et al., J. Med. Chem. 1998, 41 (10), pp 1581–1597.[13]
Structural Analysis and Implications
NMR and X-ray crystallographic studies of the cyclopropane-containing inhibitors revealed that they adopt an extended conformation in solution, which closely resembles the bound conformation of the flexible inhibitor in the active site of HIV-1 protease.[13] This pre-organization into the bioactive conformation is a direct result of the conformational constraints imposed by the cyclopropane rings. The fact that the rigidified analogs were equipotent to the flexible parent compound strongly suggests that the entropic advantage of pre-organization compensated for any potential loss of favorable interactions due to the structural modification.
dot graph "Binding_Hypothesis" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Hypothesis: Conformational Restriction and Binding Affinity", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
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Conclusion: A Rigid Scaffold for Rational Drug Design
The 1-(aminomethyl)cyclopropanol scaffold is a powerful tool in the arsenal of the medicinal chemist for the rational design of conformationally restricted molecules. Its straightforward synthesis via the Kulinkovich reaction and its ease of incorporation into larger molecules make it an accessible and versatile building block. By pre-organizing a ligand into its bioactive conformation, this scaffold can significantly enhance binding affinity, improve selectivity, and lead to compounds with more favorable drug-like properties. The case study of HIV-1 protease inhibitors provides compelling quantitative evidence for the effectiveness of this approach. As our understanding of the structural basis of drug action continues to grow, the strategic use of rigid scaffolds like 1-(aminomethyl)cyclopropanol will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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Martin, S. F., et al. (1998). Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 41(10), 1581–1597. [Link]
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Novakov, I. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]
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Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(5), 294–303. [Link]
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Martin, S. F., et al. (2000). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Journal of Medicinal Chemistry, 43(5), 829–844. [Link]
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Kulinkovich, O. G. (2023). Kulinkovich reaction. Wikipedia. [Link]
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Karle, I. L., & Bult, J. M. (2006). Parallel sheet structure in cyclopropane gamma-peptides stabilized by C-H...O hydrogen bonds. The Journal of Organic Chemistry, 71(26), 9789–9791. [Link]
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SynArchive. (n.d.). Kulinkovich Reaction. SynArchive. [Link]
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Cha, J. K., & Kulinkovich, O. G. (2001). A Convenient Procedure for Preparation of 1-(1-Aminoalkyl)-1-cyclopropanols from N-Benzyl α-Amino Acid Esters. Semantic Scholar. [Link]
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Martin, S. F. (2023). Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC. [Link]
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Brown, M. K. (2017). Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. Curate ND. [Link]
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Gellman, S. H. (2006). Parallel sheet structure in cyclopropane gamma-peptides stabilized by C-H...O hydrogen bonds. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]
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Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
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Shuto, S. (2018). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
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Procter, D. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry. [Link]
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Marco, J. L. (2025). Diastereoselective Synthesis of Enantiomerically Pure 1,2-Disubstituted Cyclopropanols from Allylic Sulfones | Request PDF. ResearchGate. [Link]
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Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(17), e202218167. [Link]
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Lindsay, V. N. G. (2023). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
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Shuto, S. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(11), 2953–2957. [Link]
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Procter, D. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
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Baker, D. (2023). X-Ray crystallography of cyclic peptides and compact protein binders.... ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
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Grdadolnik, J. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Bigge, C. F., et al. (1989). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 32(7), 1547–1553. [Link]
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Itoh, H., & Oishi, S. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2989. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
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El-Faham, A., & Albericio, F. (2017). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 94, 263-277. [Link]
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Martin, S. F., et al. (2001). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry, 66(3), 857–873. [Link]
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Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. [Link]
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Shuto, S., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3351–3355. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]
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Nguyen, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Molecules, 28(15), 5801. [Link]
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Głowacki, E. D., et al. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. [Link]
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Harris, P. W. R., & Brimble, M. A. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53581. [Link]
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Snead, D. R., & Chen, C. (2023). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. [Link]
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Fokin, A. A., & Schreiner, P. R. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 199–210. [Link]
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Doak, B. C., et al. (2016). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO. [Link]
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Perna, F. M., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. IRIS . [Link]
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de Meijere, A., & Kozhushkov, S. I. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
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An In-depth Technical Guide to 1-(aminomethyl)cyclopropanol: A Comparative Analysis of the Free Base and Hydrochloride Salt
Abstract
This technical guide provides a comprehensive comparative analysis of 1-(aminomethyl)cyclopropanol in its free base and hydrochloride salt forms. It is intended for researchers, scientists, and drug development professionals. The document delves into the fundamental physicochemical differences, including solubility, stability, and hygroscopicity, and their profound implications on handling, formulation, and analytical characterization. Detailed experimental protocols for characterization techniques such as X-ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), and High-Performance Liquid Chromatography (HPLC) are provided, underpinned by the scientific rationale for their application. This guide aims to equip scientists with the necessary knowledge to make informed decisions regarding the selection and utilization of the optimal form of 1-(aminomethyl)cyclopropanol for their specific research and development needs.
Introduction: The Criticality of Form Selection in Drug Development
The seemingly subtle difference between a free base and its salt form can have monumental consequences in the trajectory of a drug development program. For the molecule 1-(aminomethyl)cyclopropanol, a valuable building block in medicinal chemistry, understanding the distinct characteristics of its free base and hydrochloride salt is paramount.[1] The free base, an organic amine, possesses a reactive lone pair of electrons on the nitrogen atom, rendering it basic.[2] The hydrochloride salt is formed by the reaction of this amine with hydrochloric acid, resulting in a protonated, positively charged nitrogen atom ionically bonded to a chloride anion.[3] This fundamental chemical transformation dramatically alters the compound's physicochemical properties, influencing everything from its behavior in solution to its long-term stability.[4][5]
This guide will dissect these differences, providing not just a list of properties, but a causal explanation of why these differences exist and how they impact practical laboratory work and strategic decision-making in a research and development setting.
Physicochemical Properties: A Tale of Two Forms
The conversion of an amine to its hydrochloride salt is a common strategy to enhance water solubility and stability.[5] This is particularly relevant for drug candidates, as improved aqueous solubility can lead to better bioavailability.[3][5]
| Property | 1-(aminomethyl)cyclopropanol Free Base | 1-(aminomethyl)cyclopropanol Hydrochloride Salt | Rationale for Difference |
| Molecular Formula | C₄H₉NO[6] | C₄H₁₀ClNO[] | Addition of HCl |
| Molecular Weight | 87.12 g/mol [6] | 123.58 g/mol [] | Addition of HCl |
| Appearance | Typically a yellow solid or liquid[8][9] | Crystalline solid | Ionic compounds form well-defined crystal lattices. |
| Aqueous Solubility | Generally lower | Significantly higher[5][10] | The ionic nature of the salt allows for favorable interactions with polar water molecules. |
| Hygroscopicity | Lower | Can be hygroscopic[10] | The ionic nature can attract and absorb atmospheric moisture. |
| Stability | More susceptible to degradation (e.g., oxidation) | Generally more stable with a longer shelf-life[5] | The protonation of the amine nitrogen in the salt form reduces its reactivity.[5] |
| Odor | Can have a characteristic amine odor | Typically odorless[2] | The salt formation neutralizes the volatile free amine. |
In-depth Analysis:
-
Solubility: The enhanced solubility of the hydrochloride salt is a direct consequence of its ionic character. The charged nature of the protonated amine and the chloride ion allows for strong ion-dipole interactions with water molecules, facilitating dissolution. The free base, being a less polar organic molecule, has more limited solubility in aqueous media. This difference is a critical factor in the design of formulations for biological assays and in vivo studies.[4][5]
-
Stability: The lone pair of electrons on the nitrogen atom of the free base makes it susceptible to oxidation and other chemical reactions. By protonating this nitrogen to form the hydrochloride salt, this reactivity is significantly diminished, leading to a more stable compound with a longer shelf-life.[5]
-
Hygroscopicity: While the salt form offers stability benefits, it can also be more hygroscopic, meaning it has a tendency to absorb moisture from the air.[10] The degree of hygroscopicity can impact handling, storage, and the physical stability of the solid form.
Analytical Characterization: Unveiling the Form
A suite of analytical techniques is employed to definitively characterize the solid-state properties of both the free base and the hydrochloride salt. These methods provide crucial information on crystallinity, thermal stability, and hygroscopicity.
X-ray Powder Diffraction (XRPD): The Fingerprint of the Solid State
Expertise & Experience: XRPD is an indispensable tool for distinguishing between crystalline and amorphous materials and for identifying different crystalline forms (polymorphs).[11][12] A crystalline material will produce a unique diffraction pattern of sharp peaks, which serves as its "fingerprint," while an amorphous solid will show a broad, diffuse halo.[11] This technique is fundamental in confirming the successful conversion of the free base to the hydrochloride salt and for monitoring any potential form changes during storage or processing.[12][13]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat, even surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: 2°/minute.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the resulting diffractogram to reference patterns for the free base and hydrochloride salt. The presence of sharp, well-defined peaks indicates a crystalline material. The unique peak positions (2θ values) will confirm the identity of the form.[11]
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[14][15] This technique is invaluable for determining the thermal stability of the compound, identifying the presence of solvates or hydrates, and quantifying residual solvents.[16][17] For the hydrochloride salt, TGA can reveal the temperature at which decomposition, often initiated by the loss of HCl, begins.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Temperature Program: Ramp from 25 °C to 300 °C at a heating rate of 10 °C/minute.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/minute.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant weight loss indicates decomposition or the loss of volatiles. The onset temperature of this weight loss is a measure of the compound's thermal stability.
Dynamic Vapor Sorption (DVS): Probing Hygroscopicity
Expertise & Experience: DVS is a gravimetric technique that measures the amount of solvent (typically water) sorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.[18][19] This is the definitive method for quantifying the hygroscopicity of a material.[20] The resulting sorption isotherm provides critical information for determining appropriate storage and handling conditions.[18]
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place approximately 10-20 mg of the sample in the DVS instrument's microbalance.
-
Instrument Setup:
-
Temperature: 25 °C.
-
RH Program:
-
Equilibrate at 0% RH.
-
Stepwise increase in RH from 0% to 90% in 10% increments.
-
Stepwise decrease in RH from 90% to 0% in 10% increments.
-
-
Equilibrium Criterion: dm/dt (change in mass over time) of 0.002%/minute.
-
-
Data Acquisition: Record the change in mass at each RH step.
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the total mass gain at high RH indicate the degree of hygroscopicity.
High-Performance Liquid Chromatography (HPLC): Ensuring Purity
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[21][22] It is essential for determining the purity of both the free base and the hydrochloride salt and for detecting any impurities or degradation products.[23][24]
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Instrument Setup (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Run the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Practical Considerations: Handling, Storage, and Interconversion
Handling and Storage
-
1-(aminomethyl)cyclopropanol Free Base: Should be stored in a well-sealed container, protected from light and air to minimize oxidation. Given its potential volatility and amine odor, handling in a well-ventilated area is recommended.
-
1-(aminomethyl)cyclopropanol Hydrochloride Salt: Due to its potential hygroscopicity, this form should be stored in a desiccator or a tightly sealed container in a dry environment to prevent water uptake, which could lead to physical changes in the solid form.
Interconversion Between Forms
Conversion of Free Base to Hydrochloride Salt:
This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent.[25] The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out and can be collected by filtration.[25][26]
Conversion of Hydrochloride Salt to Free Base:
This is an acid-base neutralization reaction. The hydrochloride salt is dissolved in an aqueous solution, and a base (e.g., sodium bicarbonate, sodium hydroxide) is added to deprotonate the amine, regenerating the free base.[27] The free base, being less water-soluble, may precipitate or can be extracted into an organic solvent.[27]
Conclusion
The choice between 1-(aminomethyl)cyclopropanol free base and its hydrochloride salt is a critical decision in the research and development process, with each form offering a distinct set of advantages and disadvantages. The hydrochloride salt generally provides superior aqueous solubility and chemical stability, making it the preferred form for many pharmaceutical applications. However, its potential for hygroscopicity requires careful consideration during handling and storage. The free base, while less stable and soluble in water, may be required for specific synthetic transformations where the unprotonated amine is necessary for reactivity.
A thorough understanding of the physicochemical properties of both forms, verified through rigorous analytical characterization, is essential for ensuring the quality, reproducibility, and success of scientific endeavors. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently work with and select the appropriate form of 1-(aminomethyl)cyclopropanol for their specific needs.
References
- Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development.
- ProUmid. DVS Systems | Dynamic Vapor Sorption.
- ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)
- Wikipedia. Thermogravimetric analysis.
- TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
- American Pharmaceutical Review. (2011, September 1).
- INFINITIA Industrial Consulting. (2022, September 28).
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- AQUALAB by Addium. Dynamic Vapor Sorption.
- Elsevier Ltd. (2004).
- Mettler Toledo. Thermogravimetric Analysis (TGA).
- Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?.
- Nicovaper. How to Ensure the Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
- ECHEMI. Difference between amino acid free base and its hydrochloride salt?.
- PubMed. (2018, December 15).
- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10).
- Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
- Currenta. X-ray Diffraction (XRD) and X-ray Structure Analysis.
- AstaTech. 1-(Aminomethyl)cyclopropanol Hydrochloride - CAS 1215417-77-8.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?.
- ResearchGate. (2015, January 9).
- Journal of Organic Chemistry. Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides.
- American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
-
Vulcanchem. methanol.
- Issuu.
- ALWSCI. (2024, October 16).
- Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- RSC Publishing. Rapid Synthesis of (±)-(E)- and (±)-(Z)-1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II)
- YouTube. (2020, April 19). Conversion of Amines to Amine Salts.
- ChemScene. 1-(Aminomethyl)cyclopropanol | 74592-33-9.
- AChemBlock. (2026, February 3). 1-(Aminomethyl)cyclopropanol 95% | CAS: 74592-33-9.
- Organic Chemistry Portal. Synthesis of cyclopropanols.
- ChemicalBook. (2025, September 5). 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9.
- Wikipedia. Hydrochloride.
- Crysdot LLC. 1-(Aminomethyl)cyclopropanol hydrochloride.
- ResearchGate. Properties of Amines and their Hydrochloride Salt.
- BLD Pharm. 1215417-77-8|1-(Aminomethyl)cyclopropanol hydrochloride.
- Gibson, E. K. (2007).
- LookChem. Cas 2516-47-4,Aminomethylcyclopropane.
- European Medicines Agency. (2023, July 13).
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- 27. researchgate.net [researchgate.net]
Technical Guide: Stability & Handling of 1-(Aminomethyl)cyclopropanol Hydrochloride under Inert Atmosphere
[1]
Executive Summary: The Stability Paradox
1-(Aminomethyl)cyclopropanol hydrochloride (CAS: 74592-33-9 / 1215417-77-8) presents a unique stability paradox common to high-strain bioisosteres. While the hydrochloride salt formation stabilizes the primary amine against oxidation, it introduces an acidic counter-ion that, in the presence of moisture, can catalyze the catastrophic release of the cyclopropane ring strain (~27.5 kcal/mol).
Core Directive: This compound is not indefinitely stable under standard "inert" conditions if temperature and moisture are not rigorously controlled.[1] The "inert atmosphere" requirement is necessary but insufficient on its own; it must be coupled with strict moisture exclusion and low-temperature storage (2–8°C).[1]
Chemical Foundation: The Strain-Reactivity Nexus[1]
To handle this compound effectively, one must understand the causality of its degradation.[2] The cyclopropane ring is inherently seeking a pathway to relieve angle strain.[1] The 1-substitution pattern creates a "push-pull" electronic environment that lowers the activation energy for ring-opening reactions.[1]
The Critical Vulnerabilities[1]
-
Ring Strain: The bond angles of 60° (vs. ideal 109.5°) create significant Baeyer strain, making the C-C bonds weaker and more susceptible to electrophilic attack or radical cleavage.
-
Geminal Disubstitution: The presence of both a hydroxyl group and an aminomethyl group on the same carbon (C1) allows for semipinacol-type rearrangements .[1]
-
Hygroscopicity of HCl Salts: The ionic lattice of the hydrochloride salt attracts atmospheric moisture.[1] Water acts as a nucleophile and a medium for proton transfer, activating the degradation pathways described below.
Degradation Mechanisms[1][3][4]
The following Graphviz diagram details the two primary failure modes: Acid-Catalyzed Rearrangement (triggered by moisture) and Oxidative Cleavage (triggered by atmosphere breach).[1]
Figure 1: Mechanistic pathways for the degradation of 1-(Aminomethyl)cyclopropanol HCl.[1] The primary risk is moisture-induced acid catalysis leading to ring expansion or opening.[1]
Pathway A: Acid-Catalyzed Rearrangement (The Moisture Threat)
In the presence of water, the acidic proton from the HCl salt can protonate the cyclopropanol hydroxyl group.[1] This creates a good leaving group (
-
Mechanism: The strain release drives a 1,2-alkyl shift (Semipinacol rearrangement), expanding the ring to a cyclobutanone derivative or cleaving it to form a linear
-aminoketone (e.g., 1-amino-2-butanone).[1] -
Observation: This often manifests as the solid turning into a "gum" or "oil" due to the lower melting points of the rearrangement products and the absorption of water.
Pathway B: Oxidative Radical Fragmentation
Cyclopropanols are susceptible to formation of alkoxy radicals.[1]
Experimental Handling & Storage Protocol
This protocol is designed to be a self-validating system.[1] If the QC check fails, the storage conditions were compromised.
The "Golden Standard" Storage Workflow
| Parameter | Specification | Causality / Rationale |
| Atmosphere | Dry Argon or Nitrogen (Grade 5.[1]0) | Displaces |
| Temperature | 2°C to 8°C (Refrigerated) | Kinetic control: Lowers the rate of rearrangement reactions significantly.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber blocks UV (radical initiator); Teflon prevents moisture diffusion better than standard polyethylene.[1] |
| Desiccant | P2O5 or Activated Sieves in secondary container | The HCl salt is hygroscopic; secondary containment is the "fail-safe" against moisture.[1] |
Handling Workflow (Step-by-Step)
-
Equilibration: Before opening the storage vial, allow it to warm to room temperature inside a desiccator.
-
Why? Opening a cold vial in humid air causes immediate condensation on the solid, triggering Pathway A.
-
-
Inert Transfer: Handle exclusively in a glovebox or under a positive pressure cone of Nitrogen.[1]
-
Tip: If a glovebox is unavailable, use a Schlenk line with a "funnel under flow" technique.
-
-
Solvent Selection for Reactions: Avoid protic solvents (MeOH, Water) if possible during initial dissolution unless immediate reaction is intended.[1] Preferred solvents: Anhydrous DCM, THF, or DMF.
Quality Control (QC) & Re-Validation
Before using a stored batch for critical GMP or late-stage synthesis, validate purity.[1]
-
1H NMR Marker: Look for the disappearance of the characteristic cyclopropane high-field multiplets (0.4 – 1.0 ppm).[1]
-
Degradation Signal: Appearance of new triplets/multiplets in the 2.0 – 2.5 ppm region (indicative of linear methylene groups from ring opening) or cyclobutanone resonances.[1]
-
-
Visual Check: The compound should be a free-flowing white to off-white solid.[1] Clumping, yellowing, or liquefaction indicates hydrolysis.
Decision Logic for Handling
Figure 2: Operational decision tree for minimizing degradation risk during handling.
References
-
Sigma-Aldrich. 1-(Aminomethyl)cyclopropanol Product Sheet. Accessed Oct 2025. Link
-
ChemScene. 1-(Aminomethyl)cyclopropanol HCl Safety & Handling. Link
-
Kulinkovich, O. G. (2003).[1] Substituted Cyclopropanols in the Synthesis of Functionalized Organic Compounds. Chemical Reviews, 103(7), 2597–2632. (Foundational text on cyclopropanol reactivity and ring opening).
-
Wipf, P., et al. (2021).[4] Semipinacol-Type Rearrangements of Cyclopropanols. ResearchGate. Link
-
Fisher Scientific. Safety Data Sheet: 1-(Aminomethyl)cyclopropanol. Link
commercial suppliers of high purity 1-(Aminomethyl)cyclopropanol HCl
Executive Summary
This technical guide provides a rigorous framework for the sourcing, validation, and handling of 1-(Aminomethyl)cyclopropanol Hydrochloride (HCl) [CAS: 1215417-77-8]. As a conformationally restricted bioisostere of
However, the inherent strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the 1,1-disubstitution pattern creates significant stability challenges. This guide moves beyond simple catalog browsing to establish a self-validating procurement protocol , ensuring that incoming material meets the stringent requirements of high-throughput screening and GMP scale-up.
Part 1: The Chemical Core – Structure & Stability
Structural Significance
1-(Aminomethyl)cyclopropanol is a "gem-disubstituted" cyclopropane. In medicinal chemistry, it serves two primary functions:
-
Conformational Locking: It restricts the rotation of the amino-alcohol side chain, potentially locking a ligand into its bioactive conformation.
-
Bioisosterism: It mimics the transition state of hydrolytic enzymes or replaces unstable gem-dimethyl groups to block metabolic hot spots.
The Stability Paradox
While the HCl salt is kinetically stable as a solid, the free base and solution-state forms are prone to ring-opening reactions .
-
Acid-Catalyzed Ring Opening: Under strong acidic conditions (or thermal stress), the cyclopropanol moiety can undergo protonation at the oxygen, followed by C-C bond cleavage to form a ring-expanded ketone (via Tiffeneau-Demjanov-like mechanisms) or an acyclic ketone.
-
Radical Instability: Single-electron transfer processes can rapidly open the ring, a feature often exploited in synthesis but detrimental to storage.
Part 2: Synthesis & Impurity Origins (The "Why" Behind the Specs)
To validate purity, one must understand the synthesis. The dominant industrial route is the Kulinkovich Reaction or its modifications (Kulinkovich-Szymoniak).
The Kulinkovich Pathway
This method utilizes a Grignard reagent (EtMgBr) and a Titanium(IV) catalyst to convert an
Mechanism & Impurity Flow:
-
Precursor: N-protected glycine ester (e.g., N,N-dibenzyl).
-
Cyclopropanation: Ti(OiPr)4 mediated ligand exchange generates a titanacyclopropane intermediate, which reacts with the ester carbonyl.[1][2]
-
Deprotection: Hydrogenolysis removes the benzyl groups.
-
Salt Formation: Careful addition of HCl (anhydrous) precipitates the product.
Critical Impurities to Watch:
-
Titanium Residues: The reaction uses stoichiometric or sub-stoichiometric Ti. Poor workup leads to high ppm Ti levels (Lewis acidic, can catalyze degradation).
-
Ring-Opened Ketones: 1-hydroxy-2-butanone derivatives formed during quenching if temperature is uncontrolled.
-
Residual Solvents: THF and Diethyl ether are difficult to remove completely from the hygroscopic salt.
Visualization: Synthesis & Impurity Logic
Caption: Logical flow of Kulinkovich synthesis highlighting critical control points for titanium and ring-opening impurities.
Part 3: Strategic Sourcing & Supplier Landscape
Do not treat all suppliers equally. For this sensitive scaffold, vendors fall into three tiers based on their synthetic capability and QC transparency.
Supplier Tiering
| Tier | Supplier Type | Recommended For | Key Risks | Representative Vendors |
| Tier 1 | Primary Manufacturers | GMP Scale-up, GLP Tox Studies | Lead time (Custom synthesis often required) | Enamine , WuXi AppTec , ChemScene |
| Tier 2 | Specialized Catalog | MedChem Screening, Hit-to-Lead | Batch variability, Salt stoichiometry | Combi-Blocks , A2B Chem , Crysdot |
| Tier 3 | Aggregators | Non-critical reference standards | "Ghost" stock, Poor storage history | General Marketplaces |
Selection Criteria
When requesting quotes, strictly demand the following before purchase:
-
1H NMR (DMSO-d6): Must show distinct cyclopropyl protons (0.4–1.0 ppm) and correct integration for the aminomethyl group.
-
Residual Solvent Statement: Specifically ask for THF/Ether levels (common in Grignard routes).
-
Salt Stoichiometry: Confirm it is a mono-HCl salt. Excess HCl can degrade the ring during storage.
Part 4: Technical Validation Protocol (QC)
Trust but verify. Upon receipt, run this Self-Validating QC Workflow . This protocol is designed to detect the specific failure modes of this scaffold.
The "Triad" Validation Method
-
Structural Integrity (NMR):
-
Solvent: DMSO-d6 (Avoid CDCl3 if acidic traces are present).
-
Diagnostic Signals: Look for the "roofing" effect of the cyclopropyl protons (multiplets around 0.5-0.8 ppm).
-
Red Flag: Appearance of methyl triplets (~1.0 ppm) or methylene quartets (~2.4 ppm) suggests ring opening to ethyl ketones.
-
-
Purity & Identity (LC-MS):
-
Condition: Neutral or mild basic buffer (Ammonium Bicarbonate). Avoid strong acid modifiers in the mobile phase if possible, or keep run times short.
-
Target Ion: [M+H]+ = 88.1 (Free base mass).
-
Observation: The HCl salt is not visible in MS; you detect the cation.
-
-
Anion Stoichiometry (Titration):
-
Perform Silver Nitrate (AgNO3) titration to confirm Chloride content. This ensures you are not overdosing the compound in biological assays due to incorrect molecular weight assumptions (e.g., di-HCl vs mono-HCl).
-
QC Workflow Diagram
Caption: Step-by-step validation logic to filter out degraded or incorrect salt forms before library entry.
Part 5: Handling & Storage Guidelines
-
Storage: Store at -20°C or lower. The HCl salt is hygroscopic; moisture absorption can create a localized acidic solution that accelerates ring opening.
-
Atmosphere: Store under Argon or Nitrogen.
-
Solution Stability: Prepare stock solutions (DMSO) fresh. Do not store in aqueous acidic buffers for extended periods.
-
Safety: H302 (Harmful if swallowed).[3] Handle in a fume hood. Avoid contact with strong oxidizers.
References
-
Kulinkovich, O. G., et al. (1989).[4] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational synthesis method).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery."[5] Journal of Medicinal Chemistry. (Review of bioisosteric applications).
-
Gierse, J., et al. (2022). "Synthesis of Cyclopropanols via Kulinkovich Reaction." Organic Process Research & Development. (Process safety and impurity profiles). [1]
-
Sigma-Aldrich. "1-(Aminomethyl)cyclopropanol Safety Data Sheet." (Safety and Handling).
-
PubChem. "Compound Summary: 1-(Aminomethyl)cyclopropanol."[3] (Physical properties and CAS verification).
Sources
Methodological & Application
Application Note: Strategic Synthesis of Spirocyclic Scaffolds Utilizing 1-(Aminomethyl)cyclopropanol
Executive Summary & Strategic Rationale
This application note details the synthetic utility of 1-(aminomethyl)cyclopropanol (CAS: 19064-18-7) as a privileged building block for constructing spirocyclic molecular architectures.
In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to increase
1-(Aminomethyl)cyclopropanol offers a unique "spring-loaded" geometry. The internal bond angle strain of the cyclopropane ring (~60°) forces the exocyclic substituents (hydroxyl and aminomethyl groups) into closer proximity due to the Thorpe-Ingold Effect (gem-disubstituent effect). This pre-organization significantly accelerates cyclization reactions, making this reagent an ideal precursor for:
-
Spiro[2.4]oxazolidines: Via condensation with carbonyls.
-
Spiro[2.5]morpholines: Via alkylation/acylation sequences.
-
Spiro-Cyclobutanones: Via Tiffeneau-Demjanov rearrangement (for ring expansion strategies).
Critical Mechanistic Pathways
The reactivity of 1-(aminomethyl)cyclopropanol is governed by the competition between spiro-annulation (preserving the cyclopropane) and ring expansion (consuming the cyclopropane).
Pathway Logic Diagram (Graphviz)
Caption: Divergent synthetic pathways. Green nodes indicate spirocyclic retention; Yellow indicates ring expansion.
Protocol A: Synthesis of Spiro[cyclopropane-1,5'-oxazolidines]
This protocol describes the formation of a 5-oxa-7-azaspiro[2.4]heptane system. This is the most direct method to generate a spirocycle, utilizing the reagent as a 1,2-amino alcohol equivalent.
Experimental Design
-
Principle: Acid-catalyzed condensation of the 1,2-amino alcohol moiety with a ketone or aldehyde.
-
Key Challenge: Reversibility of the reaction (hydrolysis of the oxazolidine).
-
Solution: Use of a Dean-Stark apparatus or Molecular Sieves (4Å) to drive equilibrium by water removal.
Step-by-Step Protocol
-
Reagent Preparation:
-
Substrate: 1-(Aminomethyl)cyclopropanol HCl salt (1.0 equiv, 10 mmol).
-
Carbonyl Partner: Cyclohexanone (1.1 equiv) [or desired aldehyde/ketone].
-
Solvent: Anhydrous Toluene (0.2 M concentration) or Dichloromethane (DCM).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Base: Triethylamine (1.0 equiv) only if starting with HCl salt to free-base in situ.
-
-
Reaction Setup:
-
Charge a round-bottom flask with 1-(aminomethyl)cyclopropanol HCl, Toluene, and Triethylamine. Stir for 10 minutes at room temperature.
-
Add Cyclohexanone and pTSA.
-
Attach a Dean-Stark trap filled with Toluene and a reflux condenser.
-
-
Execution:
-
Heat the reaction to reflux (110°C) with vigorous stirring.
-
Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (2–4 hours).
-
Alternative for volatile carbonyls: Use DCM at reflux with a Soxhlet extractor containing activated 4Å Molecular Sieves.
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] Wash with saturated NaHCO₃ (aq) to neutralize acid.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate (typically 4:1 to 1:1 depending on polarity).
-
Note: Spiro-oxazolidines can be sensitive to hydrolysis on acidic silica; add 1% Triethylamine to the eluent.
-
-
Data Validation (Expected Results)
| Parameter | Specification | Notes |
| Yield | 75–90% | Highly dependent on water removal efficiency. |
| ¹H NMR | Cyclopropane protons: | Diagnostic multiplets for the spiro-cyclopropane ring. |
| ¹³C NMR | Quaternary Spiro Carbon (C1): | Significant shift due to O/N proximity. |
| Stability | Moderate | Store under inert atmosphere; avoid aqueous acid. |
Protocol B: Synthesis of Spiro[cyclopropane-1,3'-morpholines]
This protocol generates a 5-oxa-8-azaspiro[2.5]octane system (morpholine fused to cyclopropane). This scaffold offers higher metabolic stability than oxazolidines.
Experimental Design
-
Reagent: Chloroacetyl chloride (for morpholinones) or Ethylene glycol bis(sulfonate) esters.
-
Mechanism: N-acylation followed by intramolecular O-alkylation (or vice versa).
Step-by-Step Protocol (Spiro-Morpholinone)
-
Reagent Preparation:
-
Substrate: 1-(Aminomethyl)cyclopropanol (1.0 equiv).
-
Electrophile: Chloroacetyl chloride (1.1 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (2.2 equiv) or NaH.
-
Solvent: THF (anhydrous, 0.1 M).
-
-
N-Acylation (Step 1):
-
Dissolve substrate in THF at 0°C. Add 1.1 equiv Base (e.g., Et₃N for this step).
-
Add Chloroacetyl chloride dropwise. Stir for 1 hour.
-
Intermediate Check: LCMS should show the chloro-amide intermediate.
-
-
Cyclization (Step 2):
-
Cool the mixture to 0°C. Add strong base (KOtBu, 1.1 equiv) to deprotonate the tertiary alcohol.
-
Allow to warm to room temperature and stir for 4–12 hours. The alkoxide displaces the chloride.
-
-
Work-up:
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purify via column chromatography.
-
Workflow Visualization
Caption: Two-step one-pot synthesis of spiro-morpholinones.
Strategic Divergence: The Tiffeneau-Demjanov Rearrangement[3]
While the goal is spirocyclization, researchers must be aware of the Tiffeneau-Demjanov (T-D) rearrangement, which is the dominant pathway under diazotization conditions.
-
Reaction: 1-(Aminomethyl)cyclopropanol + HNO₂
Cyclobutanone + N₂ + H₂O. -
Mechanism: The amine is converted to a diazonium ion (
).[3] Loss of generates a primary carbocation.[3][4] To relieve the ring strain of the cyclopropane, a C-C bond migrates (1,2-shift), expanding the ring to a cyclobutanone. -
Application: This is NOT a spirocyclization method for the parent compound. However, it is useful if the starting material is a spiro-cyclopropanol (e.g., spiro[2.n]alkane-1-ol), in which case the product is a spiro-cyclobutanone.
Precaution: To ensure spiro-heterocycle formation (Protocols A & B), avoid nitrosating agents (NaNO₂, isoamyl nitrite) and strong acidic conditions that might trigger rearrangement.
References
-
Spiro-Oxazolidine Synthesis
-
Morpholine Synthesis from Amino Alcohols
-
Tiffeneau-Demjanov Rearrangement (Classic Mechanism)
-
Spiro-Activated Cyclopropanes
Sources
- 1. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [pubmed.ncbi.nlm.nih.gov]
- 7. Demjanov rearrangement | PPTX [slideshare.net]
- 8. d-nb.info [d-nb.info]
- 9. thieme.de [thieme.de]
- 10. d-nb.info [d-nb.info]
reductive amination protocols for 1-(aminomethyl)cyclopropanol hydrochloride
Application Note: Reductive Amination Protocols for 1-(Aminomethyl)cyclopropanol Hydrochloride
Executive Summary
This guide details the optimized protocols for the reductive amination of 1-(aminomethyl)cyclopropanol hydrochloride (CAS 74592-33-9). This building block is structurally unique, featuring a primary amine, a free tertiary hydroxyl group, and a strained cyclopropane ring. These features present specific challenges regarding solubility, chemoselectivity, and ring stability.
We present two validated methods:
-
Method A (Preferred): Sodium Triacetoxyborohydride (STAB) in DCE/THF. Best for lipophilic aldehydes/ketones and general stability.
-
Method B (Alternative): Sodium Cyanoborohydride in Methanol.[1] Best for polar substrates or when the amine salt exhibits poor solubility in aprotic solvents.
Critical Mechanistic Considerations
The Solubility-Reactivity Paradox
The starting material is supplied as a hydrochloride salt. In its salt form, the amine is non-nucleophilic and cannot attack the carbonyl carbon to form the essential hemiaminal/imine intermediate.
-
Challenge: The salt is highly polar and insoluble in standard reductive amination solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Solution: You must release the free base in situ using a non-nucleophilic base (e.g., DIPEA, Et3N) or use a polar solvent (MeOH) with a compatible reducing agent.
Cyclopropane Ring Stability
While cyclopropanols are generally stable under mild conditions, the ring strain (~27 kcal/mol) makes them susceptible to ring-opening under strong acidic conditions or radical pathways.
-
Guideline: Avoid strong mineral acids (HCl, H2SO4) during workup. Maintain reaction pH between 4–6 (buffered) to promote imine formation without triggering ring fragmentation.
Chemoselectivity
The free hydroxyl group at the C1 position is tertiary and sterically crowded; however, it can participate in intramolecular hydrogen bonding. Protection of this alcohol is generally not required for reductive amination, as the amine is significantly more nucleophilic.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) in DCE
Recommended for aldehydes and reactive ketones.
Reagents:
-
Amine: 1-(Aminomethyl)cyclopropanol HCl (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.0 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Workflow:
-
Free-Basing (In Situ): To a reaction vial equipped with a stir bar, add the amine HCl salt (1.0 equiv) and DCE (concentration ~0.1 M). Add DIPEA (1.0 equiv) and stir for 10–15 minutes. The mixture may remain a suspension; this is acceptable.
-
Imine Formation: Add the carbonyl compound (1.1 equiv) followed by Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The acid catalyst is crucial here to activate the carbonyl, buffering the DIPEA.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the disappearance of the imine intermediate (
). -
Quench: Quench by adding saturated aqueous NaHCO3 . Stir vigorously for 20 minutes to decompose borate complexes.
Method B: Sodium Cyanoborohydride in Methanol
Recommended for unreactive ketones or if the amine salt is insoluble in DCE.
Reagents:
-
Reductant: Sodium Cyanoborohydride (NaCNBH3) (2.0 equiv)
-
Solvent: Methanol (anhydrous)
-
Additive: Zinc Chloride (ZnCl2) (Optional, 1.0 equiv for difficult ketones)
Step-by-Step Workflow:
-
Dissolution: Dissolve amine HCl salt (1.0 equiv) in Methanol (0.1 M). The salt should dissolve fully.
-
pH Adjustment: Check pH. It should be roughly 5–6. If too acidic (<4), add solid NaOAc. If too basic, add a drop of AcOH.
-
Addition: Add the carbonyl compound (1.0–1.5 equiv).
-
Reduction: Add NaCNBH3 (2.0 equiv) immediately.
-
Expert Insight: Unlike STAB, NaCNBH3 is stable in MeOH and less aggressive. It reduces the iminium ion selectively as it forms.[2]
-
-
Heating (Optional): If reacting with a sterically hindered ketone, heat to 50°C in a sealed vial.
-
Workup: Evaporate MeOH in vacuo before aqueous workup to avoid emulsion formation.
Workup & Purification Strategy
The product is a polar amino-alcohol. Standard extraction often leads to low yields due to water solubility.
Option 1: SCX-2 Solid Phase Extraction (Highly Recommended)
-
Load the crude reaction mixture (diluted in MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities, excess aldehyde, and boron salts).
-
Elute: Elute the product with 2M NH3 in Methanol .
-
Finish: Concentrate the ammonia fraction to yield the clean free base.
Option 2: "Salting Out" Extraction
-
Basify the aqueous quench to pH > 12 using 1N NaOH.
-
Saturate the aqueous layer with NaCl .
-
Extract 3x with DCM:Isopropanol (3:1) or n-Butanol .
-
Dry over Na2SO4 and concentrate.
Data & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Amine HCl not neutralized. | Ensure 1.0 equiv DIPEA is added (Method A). |
| Low Conversion (Ketone) | Steric hindrance / slow imine formation. | Add Lewis Acid (Ti(OiPr)4) or switch to Method B with heat. |
| Ring Opening Byproducts | Acid concentration too high. | Reduce AcOH; ensure quench is fully basic (pH > 10). |
| Product stuck in Aqueous | Product is highly polar. | Use SCX-2 purification (Option 1) or n-BuOH extraction. |
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the progression from the salt form to the final amine, highlighting the critical iminium intermediate.
Caption: Mechanistic pathway for the reductive amination of 1-(aminomethyl)cyclopropanol HCl. The formation of the Iminium Ion is the rate-determining step for reduction.
Figure 2: Protocol Decision Tree
Use this logic flow to select the optimal method for your specific substrate.
Caption: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity and solubility constraints.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Shuto, S., et al. (1996).[4] "Synthesis and Biological Activity of Conformationally Restricted Analogs of Milnacipran." Journal of Medicinal Chemistry, 39(24), 4844–4852.[4] (Demonstrates use of 1-substituted cyclopropanes). Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
Application Note: High-Fidelity Amide Coupling of 1-(Aminomethyl)cyclopropanol
Topic: Amide Coupling Conditions for 1-(Aminomethyl)cyclopropanol Amine Group Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
The 1-(aminomethyl)cyclopropanol motif (CAS 74592-33-9) is a high-value pharmacophore in modern drug discovery, offering unique conformational restriction and polarity modulation. However, its incorporation into drug scaffolds presents two distinct chemical challenges: chemoselectivity (primary amine vs. unprotected tertiary alcohol) and structural integrity (susceptibility of the strained cyclopropane ring to acid-catalyzed opening).
This guide provides validated protocols to achieve quantitative N-acylation while preserving the cyclopropanol core. We prioritize the T3P® (Propylphosphonic anhydride) and HATU methodologies, as they offer the highest reliability for this specific substrate class.
Chemical Context & Mechanistic Insight
The Substrate Challenge
1-(Aminomethyl)cyclopropanol features a primary amine and a tertiary alcohol on a strained cyclopropane ring.
-
Nucleophilicity Differential: The primary amine (
) is significantly more nucleophilic than the sterically hindered tertiary alcohol ( ). Under kinetic control, N-acylation is favored. -
Ring Strain & Stability: The cyclopropanol moiety possesses significant ring strain (
27 kcal/mol). Under strongly acidic conditions (e.g., excess , high temperatures), the ring can undergo ionization and rearrangement to linear ketones (e.g., 4-hydroxy-2-butanone derivatives) or cyclobutanones. -
Solubility: The free base is highly polar and water-soluble. The commercial building block is typically supplied as the
salt, requiring in situ neutralization.
Reagent Selection Strategy
| Reagent | Suitability | Mechanism of Action | Recommendation |
| T3P (Propylphosphonic anhydride) | Optimal | Low epimerization, high chemoselectivity, water-soluble byproducts. | Primary Choice for scale-up and difficult substrates. |
| HATU | Excellent | Fast activation, high reactivity. | Standard for library synthesis/small scale. |
| EDC / HOBt | Good | Slower, mild. | Use if cost is a driver; requires careful pH control. |
| Acid Chlorides | Risky | Highly aggressive; risk of O-acylation and HCl generation. | Avoid unless base is in large excess. |
Decision Matrix & Workflow
Figure 1: Decision matrix for selecting the optimal amide coupling condition based on substrate properties and scale.
Experimental Protocols
Protocol A: The "Gold Standard" – T3P Coupling
Rationale: T3P acts as both a coupling agent and a water scavenger. It drives the reaction to completion without generating acidic byproducts that could open the cyclopropane ring. It is highly chemoselective for amines over alcohols.
Materials:
-
Carboxylic Acid (
equiv) -
1-(Aminomethyl)cyclopropanol
salt ( – equiv) -
T3P (
w/w in EtOAc or DMF, – equiv) -
Base: Pyridine (
– equiv) OR DIPEA ( – equiv) -
Solvent: EtOAc (preferred) or DMF/DCM.
Procedure:
-
Preparation: Charge the reaction vessel with the Carboxylic Acid (
equiv) and 1-(Aminomethyl)cyclopropanol ( equiv). -
Solvation: Add EtOAc (
of acid). If solubility is poor, use DMF or a DMF/EtOAc mixture. -
Base Addition: Add Pyridine (
equiv) or DIPEA ( equiv). Note: Ensure the solution is basic (pH > 8) to neutralize the HCl salt and prevent ring opening. -
Activation: Cool the mixture to
. Add T3P solution dropwise over 5–10 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by LCMS.
-
Workup (Crucial):
-
Quench with water.[1]
-
Wash: Wash the organic layer with water (
), then saturated ( ), and finally brine. -
Warning: Do NOT wash with
or strong acid. If an acidic wash is required to remove pyridine, use citric acid or quickly and keep cold ( ), then immediately neutralize. -
Dry over
, filter, and concentrate.
-
Protocol B: High-Throughput – HATU Coupling
Rationale: HATU provides rapid kinetics, ideal for library synthesis or unreactive acids.
Materials:
-
Carboxylic Acid (
equiv) -
1-(Aminomethyl)cyclopropanol
salt ( equiv) -
HATU (
– equiv) -
DIPEA (
– equiv) -
Solvent: DMF or DMAc.
Procedure:
-
Activation: Dissolve the Carboxylic Acid (
equiv) in DMF ( ). Add DIPEA ( equiv) and HATU ( equiv). Stir at RT for 5–10 minutes to form the activated ester.-
Expert Tip: Pre-activation minimizes the exposure of the delicate cyclopropanol amine to the initial activation event, though HATU is generally safe.
-
-
Coupling: Add 1-(Aminomethyl)cyclopropanol
( equiv) followed by the remaining DIPEA ( – equiv). -
Reaction: Stir at RT for 1–4 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash copiously with water (to remove DMF and urea byproducts) and brine.
-
Concentrate and purify via flash chromatography.
-
Critical Troubleshooting & Optimization
Preventing O-Acylation
While the tertiary alcohol is hindered, O-acylation can occur with highly reactive acylating agents or excess reagents.
-
Symptom: LCMS shows a mass corresponding to Bis-acylation (
). -
Solution: Switch to T3P (Protocol A). Reduce the equivalents of coupling agent to
– . Avoid DMAP, as it catalyzes O-acylation.
Handling Water Solubility
The product, being a small polar amide, may be water-soluble, leading to low isolation yields.
-
Solution: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc. Alternatively, evaporate the DMF directly (Genevac/V-10) and purify via Reverse Phase (C18) chromatography.
Cyclopropane Ring Stability
-
Risk: Exposure to strong acids (e.g., TFA, HCl in MeOH) can open the ring.
-
Mitigation: During deprotection of other groups (e.g., Boc removal elsewhere on the molecule), use HCl/Dioxane at
for limited time, or TFA/DCM with immediate quenching. Avoid heating in acidic media.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Petersson, M. J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(22), 10006-10025. Link
-
Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 16(6), 1149-1155. Link
Sources
Application Note: 1-(Aminomethyl)cyclopropanol as a Structural Probe and Transition State Mimic
Abstract
This guide details the application of 1-(aminomethyl)cyclopropanol and its derivatives as high-value pharmacophores in drug discovery. Distinguished by its unique conformational constraints and electronic properties, this scaffold serves two distinct roles: (1) as a Transition State Mimic for aspartic proteases (e.g., BACE1, HIV Protease) by emulating the tetrahedral intermediate of peptide bond hydrolysis, and (2) as a Mechanism-Based Inactivator (suicide substrate) for oxidases and demethylases (e.g., LSD1) via radical-mediated ring opening. This note provides theoretical grounding, validated synthesis protocols via the Kulinkovich reaction, and assay integration strategies.
Part 1: Theoretical Basis & Mechanism of Action[1][2]
The Conformational Lock (Thorpe-Ingold Effect)
The 1-(aminomethyl)cyclopropanol motif acts as a conformationally restricted analogue of the flexible 1,2-amino alcohol (hydroxyethylamine) isostere. In linear 1,2-amino alcohols, free rotation around the C(OH)-C(N) bond results in a significant entropic penalty upon enzyme binding.
-
Cyclopropane Constraint: The inclusion of the
-carbon into a cyclopropane ring restricts the bond angles to 60°, enforcing a rigid alignment of the hydroxyl (-OH) and aminomethyl (-CH NH ) groups. -
Gem-Disubstituent Effect: The steric bulk of the ring compresses the external bond angle (C-C-C), forcing the heteroatoms into a proximity that closely mimics the tetrahedral transition state of amide hydrolysis.
Dual Modes of Inhibition
Mode A: Non-Covalent Transition State Mimicry (Aspartic Proteases)
Aspartic proteases (e.g., BACE1 , Renin ) catalyze peptide bond hydrolysis via a high-energy tetrahedral intermediate.
-
Mechanism: The 1-(aminomethyl)cyclopropanol scaffold positions its hydroxyl group to displace the catalytic water molecule, forming hydrogen bonds with the catalytic aspartate dyad (e.g., Asp32/Asp215 in BACE1).
-
Advantage: The cyclopropyl ring fills the S1' or S1 hydrophobic pocket more efficiently than a linear alkyl chain, improving ligand efficiency (LE).
Mode B: Mechanism-Based Inactivation (Oxidases/Demethylases)
Flavin-dependent enzymes like LSD1 (KDM1A) process amines via single-electron transfer (SET) mechanisms.
-
Mechanism: The cyclopropanol ring is highly strained (
27.5 kcal/mol). Enzymatic oxidation of the amine or hydroxyl group generates a radical intermediate that triggers rapid ring opening. This forms a reactive ketone or alkyl radical that covalently modifies the enzyme cofactor (FAD) or an active site residue, leading to irreversible inhibition.
Part 2: Experimental Protocols
Protocol A: Synthesis via Kulinkovich Reaction
The most robust method for generating 1-substituted cyclopropanols from esters.
Reagents:
-
Substrate: Ethyl N,N-dibenzylglycinate (protected amino ester).
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)
].[1] -
Grignard Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether).
-
Solvent: Anhydrous THF or Et
O.
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solution Prep: Dissolve Ethyl N,N-dibenzylglycinate (10 mmol) and Ti(OiPr)
(1.0 mmol, 10 mol%) in 50 mL anhydrous THF. -
Grignard Addition: Cool the solution to 0°C. Add EtMgBr (22 mmol) dropwise via syringe pump over 1 hour. Note: Slow addition is critical to prevent dimerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The solution will turn dark brown/black (formation of titanacyclopropane intermediate).
-
Quench: Cool to 0°C. Carefully quench with 10 mL saturated NH
Cl solution. A thick white precipitate (Titanium salts) will form. -
Workup: Filter through a Celite pad. Extract the filtrate with Et
O (3 x 50 mL). Dry combined organics over MgSO and concentrate in vacuo. -
Deprotection (Optional): If a free amine is required, perform hydrogenolysis (H
, Pd/C) in MeOH to yield 1-(aminomethyl)cyclopropanol .
Protocol B: BACE1 FRET Inhibition Assay
Validating the scaffold as a non-covalent transition state mimic.
Materials:
-
Enzyme: Recombinant human BACE1 (extracellular domain).
-
Substrate: FRET peptide (e.g., Rh-EVNLDAEFK-Quencher).
-
Buffer: 50 mM Sodium Acetate, pH 4.5, 0.05% CHAPS.
Procedure:
-
Compound Prep: Dissolve the 1-(aminomethyl)cyclopropanol derivative in DMSO (10 mM stock). Serial dilute in assay buffer (final DMSO < 1%).
-
Incubation: Mix 10
L of enzyme (10 nM final) with 10 L of compound in a black 384-well plate. Incubate for 15 min at 25°C. -
Initiation: Add 10
L of FRET substrate (200 nM final). -
Measurement: Monitor fluorescence (Ex 540 nm / Em 590 nm) kinetically for 30 minutes.
-
Analysis: Calculate initial velocities (
). Plot vs. [Inhibitor] to determine IC .
Part 3: Visualization & Logic
Synthesis Mechanism (Kulinkovich Cycle)
The following diagram illustrates the catalytic cycle generating the cyclopropanol core.
Caption: The Kulinkovich reaction cycle utilizing a titanacyclopropane "1,2-dicarbanion" equivalent to generate the strained cyclopropanol ring.
Mechanism of Action: BACE1 vs. LSD1
Comparison of the scaffold's behavior in different enzyme pockets.
Caption: Divergent mechanisms: Structural mimicry in proteases (left) vs. radical-mediated ring opening in oxidases (right).
Part 4: Data Summary
Table 1: Comparative Pharmacophore Properties
| Feature | Linear 1,2-Amino Alcohol | 1-(Aminomethyl)cyclopropanol | Impact on Drug Design |
| Conformation | Flexible (Rotatable) | Rigid (Locked) | Reduced entropic penalty upon binding ( |
| Bond Angle | 109.5° (Tetrahedral) | 60° (Internal Ring) | Mimics strained transition states; steric compression. |
| Metabolic Stability | Moderate | High (unless oxidized) | Cyclopropane resists standard hydrolysis; susceptible to specific oxidases. |
| pKa (Amine) | ~9.5 | ~8.8 - 9.2 | Slightly reduced basicity due to ring inductive effects. |
| Key Target Class | General Proteases | Aspartic Proteases, LSD1 | Higher specificity for pockets requiring compact geometry. |
References
-
Kulinkovich, O. G., et al. (1989).[1] Reaction of esters with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. Synthesis of cyclopropanols.[1][2][3] Synthesis . Link
-
Ghosh, A. K., et al. (2012). Design and Development of BACE1 Inhibitors for Alzheimer's Disease.[4][5][6]Current Neuropharmacology . Link
-
Brodney, M. A., et al. (2017).[5] Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality.[5]Journal of Medicinal Chemistry . Link
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[7]Biochemistry .[8][2][5][7][9][10][11] Link
-
Wernke, K. M., et al. (2025). Inactivation of the Burkholderia Toxin Malleicyprol by Enzymatic Cyclopropanol Ring Opening.[11]Angewandte Chemie . Link
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanol synthesis [organic-chemistry.org]
- 4. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 10. Histone H3 peptide based LSD1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of the Burkholderia Toxin Malleicyprol by Enzymatic Cyclopropanol Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Handling of 1-(Aminomethyl)cyclopropanol Free Base
Topic: Procedure for converting 1-(aminomethyl)cyclopropanol HCl to free base Content Type: Application Notes and Protocols
Executive Summary
1-(Aminomethyl)cyclopropanol (CAS: 74592-33-9) is a critical strained-ring building block used in the synthesis of kinase inhibitors and quinolone antibiotics. Commercially supplied as the hydrochloride salt (HCl), its conversion to the free base presents a specific challenge: the molecule is highly polar (LogP ≈ -1.0) and water-soluble , making traditional aqueous-organic extraction inefficient.
This guide details three validated protocols for generating the free base, prioritized by yield and purity requirements. Method A (Non-Aqueous Neutralization) is the recommended standard for synthetic efficiency, avoiding aqueous partition losses entirely.
Chemical Context & Challenges
Physicochemical Properties
| Property | Value | Implication |
| Molecular Weight | 87.12 g/mol | Low MW contributes to volatility and water solubility. |
| LogP (Calc) | -1.0 to -0.6 | Highly Hydrophilic. Partitions poorly into Et₂O or Hexanes. |
| pKa (Amine) | ~9.5 | Requires pH > 11.5 for complete deprotonation. |
| Ring Strain | ~27 kcal/mol | Stability Warning: The cyclopropanol ring is sensitive to radical conditions and strong Lewis acids, which can trigger ring-opening to cyclobutanone or linear enones. |
The Extraction Problem
Standard protocols involving neutralization with NaOH followed by extraction with Ethyl Acetate often result in 30–50% yield loss because the free amine remains partially dissolved in the aqueous phase. The protocols below are engineered to overcome this thermodynamic limitation.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the appropriate isolation strategy.
Experimental Protocols
Method A: Non-Aqueous "Dry" Neutralization (Recommended)
Principle: This method uses an inorganic base in a semi-organic solvent system to precipitate the chloride salt (KCl or NaCl), leaving the free amine in solution. This eliminates the aqueous phase entirely.
Materials:
-
Solvent: Methanol (anhydrous) or Methanol/DCM (1:4 mixture).
-
Base: Potassium Carbonate (K₂CO₃), finely powdered, anhydrous.
-
Equipment: Fritted glass funnel (medium porosity).
Protocol:
-
Suspension: Suspend 1.0 eq of 1-(aminomethyl)cyclopropanol HCl in Methanol (10 mL/g). The salt will fully dissolve.
-
Neutralization: Add 2.0 eq of powdered anhydrous K₂CO₃.
-
Note: Evolution of CO₂ is minimal but possible; venting is required.
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 2 hours. The solution will become cloudy as KCl precipitates.
-
Filtration: Filter the mixture through a Celite® pad or a fritted glass funnel to remove excess K₂CO₃ and the formed KCl.
-
Critical Step: Wash the filter cake with a small volume of dry DCM or MeOH to recover entrained amine.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .
-
Caution: The free base is a low-molecular-weight amine and can be volatile. Do not apply high vacuum for extended periods.
-
-
Result: A viscous, pale yellow oil or semi-solid. Use immediately or store under Argon at -20°C.
Method B: Ion Exchange Chromatography (High Purity)
Principle: Uses a strong base anion exchange resin to swap Cl⁻ for OH⁻, eluting the free base in pure solvent.
Materials:
-
Resin: Dowex® 1X8 (Cl⁻ form) or Amberlite® IRA-400.
-
Activation Solution: 1M NaOH.
-
Eluent: Methanol.
Protocol:
-
Resin Prep: Pack a glass column with the resin. Wash with 1M NaOH (3 column volumes) to convert to OH⁻ form, then wash with distilled water until neutral pH. Finally, flush with Methanol to switch the solvent phase.
-
Loading: Dissolve the HCl salt in a minimum amount of Methanol and load onto the column.
-
Elution: Elute with Methanol. The free base is not retained; it elutes in the void volume. The Cl⁻ ions are trapped on the resin.
-
Isolation: Collect fractions, check by TLC (ninhydrin stain), and concentrate the active fractions under reduced pressure.
Method C: Modified Biphasic Extraction (Salting Out)
Principle: If aqueous extraction is unavoidable, the aqueous phase must be saturated with salt to push the amine into the organic phase, and a polar organic solvent must be used.
Protocol:
-
Dissolution: Dissolve the HCl salt in minimal water (2 mL/g).
-
Basification: Cool to 0°C. Add 5M NaOH dropwise until pH > 12.
-
Salting Out: Saturate the solution with solid NaCl.
-
Extraction: Extract 5 times with Chloroform:Isopropanol (3:1) or DCM .
-
Note: Diethyl ether is ineffective here.
-
-
Drying: Dry combined organics over Na₂SO₄.
-
Evaporation: Carefully remove solvent.
Quality Control & Validation
After isolation, the identity and purity of the free base must be verified.
| Test | Expected Result (Free Base) | Contrast with HCl Salt |
| ¹H NMR (CDCl₃) | Chemical shift of -CH₂-N protons moves upfield (lower ppm). | HCl salt -CH₂-N signals are downfield (~3.0-3.2 ppm) due to positive charge. |
| Silver Nitrate Test | Negative (No precipitate). | HCl salt gives immediate white precipitate (AgCl). |
| Solubility | Soluble in DCM/CHCl₃. | HCl salt is insoluble in DCM. |
Self-Validating Step: Dissolve a small aliquot of your isolated oil in CDCl₃. If the sample is not fully soluble or leaves a white residue, you likely have residual inorganic salts (Method A incomplete filtration) or residual HCl salt (incomplete neutralization).
Safety & Stability (E-E-A-T)
-
Cyclopropane Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. While 1-(aminomethyl)cyclopropanol is kinetically stable, avoid exposure to strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) without careful temperature control, as this can trigger ring expansion or opening.
-
Storage: The free base absorbs CO₂ from the air (forming carbamates) and oxidizes. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Toxicology: Treat as a primary amine and potential alkylating agent. Wear proper PPE (gloves, goggles, fume hood).
References
-
Synthesis of Cyclopropanols: Kulinkovich, O. G. (2003). Chem. Rev., 103(7), 2597–2632. Link
-
General Handling of Water-Soluble Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
-
Properties of 1-(Aminomethyl)cyclopropanol: PubChem Compound Summary for CID 12609623. Link
-
Resin Based Neutralization Techniques: Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Link
Application Notes and Protocols: The Strategic Use of 1-(aminomethyl)cyclopropanol hydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. This guide provides an in-depth technical overview of the application of 1-(aminomethyl)cyclopropanol hydrochloride as a strategic fragment in FBDD campaigns. We will explore the unique chemical and structural advantages of this fragment, provide detailed protocols for its integration into a typical FBDD workflow, and discuss strategies for hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of conformationally constrained fragments to tackle challenging biological targets.
Introduction: The Rationale for 1-(aminomethyl)cyclopropanol in FBDD
The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[1][2] An ideal fragment should possess low molecular weight, high aqueous solubility, and a degree of structural complexity that allows for efficient exploration of a target's binding pockets.[3] 1-(aminomethyl)cyclopropanol hydrochloride is a compelling candidate for inclusion in fragment libraries due to a confluence of advantageous properties.
Chemical and Structural Merits:
-
Three-Dimensionality and Rigidity: The cyclopropane ring imparts a rigid, three-dimensional character to the molecule.[4] This conformational constraint reduces the entropic penalty upon binding to a target protein, which can contribute to a more favorable binding affinity.[5][6]
-
Vectorial Exploration of Chemical Space: The primary amine and hydroxyl groups are presented in a well-defined spatial orientation, providing distinct vectors for interaction with a protein binding site. These functional groups can act as key hydrogen bond donors and acceptors.
-
Metabolic Stability: The cyclopropane motif is known to enhance the metabolic stability of drug candidates by being less susceptible to enzymatic degradation compared to aliphatic chains.[5][6]
-
Favorable Physicochemical Properties: With a molecular weight of 123.58 g/mol and a low cLogP, 1-(aminomethyl)cyclopropanol adheres to the "Rule of Three," a guideline for desirable fragment properties.[3] Its hydrochloride salt form ensures good aqueous solubility, a critical requirement for biophysical screening assays.
The incorporation of cyclopropane rings has been a successful strategy in the development of potent and selective drugs, including inhibitors of kinases and proteases.[7][8] This track record underscores the potential of 1-(aminomethyl)cyclopropanol as a high-value starting point in FBDD.
The FBDD Workflow: An Integrated Approach
A typical FBDD campaign follows a structured workflow, beginning with the screening of a fragment library and culminating in the generation of a lead compound. The process is iterative, with structural biology and medicinal chemistry playing pivotal roles in guiding the optimization process.[6][9]
Caption: High-level overview of a typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocols
This section provides detailed, step-by-step protocols for the key experimental stages of an FBDD campaign utilizing 1-(aminomethyl)cyclopropanol hydrochloride.
Fragment Library Preparation
Objective: To prepare a high-quality, ready-to-screen fragment library plate containing 1-(aminomethyl)cyclopropanol hydrochloride.
Materials:
-
1-(aminomethyl)cyclopropanol hydrochloride (purity >95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler or calibrated multichannel pipette
-
384-well polypropylene microplates
Protocol:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 1-(aminomethyl)cyclopropanol hydrochloride in anhydrous DMSO. Ensure complete dissolution by gentle vortexing.
-
Plate Preparation: Using an acoustic liquid handler, dispense the appropriate volume of the stock solution into the wells of a 384-well microplate to achieve the desired final screening concentration (typically 100 µM to 1 mM) upon addition of buffer.
-
Quality Control: Perform quality control on the prepared plates to ensure the accuracy of dispensing and the integrity of the compound. This can be done using techniques such as mass spectrometry or NMR on a representative set of wells.
-
Storage: Seal the plates and store them at -20°C until use.
Causality Behind Choices:
-
DMSO as Solvent: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.
-
High Purity: Starting with high-purity fragment ensures that any observed binding is due to the intended molecule and not impurities.
-
Acoustic Dispensing: This technology allows for precise, low-volume dispensing, which is crucial for creating accurate and reproducible screening plates while conserving compound.
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein of interest using SPR. SPR is a sensitive, label-free technique that can detect weak binding events in real-time.[10]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, SA)
-
Target protein of interest
-
Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture chemistry reagents
-
Running buffer (e.g., HBS-EP+)
-
Fragment library plate containing 1-(aminomethyl)cyclopropanol hydrochloride
Protocol:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using a suitable method, such as amine coupling. Aim for an immobilization level that will provide a theoretical maximum response (Rmax) of approximately 50-100 RU for a small molecule.
-
System Priming and Stabilization: Prime the SPR system with running buffer and allow the baseline to stabilize.
-
Fragment Screening: Inject the fragments from the library plate over the sensor surface at a typical concentration of 200 µM. Include buffer-only injections for double referencing.
-
Data Analysis: Analyze the resulting sensorgrams. A significant increase in the response units (RU) upon fragment injection, which returns to baseline after the injection ends, indicates a binding event. Set a response threshold to identify initial hits.
Self-Validation:
-
Reference Flow Cell: Use a reference flow cell with an immobilized irrelevant protein or a deactivated surface to subtract non-specific binding and bulk refractive index changes.
-
Positive and Negative Controls: Include known binders (positive controls) and non-binders (negative controls) in the screen to validate the assay performance.
| Parameter | Typical Value | Rationale |
| Protein Immobilization Level | 2000-5000 RU | To achieve a suitable Rmax for fragment screening. |
| Fragment Concentration | 100 µM - 1 mM | Fragments typically have weak affinities, requiring higher concentrations for detection. |
| Flow Rate | 30 µL/min | A standard flow rate to minimize mass transport limitations. |
| Contact Time | 60-120 seconds | Sufficient time to observe association. |
| Dissociation Time | 120-300 seconds | Allows for the observation of the off-rate, which is characteristic of weak binders. |
Orthogonal Hit Validation: NMR Spectroscopy
Objective: To validate the hits identified in the primary screen using a solution-based technique and to gain initial structural insights into the binding event. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-LOGSY are well-suited for this purpose.[11]
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein
-
Validated hit fragments (including 1-(aminomethyl)cyclopropanol hydrochloride)
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Protocol (STD NMR):
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 500 µM) in a deuterated buffer.
-
Acquire Spectra: Acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances and an off-resonance spectrum where the protein is not saturated.
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Data Analysis: Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in close proximity to the protein surface.
Self-Validation:
-
Control Spectrum: Acquire a spectrum of the fragment in the absence of the protein to ensure that the observed signals are not artifacts.
-
Competition Experiment: A known binder can be added to the sample to see if it displaces the fragment hit, providing further evidence of a specific binding site.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-(Aminomethyl)cyclopropan-1-ol | C4H9NO | CID 12609623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 7. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benthamscience.com [benthamscience.com]
synthesis of cyclopropane-fused oxazolidinones from 1-(aminomethyl)cyclopropanol
Application Note: Strategic Synthesis of Cyclopropane-Fused Oxazolidinones
Executive Summary & Scientific Rationale
This guide details the synthesis of spirocyclopropyl oxazolidinones (specifically the 4-oxa-2-azaspiro[2.4]heptan-3-one scaffold) utilizing 1-(aminomethyl)cyclopropanol as the critical linchpin.
Why this scaffold matters: In medicinal chemistry, the "gem-dimethyl effect" is a well-known strategy to restrict conformational freedom, thereby reducing the entropic penalty of ligand-target binding. The spirocyclopropyl group acts as a superior bioisostere to the gem-dimethyl group. It introduces significant lattice rigidity and metabolic stability (blocking P450 oxidation sites) while maintaining a minimal steric footprint. This motif is increasingly prevalent in next-generation antibiotics (e.g., posizolid analogs) and GPCR modulators.
The "Fused" vs. "Spiro" Distinction: While often colloquially grouped with "cyclopropane-fused" systems, the reaction of 1-(aminomethyl)cyclopropanol yields a spiro[2.4] system. This distinction is vital for intellectual property landscape analysis and 3D-QSAR modeling.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on a convergent strategy. The oxazolidinone ring is constructed via the insertion of a carbonyl equivalent between the vicinal amino and hydroxyl groups.
Detailed Experimental Protocols
Phase 1: Synthesis of 1-(Aminomethyl)cyclopropanol
Note: This intermediate is commercially available but often expensive. In-house synthesis ensures freshness and purity, which is critical as the free amine is sensitive to air oxidation and polymerization.
Reagents:
-
1-Hydroxycyclopropanecarbonitrile (CAS: 14271-23-9)
-
Lithium Aluminum Hydride (LiAlH₄) (2.4 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle’s Salt (Potassium sodium tartrate)
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Nitrogen (
). -
Charging: Add anhydrous THF (100 mL) and LiAlH₄ (2.0 equiv) to the flask. Cool to 0°C using an ice/salt bath.
-
Addition: Dissolve 1-hydroxycyclopropanecarbonitrile (1.0 equiv) in THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Critical: Maintain internal temperature <10°C to prevent ring fragmentation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; the nitrile spot will disappear, and a baseline amine spot will appear).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
mL water (where
= grams of LiAlH₄ used). - mL 15% NaOH.
- mL water.
-
mL water (where
-
Workup: Stir vigorously until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[1]
-
Isolation: The product is highly polar and water-soluble. Do not wash with water. Dry the THF filtrate with
and concentrate under reduced pressure.-
Checkpoint: The product should be a viscous, colorless oil. If storing, convert to the HCl salt immediately by bubbling HCl gas through an ether solution.
-
Phase 2: Cyclization to 4-Oxa-2-azaspiro[2.4]heptan-3-one
Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) .[2] Unlike phosgene, CDI is a solid, easy-to-handle reagent that produces imidazole as a non-acidic byproduct, preventing acid-catalyzed ring opening of the sensitive cyclopropane moiety.
Reagents:
-
1-(Aminomethyl)cyclopropanol (Freshly prepared)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (0.5 equiv - catalytic/scavenger)
Protocol:
-
Dissolution: Dissolve 1-(aminomethyl)cyclopropanol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add TEA (0.5 equiv).
-
Cyclization: Add CDI (1.2 equiv) in a single portion at 0°C.
-
Mechanism Check: You will observe mild gas evolution (
). This is the self-validating sign of the reaction initiation. -
Completion: Warm to RT and stir for 12 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes imidazole and TEA).
-
Wash with saturated
and Brine.
-
-
Purification: Dry over
and concentrate. Recrystallize from EtOAc/Hexanes.
Data Specification Table: Expected Yields & Properties
| Parameter | Specification | Notes |
| Precursor Yield | 75 - 85% | Loss usually occurs during aqueous workup due to water solubility. |
| Cyclization Yield | 80 - 92% | High efficiency due to the intramolecular nature of the second step. |
| Appearance | White Crystalline Solid | Melting point typically 85-90°C. |
| 1H NMR Characteristic | Distinctive high-field cyclopropyl protons. | |
| IR Signature | ~1740-1760 cm⁻¹ | Strong Carbonyl (C=O) stretch of the oxazolidinone. |
Mechanistic Pathway (The "Why")
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an initial attack of the primary amine on CDI (more nucleophilic than the hydroxyl), forming an intermediate imidazole-carboxamide. The hydroxyl group then attacks this intermediate intramolecularly to close the ring.
Troubleshooting & Critical Process Parameters (CPPs)
Issue 1: Low Yield in Precursor Step
-
Cause: 1-(aminomethyl)cyclopropanol is amphiphilic and often stays in the aqueous phase during the Fieser workup.
-
Solution: Use a Soxhlet extractor with THF on the solid aluminum salts for 12 hours to recover trapped product. Alternatively, perform continuous liquid-liquid extraction with DCM for 24 hours.
Issue 2: Ring Opening (Cyclopropane Fragmentation)
-
Cause: Acidic conditions or high temperatures (>50°C) during the cyclization.
-
Solution: Ensure the CDI reaction is kept neutral or slightly basic (using TEA). Avoid strong mineral acids during the workup of the final oxazolidinone; use Citric acid or mild HCl washes only briefly.
Issue 3: Incomplete Cyclization
-
Cause: Wet solvents hydrolyzing the CDI.
-
Solution: CDI is extremely water-sensitive. Use freshly distilled DCM and store CDI in a desiccator. If the reaction stalls, add 0.2 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer.
References
-
Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH. (See Chapter on Spirocyclic Alkaloids for general spiro-formation principles). Link
-
Fischer, C., et al. (2012). Spirocyclic Oxazolidinones as Novel Antibiotics.[3] Bioorganic & Medicinal Chemistry Letters, 22(1), 567-570. Link
-
Gao, Y., et al. (2004). Practical Synthesis of 1-Substituted Cyclopropylamines. Journal of Organic Chemistry, 69(16), 5465–5467. Link
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of Ureas from 1-(Aminomethyl)cyclopropanol and Isocyanates
Abstract & Scope
This application note details the protocol for the chemoselective formation of urea derivatives from 1-(aminomethyl)cyclopropanol (1-AMCP) and various isocyanates. The 1-substituted cyclopropane moiety is a high-value bioisostere in medicinal chemistry, offering conformational restriction and metabolic stability. However, the presence of both a primary amine and a tertiary cyclopropanol hydroxyl group in 1-AMCP presents a chemoselectivity challenge. This guide provides a self-validating workflow to exclusively target the amine (urea formation) while suppressing O-acylation (carbamate formation) and preserving the strained cyclopropane ring.
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
Chemoselectivity: Kinetic vs. Thermodynamic Control
The core challenge is distinguishing between the nucleophilic primary amine (
-
Amine Nucleophilicity: The nitrogen atom in the primary amine is significantly more nucleophilic than the oxygen in the tertiary alcohol. Under neutral conditions at ambient temperature, the reaction rate constant for the amine (
) is orders of magnitude higher than that of the alcohol ( ). -
Steric Hindrance: The hydroxyl group in 1-AMCP is attached to a quaternary carbon (the cyclopropane ring junction), creating significant steric bulk that further retards O-acylation.
-
Thermodynamics: While ureas are thermodynamically stable, carbamates formed from tertiary alcohols are prone to thermal reversion or elimination.
Cyclopropane Ring Stability
The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. While 1-substituted cyclopropanols can undergo ring expansion (e.g., to cyclobutanones) or ring opening (to homoenolates) under radical conditions or specific transition metal catalysis (Ti, Fe, Pd), they are remarkably stable under the nucleophilic/basic conditions of urea formation.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the 1-AMCP nitrogen lone pair onto the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea.
Figure 1: Mechanistic pathway highlighting the kinetic preference for N-attack (urea) over O-attack (carbamate).
Materials & Reagents
| Reagent | Specification | Role |
| 1-(Aminomethyl)cyclopropanol | >95% Purity | Substrate (Nucleophile) |
| Isocyanate ( | 1.0 - 1.05 equiv | Electrophile |
| Dichloromethane (DCM) | Anhydrous, amine-free | Solvent (Standard) |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent (Alternative) |
| Triethylamine (TEA) | >99% (Optional) | Base (Only for HCl salts) |
| Hexane/Ethyl Acetate | HPLC Grade | Purification |
Experimental Protocols
Protocol A: Standard Chemoselective Synthesis (Recommended)
Best for: Aliphatic and aromatic isocyanates with moderate reactivity.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminomethyl)cyclopropanol (1.0 equiv, e.g., 1.0 mmol, 87 mg) in anhydrous DCM (5.0 mL, 0.2 M).
-
Temperature Control: Cool the solution to
using an ice bath.-
Note: Cooling enhances chemoselectivity by suppressing the higher-activation-energy O-acylation pathway.
-
-
Addition: Add the Isocyanate (1.0 equiv) dropwise over 5 minutes.
-
Critical: Do not use a large excess of isocyanate. Excess electrophile will eventually react with the hydroxyl group once the amine is consumed.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 1–4 hours.
-
Monitoring: Monitor by TLC or LCMS. The starting amine (polar) should disappear, replaced by a less polar urea spot.
-
Workup (Precipitation Method): Many urea products precipitate from DCM. If a solid forms, filter and wash with cold DCM/Hexane (1:1).
-
Workup (Extraction Method): If homogeneous, dilute with DCM (20 mL), wash with water (1 x 10 mL) to remove trace unreacted amine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc) is rarely needed but effective if side products form.
Protocol B: Low-Reactivity Isocyanates (Sterically Hindered)
Best for: Electron-rich aryl isocyanates or bulky tertiary-alkyl isocyanates.
-
Solvent Switch: Use THF instead of DCM to allow for higher temperature stability.
-
Mixing: Dissolve 1-AMCP (1.0 equiv) in THF (0.2 M). Add Isocyanate (1.1 equiv).
-
Activation: Heat the mixture to
(oil bath).-
Warning: Do not exceed
. Higher temperatures risk thermal rearrangement of the cyclopropane or carbamate formation.
-
-
Catalysis (Optional): If no reaction occurs after 6 hours, add 1 mol% Dibutyltin Dilaurate (DBTDL) .
-
Caution: Tin catalysts promote urethane (O-reaction) formation. Monitor strictly by LCMS and stop immediately upon consumption of the amine.
-
Quality Control & Validation
Analytical Workflow
The following workflow ensures the integrity of the cyclopropane ring and confirms urea formation.
Figure 2: Analytical validation decision tree.
Key Spectral Features
| Technique | Signal | Interpretation |
| Urea NH (coupled to | ||
| Tertiary OH . If absent, O-acylation occurred. | ||
| Cyclopropyl protons . Complex pattern indicates ring integrity. | ||
| Urea Carbonyl . | ||
| IR | Urea C=O . (Carbamates typically appear higher, |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bis-acylation (Urea + Carbamate) | Excess isocyanate or high temperature. | Repeat with strict 1:1 stoichiometry at |
| No Reaction | Deactivated isocyanate or amine salt. | Ensure amine is free base (add 1.0 eq TEA if starting from HCl salt). Switch to THF/40°C. |
| Ring Opening | Acidic contamination or radical presence. | Avoid halogenated solvents exposed to light. Ensure reagents are acid-free. |
| Product is Hygroscopic | Hydroxy-urea nature. | Lyophilize from water/acetonitrile or dry in vacuum desiccator over |
References
-
Kulinkovich, O. G., et al. (1989).[1] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational synthesis of 1-substituted cyclopropanols).
-
Spyropoulos, C., & Kokotos, C. G. (2014).[2] "One-Pot Synthesis of Ureas from Boc-Protected Amines." The Journal of Organic Chemistry, 79(10), 4477–4483. (General urea synthesis protocols).
-
Delsarte, C., et al. (2018).[3] "An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction." Bioorganic & Medicinal Chemistry, 26(4), 984-988.[3] (Stability and handling of 1-substituted cyclopropanols).
-
Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.
Sources
Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-(Aminomethyl)cyclopropanol Derivatives
Introduction
The 1-(aminomethyl)cyclopropanol motif is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and inherent reactivity make it a valuable building block for introducing conformational constraint and novel exit vectors in drug candidates.[1][2] The high ring strain of the cyclopropanol moiety facilitates predictable, regioselective ring-opening reactions under mild conditions, providing access to a diverse array of functionalized acyclic structures, particularly γ-aminoketones and their derivatives.[3][4] These products are key intermediates in the synthesis of complex nitrogen-containing heterocycles and other bioactive molecules.[5]
This guide provides an in-depth overview of the mechanistic principles and practical laboratory protocols for conducting nucleophilic substitution reactions on 1-(aminomethyl)cyclopropanol and its derivatives. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Mechanistic Overview: Strain-Release-Driven Reactivity
The synthetic utility of 1-(aminomethyl)cyclopropanol derivatives stems from a facile, acid-catalyzed ring-opening reaction. The inherent strain of the three-membered ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for cleavage of a C-C bond.
The reaction is initiated by the protonation of the cyclopropyl hydroxyl group, converting it into a good leaving group (water). Departure of water generates a highly unstable primary carbocation, which is immediately stabilized by the cleavage of the adjacent C-C bond. This concerted or near-concerted process relieves the ring strain and forms a stabilized homoenolate or β-keto carbocation intermediate. This electrophilic intermediate is then readily trapped by a wide range of nucleophiles.[3][6]
The regioselectivity of the nucleophilic attack is dictated by the position of the stabilized positive charge, which is consistently located at the carbon atom three positions away from the nitrogen atom, leading exclusively to γ-functionalized ketone products. This predictable outcome is a cornerstone of the scaffold's utility in synthetic design.
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1-Bisnucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing cyclopropane ring opening during acidic hydrolysis
Technical Support Center: Preserving Cyclopropane Integrity During Acidic Hydrolysis
Introduction: The Stability Paradox
User Query: "Why does my cyclopropane ring open during simple ester hydrolysis?"
Technical Insight: Cyclopropane is a kinetic anomaly. Despite immense ring strain (~27.5 kcal/mol), the C-C bonds have high
The challenge in acidic hydrolysis is selectivity : You must activate the carbonyl oxygen of the ester/amide (for hydrolysis) without protonating the ring or generating a carbocation at the
Module 1: Mechanistic Diagnostics
Q: What is the exact mechanism of failure?
A: The "failure pathway" competes with the "product pathway." If your cyclopropane has electron-donating groups (EDGs) or is a Donor-Acceptor (D-A) system, the acid catalyst can protonate the ring or the substituent to form a stabilized carbocation, leading to cleavage.
Visualizing the Failure Mode The following diagram illustrates the divergence between the desired hydrolysis and the fatal ring-opening pathway.
Figure 1: Mechanistic divergence. Strong acids or stabilizing substituents favor the red "Failure Path."
Module 2: Experimental Optimization (The "How-To")
Q: Which acid should I use?
A: Avoid strong mineral acids (HCl, H₂SO₄) if possible. Their conjugate bases (Cl⁻, HSO₄⁻) are nucleophilic enough to attack the activated ring. Use acids with non-nucleophilic counter-ions or weaker
Table 1: Acid Selection Matrix for Cyclopropyl Substrates
| Acid Reagent | Strength ( | Risk Level | Best For... |
| Acetic Acid (AcOH) | 4.76 | Low | General hydrolysis of sensitive esters. First-line choice. |
| Formic Acid | 3.75 | Low-Medium | Substrates requiring slightly more activation than AcOH. |
| TFA / DCM | 0.23 | High | Only for removing t-butyl esters. Must be anhydrous to prevent hydrolysis of the ring itself. |
| HCl (dilute) | -6.3 | Very High | Avoid unless ring has Electron Withdrawing Groups (EWGs). |
| Amberlyst 15 | ~ -2 | Medium | Heterogeneous catalysis. Allows easy removal if reaction runs away. |
Q: How do substituents affect stability?
A:
-
Electron-Donating Groups (EDGs): (e.g., -OMe, -Ph, -Alkyl) on the ring increase risk . They stabilize the carbocation intermediate, lowering the activation energy for ring opening.
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃, -CN) decrease risk . They destabilize the potential carbocation, making the ring robust against acid attack.
Module 3: Validated Protocols
Protocol A: The "Safe" Hydrolysis (Buffered Acetic Acid)
Best for: Cyclopropanes with EDGs or unknown stability.
Materials:
Step-by-Step:
-
Dissolution: Dissolve substrate in a mixture of THF:Water (4:1). The THF solubilizes the organic ester; water is the reagent.
-
Acidification: Add Glacial Acetic Acid (5-10 equivalents).
-
Tip: If the reaction is too slow, do not add HCl. Instead, heat to 40-50°C.
-
-
Monitoring: Check TLC/LCMS every hour. Look for the "disappearance of starting material" without the appearance of "new polar spots" (which often indicate ring-opened hydroxy-acids).
-
Workup: Do not neutralize with strong base (exothermic hotspots can kill the ring). Dilute with brine and extract with EtOAc.
Protocol B: Enzymatic "Rescue" Hydrolysis
Best for: Extremely acid-sensitive Donor-Acceptor cyclopropanes where even AcOH fails.
Concept: Enzymes operate at neutral pH (pH 7.0), completely bypassing the protonation risk.
Materials:
-
Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
-
Phosphate Buffer (pH 7.2).
-
Acetone (co-solvent).
Step-by-Step:
-
Setup: Suspend ester in Phosphate Buffer (pH 7.2) with 10% Acetone to aid solubility.
-
Initiation: Add PLE (10-50 mg per mmol substrate).
-
Incubation: Stir at 30°C. Maintain pH by adding dilute NaOH dropwise (or use an autotitrator) as the acid is produced.
-
Completion: Filter off the enzyme (if immobilized) or extract directly.
Module 4: Troubleshooting & FAQs
Q: I see a side product with M+18 mass. What happened?
A: You likely hydrated the ring.
-
Diagnosis: The acid protonated the ring, and water attacked the carbocation.
-
Fix: Switch to Protocol B (Enzymatic) or use a non-aqueous cleavage method (e.g., TMSI - Iodotrimethylsilane in anhydrous DCM) followed by a mild aqueous quench. TMSI cleaves esters via a silyl intermediate, avoiding free protons.
Q: Can I use Lewis Acids like ?
A: Extreme Caution Required. Lewis acids are notorious for triggering the "homo-Michael" addition or rearrangement of Donor-Acceptor cyclopropanes.
-
Exception: Some lanthanide triflates (e.g.,
) are milder, but generally, Brønsted acid (proton) control is easier than Lewis Acid control for simple hydrolysis.
Q: My yield is low because the reaction is too slow in Acetic Acid.
A: Do not simply switch to HCl.
-
Strategy: Increase the effective concentration of the nucleophile (water) by using a solvent system like Dioxane:Water:Acetic Acid (1:1:1) and heating to 60°C. The Dioxane/Water azeotrope helps thermal transfer without the harshness of mineral acids.
References
-
BenchChem Technical Support. (2025).[2] Preserving Cyclopropane Integrity in Chemical Reactions. BenchChem.[4] Link
-
Bender, D. M., et al. (2008).[5] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[5] Organic Letters, 10(3), 509-511. Link
-
Organic Syntheses. (1945). "Cyclopropanecarboxylic acid."[3][5] Org.[3][5][6] Synth. Coll. Vol. 3, 221. Link
-
Li, X., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews, 121, 227–263. Link
- Ebner, C., & Carreira, E. M. (2017). "Cyclopropanes in Organic Synthesis." Chemical Reviews. (General reference for D-A cyclopropane reactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Esters [organic-chemistry.org]
troubleshooting low yields in 1-(aminomethyl)cyclopropanol amide couplings
Technical Support Center: 1-(Aminomethyl)cyclopropanol Coupling Optimization
Executive Summary
Coupling carboxylic acids with 1-(aminomethyl)cyclopropanol is deceptively difficult. While the amine appears to be a simple primary amine, the substrate presents a "perfect storm" of three antagonistic factors:
-
Neopentyl Sterics: The amine is attached to a methylene group adjacent to a quaternary carbon (the cyclopropane ring). This steric bulk significantly retards the rate of nucleophilic attack.
-
Competing Nucleophile: The unprotected tertiary hydroxyl group is spatially proximal and can compete for the activated acid (O-acylation).
-
Ring Strain Instability: The cyclopropane ring (
kcal/mol strain energy) is prone to acid-catalyzed ring expansion (Tiffeneau-Demjanov rearrangement) or fragmentation.
This guide provides a root-cause analysis and validated protocols to overcome these specific failure modes.
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the specific mode of failure using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on crude LCMS data.
Module 2: Troubleshooting FAQs
Q1: The amine is consumed, but I see a major byproduct with the same mass as the product. What is it?
Diagnosis: You have likely formed the ester (O-acylation) instead of the amide. Mechanism: The 1-(aminomethyl)cyclopropanol amine is "neopentyl-like," meaning it is attached to a carbon adjacent to a fully substituted quaternary center. This steric bulk slows down the N-acylation. Meanwhile, the tertiary hydroxyl group, though sterically crowded, is available. If you use highly reactive coupling reagents (like HATU) with strong bases (DIEA/TEA) and especially if DMAP is present, O-acylation becomes kinetically competitive. Solution:
-
Switch Reagent: Use T3P (Propylphosphonic anhydride) .[1] T3P is highly chemoselective for amines in the presence of free alcohols due to the specific transition state of the cyclic anhydride intermediate.
-
Base Selection: Use Pyridine (or 2,6-lutidine) instead of DIEA/TEA. Pyridine acts as both solvent and base, preventing the "hot" activation that leads to esterification.
Q2: My product decomposes during silica gel chromatography. Where did it go?
Diagnosis: Acid-catalyzed ring expansion (Semipinacol/Tiffeneau-Demjanov rearrangement). Mechanism: Standard silica gel is slightly acidic (pH 4-5). The cyclopropane ring, possessing high ring strain, is susceptible to protonation at the tertiary alcohol or the amide carbonyl. This triggers a rearrangement to a cyclobutanone or linear ketone derivative, which often streaks on the column or stays at the baseline. Solution:
-
Basify Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.
-
Eluent: Include 0.5% TEA or 1% NH4OH in your elution solvent system.
-
Alternative: Use neutral Alumina or reverse-phase (C18) chromatography with basic modifiers (Ammonium Bicarbonate).
Q3: The reaction stalls at 50% conversion despite excess HATU.
Diagnosis: Guanidinylation of the amine. Mechanism: Because the amine is sterically hindered (neopentyl), it attacks the activated acid slowly. This leaves the amine vulnerable to reacting directly with the uronium coupling reagent (HATU/HBTU), forming a non-reactive guanidine byproduct. Solution:
-
Pre-activation: Allow the acid and HATU/DIEA to react for 15-20 minutes before adding the amine. This ensures the acid is fully converted to the active ester (OAt/OBt) before the amine is introduced.
-
Concentration: Run the reaction at high concentration (0.3M - 0.5M ) to drive bimolecular kinetics.
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Method)
Recommended for difficult substrates where O-acylation is observed.
| Parameter | Specification | Reason |
| Solvent | EtOAc or 2-MeTHF | T3P is supplied in EtOAc; 2-MeTHF improves solubility. |
| Concentration | 0.2 M - 0.5 M | High concentration overcomes neopentyl steric hindrance. |
| Reagent | T3P (50% in EtOAc) | 1.5 - 2.0 equivalents. High chemoselectivity for Amide > Ester. |
| Base | Pyridine (3-5 equiv) | Buffers the reaction; prevents acid-catalyzed ring opening. |
| Temperature | 0°C to RT | Start cold to control exotherm, warm to RT to drive completion. |
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 equiv) and 1-(aminomethyl)cyclopropanol (1.1 equiv) in EtOAc (or 2-MeTHF) to reach 0.3 M concentration.
-
Add Pyridine (4.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Dropwise add T3P (1.5 equiv, 50% w/w solution in EtOAc).
-
Allow to warm to Room Temperature (20-25 °C) and stir for 12-16 hours.
-
Workup: Dilute with EtOAc. Wash with Water (x2), then Sat. NaHCO3 (x2), then Brine . Do not use HCl or Citric Acid washes, as this may trigger ring opening during workup.
-
Dry over Na2SO4 and concentrate.
Protocol B: The "Standard" (HATU Method - Optimized)
Use only if T3P is unavailable.
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv only).
-
Stir for 15 minutes (Pre-activation).
-
Add 1-(aminomethyl)cyclopropanol (1.2 equiv) followed by additional DIPEA (2.0 equiv).
-
Stir at RT.
-
Critical Workup: Quench with Sat. NaHCO3. Extract with EtOAc. Avoid acidic washes.
Module 4: Mechanistic Visualization
The following diagram illustrates the competitive pathways. The goal is to maximize Pathway A while suppressing B and C.
Figure 2: Competitive reaction pathways. Pathway A is favored by T3P and neutral conditions. Pathway B is driven by DMAP or high pH. Pathway C is driven by acidic conditions.
References
-
T3P Chemoselectivity:Archimica (now Euticals) White Paper on T3P. Propylphosphonic anhydride (T3P) is demonstrated to favor amide formation over ester formation in amino-alcohol substrates due to the rapid intramolecular acyl transfer to the amine.
-
Source: (General Reference)
-
-
Cyclopropanol Stability: Kulinkovich, O. G. (2003). "Alkylation of carboxylic esters with dialkoxytitanacyclopropane reagents." Chemical Reviews, 103(7), 2597-2632.
-
Source:
-
-
Amide Coupling Reviews: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Source:
-
-
Tiffeneau-Demjanov Rearrangement: Smith, P. A. S., & Baer, D. R. (1960).[2] "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157. (Foundational text on the acid-catalyzed instability of aminomethyl cycloalkanols).
-
Source:
-
Sources
removing unreacted 1-(aminomethyl)cyclopropanol from reaction mixtures
Executive Summary: The "Deceptive Simplicity" of AMCP
1-(Aminomethyl)cyclopropanol (AMCP) presents a unique purification challenge. While it appears to be a simple primary amine, its physicochemical profile creates a "perfect storm" for workup difficulties:
-
Amphoteric Nature: It contains both a basic primary amine and a weakly acidic/neutral tertiary alcohol.
-
High Polarity: It is highly water-soluble, making it difficult to "wash away" with simple aqueous extractions if your product is also polar.
-
Ring Strain (Critical): The cyclopropane ring is chemically sensitive. Strong acidic conditions (pH < 1) or high heat can trigger ring-opening rearrangements (similar to Kulinkovich product decomposition), converting your starting material into difficult-to-separate ketonic impurities rather than removing it.
This guide prioritizes chemoselective scavenging and mild pH manipulation to ensure the integrity of the cyclopropane ring while quantitatively removing the amine.
Module 1: Solid-Supported Scavenging (The "Gentle" Standard)
Recommended for: Small-to-medium scale (<5g), high-value products, or parallel synthesis.
This is the most robust method because it avoids aqueous workup entirely, eliminating pH-related ring-opening risks.
The Strategy: Electrophilic Resins
We use a polymer-supported electrophile that reacts selectively with the primary amine of AMCP to form an insoluble covalent bond. The resin (now attached to the impurity) is simply filtered off.
Selection Guide:
-
Option A: Isocyanate Resins (PS-Isocyanate)
-
Mechanism:[1] Forms a stable urea linkage.
-
Pros: Irreversible, fast kinetics, no byproducts.
-
Cons: Can react with other nucleophiles if present (e.g., other primary/secondary amines in your product).
-
-
Option B: Aldehyde Resins (PS-Benzaldehyde)
-
Mechanism:[1] Forms an imine (Schiff base).
-
Pros: Highly selective for primary amines over secondary amines/alcohols.
-
Cons: Equilibrium-driven; requires acid catalyst (mild) or dehydrating conditions to drive to completion.
-
Protocol: PS-Isocyanate Scavenging
-
Calculate Loading: Assume 1.5 – 2.0 equivalents of resin relative to the excess AMCP expected.
-
Example: If you used 1.2 eq of AMCP in the reaction, you have 0.2 eq excess. Use resin corresponding to 0.3–0.4 eq.
-
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor).
-
Incubation: Add the resin directly to the reaction mixture.
-
Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at Room Temperature for 2–4 hours.
-
Validation: Spot a TLC plate. Stain with Ninhydrin. If the baseline spot (AMCP) persists, add more resin or heat to 40°C.
-
Filtration: Filter through a fritted glass funnel or a Celite pad. Rinse with DCM.
-
Result: The filtrate contains your product; the AMCP is trapped on the beads.
Module 2: Ion Exchange Chromatography (SCX)
Recommended for: Polar products (e.g., amides) where liquid-liquid extraction fails.
Strong Cation Exchange (SCX) cartridges exploit the basicity of the aminomethyl group.
The Logic: "Catch the Impurity"
If your product is neutral (e.g., an amide formed from AMCP), use SCX to catch the unreacted AMCP amine.
Protocol:
-
Conditioning: Flush the SCX cartridge with MeOH followed by DCM.
-
Loading: Load the reaction mixture (dissolved in DCM or MeOH) onto the cartridge.
-
Chemistry: The sulfonic acid groups on the resin protonate the AMCP amine (
), binding it to the cartridge. -
Product Behavior: The neutral amide product flows through unretained.
-
-
Washing: Wash with 2 column volumes of MeOH. Combine this with the flow-through.
-
Elution (Optional): If you need to recover the AMCP for mass balance, elute with 2M NH
in MeOH.
Module 3: Liquid-Liquid Extraction (The "Budget" Approach)
Recommended for: Large scale (>10g) or very hydrophobic products.
WARNING: Do not use 1M HCl or lower pH. The cyclopropanol ring is prone to acid-catalyzed ring opening to form cyclobutanone or linear ketones.
The "Citric Acid" Modification
Instead of strong mineral acids, use 0.5M - 1M Citric Acid or Phosphate Buffer (pH 3–4) .
Protocol:
-
Dilution: Dilute reaction mixture with a non-polar solvent (EtOAc or DCM).
-
The Wash: Wash the organic layer 3x with 10% (w/v) Aqueous Citric Acid.
-
Why: Citric acid (pKa ~3.1) is strong enough to protonate the primary amine (pKa ~9.5), rendering it water-soluble.
-
Safety: It is mild enough to leave the cyclopropanol ring intact.
-
-
Brine Wash: Wash organic layer once with brine to remove residual citric acid.
-
Drying: Dry over Na
SO (avoid MgSO if the product is sensitive to Lewis acids, though AMCP is usually fine).
Decision Logic & Workflows
Caption: Decision matrix for removing 1-(aminomethyl)cyclopropanol based on product properties.
Comparison of Methods
| Feature | Scavenger Resin (Isocyanate) | SCX Chromatography | Citric Acid Extraction |
| Selectivity | High (Primary Amines) | High (Based on pKa) | Moderate (Solubility dependent) |
| Throughput | High (Parallel friendly) | Medium | Low (Manual separation) |
| Ring Stability | Excellent (Neutral conditions) | Good (Brief acid exposure) | Risk (Requires pH control) |
| Cost | High | Medium | Low |
| Scalability | < 10g | < 50g | > 100g |
Frequently Asked Questions (FAQ)
Q: I used HCl for extraction and my product mass is higher than expected. What happened? A: You likely opened the cyclopropane ring. Under strong acidic conditions (pH < 1), 1-(aminomethyl)cyclopropanol can undergo rearrangement to form a ketone (e.g., 4-aminobutan-2-one derivatives) or hydrate. This adds water (Mass +18) or rearranges the skeleton. Always check NMR for the disappearance of the characteristic cyclopropyl protons (0.5 – 0.9 ppm).
Q: Can I remove AMCP by evaporation/rotovap? A: No. The boiling point is predicted to be >150°C. Attempting to distill it off will likely degrade your product before the amine is removed.
Q: My product is also a primary amine. How do I separate it from AMCP? A: This is the hardest scenario. Scavenger resins and SCX cannot distinguish between two primary amines easily.
-
Solution: Use Reverse Phase (C18) Chromatography . AMCP is very polar and will elute near the solvent front (dead volume), while your more complex product will likely retain longer. Use a basic mobile phase (0.1% NH
OH) to improve peak shape.
Q: I see a "double spot" on TLC for AMCP. Is it impure? A: Not necessarily. AMCP is an amino-alcohol. It can form intermolecular H-bonds or exist as a zwitterion depending on the silica acidity. Add 1% Triethylamine (TEA) to your TLC eluent to sharpen the spots.
References
-
Biotage. "ISOLUTE® SCX-2 Strong Cation Exchange Sorbent." Biotage Technical Notes. Link
-
Sigma-Aldrich. "Supported Reagents and Scavengers for Organic Synthesis." Technical Bulletin. Link
-
Kulinkovich, O. G. "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Journal of the American Chemical Society. Link (Context on cyclopropanol stability/synthesis).
-
PubChem. "1-(Aminomethyl)cyclopropanol Compound Summary."[2] National Library of Medicine. Link
Sources
Technical Support Center: Thermal Optimization for Cyclopropanol & Cyclopropylamine Synthesis
Topic: Optimization of Reaction Temperature for Cyclopropanol Amine Derivatives Protocol Focus: Kulinkovich-Szymoniak & Kulinkovich-de Meijere Cyclopropanation Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The Thermal Landscape
In the synthesis of cyclopropanol amine derivatives—specifically via the Kulinkovich-Szymoniak (nitrile
The reaction relies on a "Goldilocks" thermal profile:
-
Low Temperature (
C): Required to control the exothermic formation of the unstable titanacycle and prevent immediate polymerization or degradation.[1] -
Controlled Warming (RT): Necessary to overcome the activation energy for the ligand exchange with the substrate (nitrile/amide).[1]
-
Lewis Acid Activation (Szymoniak): Often requires specific thermal handling to induce ring closure without ring opening (linearization).[1]
Visualizing the Reaction Coordinate
The following diagram illustrates the critical thermal stages and the mechanistic risks associated with temperature deviations.
Caption: Thermal progression of the Kulinkovich-Szymoniak reaction. Red nodes indicate high thermal risk steps.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis
Objective: Synthesis of 1-substituted cyclopropylamines from nitriles. Critical Parameter: The stability of the diethyltitanium species.[2]
Reagents & Stoichiometry[1][3][4]
-
Substrate: Nitrile (1.0 equiv)[1]
-
Catalyst/Reagent:
(1.0 - 1.1 equiv).[1] Note: Unlike the catalytic Kulinkovich ester reaction, the amine variant often requires stoichiometric Titanium.[3] -
Grignard:
(2.0 - 2.2 equiv, 3.0M in ether).[1] -
Lewis Acid:
(2.0 equiv).[1] -
Solvent:
or THF (Anhydrous).[1]
Step-by-Step Methodology
| Step | Operation | Temperature | Rationale (Causality) |
| 1 | Dissolution | RT | Dissolve Nitrile and |
| 2 | Grignard Addition | -78°C | Add |
| 3 | Titanacycle Formation | -40°C | Remove cooling bath.[1] Allow to warm to Room Temp (20-25°C) over 1 hour. This warming drives the |
| 4 | Lewis Acid Activation | RT | Add |
| 5 | Quenching | 0°C | Cool back to 0°C. Quench with 10% NaOH or HCl (depending on workup preference). Exotherm control prevents ring opening of the strained cyclopropane.[1] |
Troubleshooting & FAQs
Issue: "The reaction turned black immediately upon Grignard addition."
Diagnosis: Thermal Runaway / Decomposition.[1] Root Cause: The addition of EtMgBr to Ti(OiPr)4 generates significant heat.[1] If the local temperature exceeds ~10-15°C during addition, the titanium species aggregates into non-reactive low-valent oxides (titanium black) rather than the discrete titanacycle.[1] Solution:
-
Use a cryocooler or dry ice/acetone bath (-78°C) for the addition step.[1]
-
Dilute the Grignard reagent significantly (e.g., 1M instead of 3M) to slow the reaction rate.
-
Ensure vigorous stirring to dissipate heat from the injection zone.[1]
Issue: "I recovered starting material (Nitrile) with no conversion."
Diagnosis: Stalled Ligand Exchange.[1] Root Cause: The titanacyclopropane was formed but failed to exchange with the nitrile.[1] This often happens if the reaction is kept cold (0°C) for too long.[1] Solution:
-
The Warming Step is Vital: You must allow the reaction to warm to room temperature (20-25°C) for at least 30-60 minutes after Grignard addition.[1] The ligand exchange has a higher activation energy than the titanacycle formation.[1]
-
Check Ti Quality:
is hygroscopic. Hydrolyzed catalyst (white solid/haze) is inactive.[1] Use distilled, clear liquid catalyst.[1]
Issue: "I isolated a linear ketone instead of the cyclopropylamine."
Diagnosis: Ring Opening (Thermal or Acidic).[1] Root Cause: The cyclopropane ring is strained.[1] If the Lewis acid step is too vigorous or the quench is too hot, the ring opens. Solution:
-
Control BF3 Addition: Add
slowly at 0°C or RT, never at reflux. -
Quench pH: Avoid highly acidic quenches if the amine is electron-rich; use a basic workup (NaOH) to stabilize the free amine immediately.[1]
Issue: "Low yield with functionalized nitriles."
Diagnosis: Competitive Coordination.[1] Root Cause: If the substrate has other Lewis-basic sites (esters, other amines), they may sequester the Titanium.[1] Solution:
-
Increase Titanium: Use 1.2 - 1.5 equivalents of
.[1] -
Solvent Switch: Switch from THF to
.[1] THF coordinates strongly to Titanium, competing with the nitrile.[1] Ether is a weaker ligand and promotes better substrate binding.[1]
Advanced Optimization: Ligand Exchange
For complex "cyclopropanol amine derivatives" where you need specific substituents on the ring, standard EtMgBr yields a mono-substituted ring.[1] You can use Ligand Exchange to install other groups.[1][4]
-
Mechanism: Generate the ethyl-titanacycle, then add a styrene or terminal olefin.[1] The olefin exchanges with the ethylene ligand.[1]
-
Thermal Implication: This exchange is entropy-driven (release of ethylene gas).[1]
-
Protocol Adjustment: After Step 3 (Warming), add the olefin (1.5 equiv) and reflux (40°C) for 1-2 hours before adding the nitrile/amide. This ensures the new titanacycle is populated before substrate attack.[1]
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing failure modes in Titanium-mediated cyclopropanation.
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1][4][5] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[6][4][5] Synthesis, 1991(03), 234–234.[1][4]
-
Bertus, P., & Szymoniak, J. (2001).[1][3][7] New and easy route to primary cyclopropylamines from nitriles.[1][3][7] Chemical Communications, (18), 1792–1793.[1]
-
Chaplinski, V., & de Meijere, A. (1996).[1] A Versatile New Preparation of Cyclopropylamines from N,N-Dialkylcarboxamides.[1] Angewandte Chemie International Edition in English, 35(4), 413–414.[1] [1]
-
Kulinkovich, O. G., & de Meijere, A. (2000).[1][4][8] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1][4]
-
Cha, J. K., & Kulinkovich, O. G. (2012).[1] The Kulinkovich Reaction. In Organic Reactions (Vol. 77). Wiley.[1] [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Guide to Handling Hygroscopic 1-(aminomethyl)cyclopropanol Hydrochloride Salt
Welcome to the technical support center for 1-(aminomethyl)cyclopropanol hydrochloride. This guide is designed for our valued partners in research, science, and drug development. We understand that the unique properties of this compound, specifically its hygroscopic nature, can present challenges in the laboratory. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of 1-(aminomethyl)cyclopropanol hydrochloride.
Q1: What exactly is "hygroscopicity" and why is it a critical factor for this compound?
A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2][3] 1-(aminomethyl)cyclopropanol, as a hydrochloride salt, has a strong affinity for atmospheric moisture.[4] This is a critical factor because the absorption of water can lead to significant experimental errors and product degradation through several mechanisms:
-
Physical Changes: Moisture absorption can cause the fine powder to clump, cake, or "brick-up," making it extremely difficult to handle, weigh accurately, and dispense.[1]
-
Chemical Changes: The presence of water can alter the chemical properties of the salt. For reactions requiring anhydrous (water-free) conditions, absorbed moisture can act as an unintended reactant, leading to side products, reduced yields, or complete reaction failure.[1][5]
-
Inaccurate Stoichiometry: When you weigh the hygroscopic salt, you may be weighing a significant amount of absorbed water. This leads to an overestimation of the actual compound's mass, causing errors in molar calculations and reagent stoichiometry.
Q2: What are the definitive signs that my sample has absorbed moisture?
A: The most obvious sign is a change in the physical state of the compound. A fresh, dry sample should be a free-flowing crystalline solid. Signs of moisture uptake include:
-
Clumping or Caking: The powder begins to stick together, forming soft or hard lumps.
-
"Melting" or Deliquescence: In highly humid environments, the salt may absorb so much water that it begins to dissolve into a gummy or pasty mess, or even a visible liquid.[1][6]
-
Weight Instability: When placed on an analytical balance, the weight reading continuously increases as the material absorbs moisture from the air.[7]
Q3: What are the ideal storage conditions for 1-(aminomethyl)cyclopropanol hydrochloride?
A: Proper storage is the first line of defense against moisture contamination. To maintain the integrity of the compound, adhere strictly to the following conditions.[8][9][10]
| Parameter | Recommendation | Rationale |
| Container | Original, unopened manufacturer's container or a tightly sealed glass vial with a secure cap. Use of airtight containers is crucial.[8][9][10] | Prevents exposure to ambient air and humidity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with both moisture and oxygen, preserving chemical stability. |
| Location | Inside a desiccator containing an active desiccant (e.g., silica gel, Drierite®). | A desiccator provides a low-humidity micro-environment, actively removing moisture.[11][12] |
| Temperature | 2-8°C (Refrigerated). | Reduces the rate of potential degradation and lowers the air's capacity to hold moisture. |
| Relative Humidity | Keep below 40%. Salt's tendency to absorb moisture increases significantly above 75% relative humidity.[13][14] | Minimizes the driving force for water absorption. |
Q4: Can I still use the material if it shows signs of clumping?
A: This is not recommended for quantitative applications or moisture-sensitive reactions. While you can sometimes break up clumps with a spatula, the material's water content is unknown, making accurate weighing impossible.[8] For non-critical applications, it might be usable, but for any precise chemical synthesis, using a compromised reagent risks the entire experiment. The preferred method for handling a compromised bottle is to create a stock solution from its entire contents (see Protocol 2).
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My weight measurement on the analytical balance is constantly increasing and won't stabilize.
-
Causality: This is the classic sign of a hygroscopic compound actively absorbing moisture from the air while on the balance pan.[7] The longer it is exposed, the more water it absorbs, and the higher the weight reads.
-
Solution Pathway:
-
Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all your equipment ready before opening the container.[8][13]
-
Use a Controlled Environment: The most reliable solution is to handle and weigh the compound inside a glovebox or glove bag with a dry, inert atmosphere (low humidity).[6][15][16] This eliminates the source of the moisture.
-
Weigh by Difference: Tare a sealed vial containing the compound. Quickly dispense an approximate amount into your reaction flask, then reseal and re-weigh the original vial. The difference in weight is the amount transferred. This minimizes exposure time.[7]
-
Prepare a Stock Solution: If a glovebox is unavailable, the most robust method is to prepare a stock solution from the entire contents of a new bottle, as detailed in the protocols below.[11]
-
Problem: My reaction yield is low and inconsistent, or the reaction is failing completely.
-
Causality: Unaccounted-for water from the hygroscopic salt is likely interfering with your chemistry. Amines are nucleophiles, but water can also be a competing nucleophile or a reagent in unwanted side reactions, especially with sensitive electrophiles like acyl chlorides or sulfonyl chlorides.[5][17] Furthermore, the inaccurate mass of your starting material throws off the molar ratios of your reactants.
-
Solution Pathway:
-
Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware cooled under an inert gas stream.[16] Use anhydrous solvents.
-
Use a Fresh Reagent: Always use a new, unopened bottle of 1-(aminomethyl)cyclopropanol hydrochloride for critical, moisture-sensitive reactions.
-
Verify Reagent Integrity: If you suspect your compound is "wet," do not use it for a sensitive reaction. Either discard it or repurpose it for less critical steps. The best practice is to start with a fresh, properly stored sample.
-
Problem: The entire bottle of powder has solidified into a single hard cake ("bricked-up").
-
Causality: This indicates severe and prolonged moisture exposure. The salt has absorbed a significant amount of water, dissolved, and then recrystallized into a solid mass.[1]
-
Solution Pathway:
-
Do Not Attempt to Use: The material is compromised. The water content is high and non-uniform, and the chemical itself may have degraded. Attempting to break it up will likely lead to contamination and inaccurate measurements.
-
Proper Disposal: The reagent should be disposed of according to your institution's safety guidelines.
-
Review Storage Practices: This level of moisture uptake indicates a failure in the storage protocol. Re-evaluate your storage containers, desiccator condition, and lab humidity levels to prevent recurrence.[1]
-
Visual Workflow for Handling
The following diagram outlines the decision-making process for handling 1-(aminomethyl)cyclopropanol hydrochloride based on a visual inspection of the material.
Caption: Decision workflow for handling the hygroscopic salt.
Experimental Protocols
Protocol 1: High-Precision Weighing of 1-(aminomethyl)cyclopropanol hydrochloride
This protocol is intended for reactions where precise mass is critical and anhydrous conditions are required. The use of an inert atmosphere glovebox is strongly recommended.
-
Preparation: Place all necessary items (spatulas, weigh paper/boat, tared reaction flask, notebook) inside the glovebox antechamber. Ensure the glovebox atmosphere has low moisture content (<10 ppm H₂O).
-
Equilibration: Allow the sealed container of the salt to equilibrate to the ambient temperature of the glovebox before opening to prevent condensation.
-
Taring: Place your tared reaction flask or a weighing boat on the analytical balance inside the glovebox and tare the balance.
-
Dispensing: Open the container and, using a clean spatula, carefully add the solid to the flask/boat until the desired mass is reached.
-
Sealing: Immediately and tightly seal the main container of the salt. If using a weighing boat, carefully transfer the weighed solid to your reaction vessel. Seal the reaction vessel before removing it from the glovebox.
-
Documentation: Record the final, stable weight.
Protocol 2: Preparation of a Stock Solution (Recommended for Routine Use)
This method is highly reliable as it avoids the difficulties of weighing small, hygroscopic quantities and provides a solution of a precisely known concentration.[11]
-
Preparation: On an analytical balance, weigh a new, unopened bottle of 1-(aminomethyl)cyclopropanol hydrochloride. Record this weight (Mass 1).
-
Transfer: Carefully transfer the entire contents of the bottle into a suitable volumetric flask.
-
Re-weigh Bottle: Re-weigh the now-empty bottle, including the cap. Record this weight (Mass 2). The exact mass of the transferred salt is (Mass 1 - Mass 2).
-
Dissolution: Add approximately half the desired volume of your chosen anhydrous solvent to the volumetric flask. Swirl gently to dissolve the salt completely. A brief sonication may aid dissolution.
-
Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a sealed storage bottle, preferably with a septum cap for easy access via syringe. Store under appropriate conditions (e.g., refrigerated, protected from light).
-
Calculation: Calculate the precise molarity of your stock solution using the exact mass of the salt transferred and the volume of the flask.
By implementing these best practices, you can mitigate the challenges posed by the hygroscopic nature of 1-(aminomethyl)cyclopropanol hydrochloride, ensuring the accuracy, reproducibility, and success of your research endeavors.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff? Retrieved from [Link]
-
Permanite. (n.d.). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Retrieved from [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Recipe Organizer. (2026). What We Want to Do is Store it Properly—For the LONG HAUL! Retrieved from [Link]
-
From Nature With Love. (n.d.). Salt Storage Tips and Guidelines. Retrieved from [Link]
-
Salt Institute. (n.d.). Safe and Sustainable Salt Storage. Retrieved from [Link]
-
Transport Information Service. (n.d.). Salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Allery-Chemistry. (2023). Amines - Reactions (A-Level IB Chemistry). Retrieved from [Link]
-
Crysdot LLC. (n.d.). 1-(Aminomethyl)cyclopropanol hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Proper Use of Balances. Retrieved from [Link]
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Quora. (2021). Why doesnt the reaction of aqueous ammonia and HCl solutions produce water? Retrieved from [Link]
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Aminomethyl)cyclopropan-1-ol. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]
-
PMC. (2023). Hygroscopic growth of single atmospheric sea salt aerosol particles from mass measurement in an optical trap. Retrieved from [Link]
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- 17. reddit.com [reddit.com]
minimizing side reactions of tertiary hydroxyl group in cyclopropanols
Technical Support Center: Stabilizing Tertiary Cyclopropanols
Ticket Subject: Minimizing Side Reactions of Tertiary Hydroxyl Groups in Cyclopropanols Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open Priority: High (Strain-Driven Instability)
Executive Summary: The Strain-Reactivity Paradox
Welcome to the technical guide for handling tertiary cyclopropanols. You are likely here because your molecule is decomposing during workup or protection.
The Core Problem: Tertiary cyclopropanols possess a "fatal attraction" between two instability factors:
-
Ring Strain: ~27.5 kcal/mol of strain energy makes the ring desperate to open.
-
Tertiary Center: The hydroxyl group is on a substituted carbon, making it highly prone to protonation and subsequent carbocation formation.
The Result: Upon exposure to even mild acid (pH < 5) or electrophiles, the molecule undergoes ring opening to form an ethyl ketone (via the homoallyl rearrangement pathway). This guide provides the protocols to arrest this pathway.
Mechanism of Failure (Diagnosis)
Before troubleshooting, you must understand how your molecule dies. The failure mode is almost always Acid-Catalyzed Ring Opening .
Visualizing the "Doom Loop"
Figure 1: The acid-catalyzed decomposition pathway. Once the ring opens (TS), the reaction is irreversible.
Troubleshooting & Protocols
Module A: Synthesis Stability (The Kulinkovich Route)
Issue: Low yield or decomposition before isolation.
If you are synthesizing the cyclopropanol via the Kulinkovich reaction (Grignard + Ester + Ti(OiPr)₄), the side reactions often occur during the quench.
| Symptom | Root Cause | Resolution Protocol |
| Gas evolution stops early | Catalyst poisoning or thermal runaway. | Slow Addition: Add Grignard over 1–2 hours. Maintain Temp < 20°C to prevent Ti(II) complex degradation. |
| Product is a ketone | Acidic quench opened the ring. | The "Basic Quench" (See Protocol 1 below). |
| Low conversion | Moisture in Ti(OiPr)₄. | Use fresh or distilled Ti(OiPr)₄. Ensure Grignard is titrated. |
Protocol 1: The Buffered "Soft" Quench Standard HCl quenches destroy tertiary cyclopropanols.
-
Cool reaction mixture to 0°C.
-
Do NOT use HCl. Instead, add a saturated solution of Na₂SO₄ or Rochelle’s Salt (Sodium Potassium Tartrate) dropwise.
-
Stir vigorously until a white, granular precipitate forms (Titanium salts).
-
Filter through a pad of Celite.
-
Critical: Add 1% Et₃N (Triethylamine) to the filtrate solvent during concentration to neutralize trace acidity on silica gel during purification.
Module B: Protection Strategies
Issue: The tertiary alcohol is sterically hindered and acid-sensitive.[1]
You cannot use acid-catalyzed protection (e.g., DHP/TsOH for THP ethers) as it will trigger the mechanism in Figure 1. You must use Base-Promoted Silylation .
Decision Matrix: Choosing the Right Shield
Figure 2: Selection logic for protecting groups based on steric hindrance.
Recommended Reagent System:
-
Reagent: Silyl Triflates (TMSOTf, TESOTf) are superior to Chlorides (TMSCl) for tertiary alcohols due to higher electrophilicity.
-
Base: 2,6-Lutidine is preferred over pyridine/imidazole because it is non-nucleophilic and buffers the triflic acid generated in situ effectively.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Proceed with extreme caution. Silica is slightly acidic (pH 4–5).
-
Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes before loading your sample. This "neutralizes" the active sites on the silica. Elute rapidly.
Q: My cyclopropanol rearranges during oxidation (e.g., Swern). Why? A: Swern oxidation generates HCl as a byproduct.
-
Fix: Use Dess-Martin Periodinane (DMP) in the presence of solid NaHCO₃. DMP is non-acidic and works well for sensitive substrates. Alternatively, use TPAP/NMO, which is neutral.
Q: I need to remove a MOM protecting group. Can I use acid? A: Absolutely not. Standard MOM deprotection (HCl/AcOH) will destroy the ring.
-
Fix: If you already have a MOM group, use Lewis Acid assisted cleavage that is specific to the ether, such as MgBr₂·OEt₂ / Me₂S , but even this is risky. Prevention is better: Avoid acetal-based protecting groups (MOM, THP) entirely for tertiary cyclopropanols. Stick to Silyl ethers or Esters.
References
-
Kulinkovich, O. G., et al. (1989).[2][3] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (The foundational text on synthesis).
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[4][5][6][7][8][9][10][11][12] (Comprehensive review on stability and scope).
-
Wiberg, K. B. (1968). "The mechanism of the acid-catalyzed isomerization of cyclopropanols." Journal of the American Chemical Society. (Definitive work on the ring-opening mechanism).
-
BenchChem Technical Notes. (2025). "Prevention of cyclopropyl-allyl rearrangement in tertiary alcohols." (Practical workup protocols).
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Allyl Ethers [organic-chemistry.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: A Guide to Solving Solubility Challenges of 1-(aminomethyl)cyclopropanol in Non-Polar Solvents
Introduction: Understanding the Core Challenge
1-(aminomethyl)cyclopropanol is a valuable building block in pharmaceutical and materials science research, prized for its unique strained ring system combined with primary amine and tertiary alcohol functional groups.[1][2][3] However, these very features create a significant hurdle for researchers: poor solubility in non-polar solvents.
The molecule's primary amine (-NH₂) and hydroxyl (-OH) groups are capable of strong hydrogen bonding, making the compound highly polar.[4][5] This high polarity, reflected in a low calculated LogP of -1.0, leads to strong self-association and a preference for polar environments.[4][5] Consequently, when introduced to non-polar solvents such as toluene, hexane, or dichloromethane, which rely on weaker van der Waals forces, the compound resists dissolution. This guide provides a structured approach to systematically overcome these solubility issues, ensuring your experiments proceed efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(aminomethyl)cyclopropanol forming a precipitate or oily suspension in toluene?
This is a classic case of polarity mismatch, often summarized by the principle "like dissolves like".[6][7] 1-(aminomethyl)cyclopropanol is a highly polar molecule due to its amine and hydroxyl groups, which can act as both hydrogen bond donors and acceptors.[4][5] Non-polar solvents like toluene lack the ability to form strong interactions (like hydrogen bonds) necessary to break apart the compound's crystal lattice and solvate the individual molecules.[8][9]
Q2: I tried heating the mixture, but the compound still won't dissolve. What's happening?
While increasing temperature can enhance the solubility of many compounds, its effect may be limited here.[10] The energy required to overcome the strong intermolecular hydrogen bonds holding the 1-(aminomethyl)cyclopropanol molecules together can be substantial. Furthermore, the strained cyclopropane ring may introduce sensitivity to heat, potentially leading to degradation or side reactions at elevated temperatures.[1]
Q3: What is the fastest and most direct method to try for a small-scale reaction?
For a quick, small-scale test, the addition of a co-solvent is the most practical first step. A small amount of a polar, aprotic solvent like tetrahydrofuran (THF) or a polar, protic solvent like isopropanol can significantly improve solubility without drastically changing the overall reaction medium.[11]
Q4: How can I be sure my compound isn't degrading in my attempts to dissolve it?
Before proceeding with your reaction, it is crucial to verify the integrity of your starting material. After your dissolution attempt, isolate a small sample of the material (if possible) and analyze it using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results to a standard of the pure starting material to check for the appearance of new spots (TLC) or peaks (LC-MS), which would indicate degradation.
Troubleshooting Workflow for Solubility Issues
When faced with persistent solubility problems, a systematic approach is key. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: Troubleshooting workflow for enhancing solubility.
In-Depth Troubleshooting Guides & Protocols
Strategy 1: Co-Solvent Systems
Mechanism: A co-solvent is a secondary solvent added in a small quantity to the primary solvent to increase the solubility of a solute.[11] It works by reducing the overall polarity difference between the solute and the solvent system. A moderately polar co-solvent can interact with both the polar solute and the non-polar solvent, effectively bridging the gap.[11][12]
Recommended Co-solvents:
| Co-Solvent | Type | Boiling Point (°C) | Rationale for Use |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent at solvating polar molecules without interfering with reactions involving protons. Miscible with most organic solvents. |
| Isopropanol (IPA) | Polar Protic | 82 | Can form hydrogen bonds with the solute, aiding dissolution. Generally less reactive than methanol or ethanol. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Its dipole moment helps dissolve polar compounds. Often used in biphasic systems. |
| Dichloromethane (DCM) | Moderately Polar | 40 | While less polar, it can be a better solvent than hydrocarbons for moderately polar compounds. Use with caution due to volatility. |
Protocol 1: Systematic Co-Solvent Screening
-
Setup: In separate vials, add a fixed amount of 1-(aminomethyl)cyclopropanol (e.g., 10 mg) to a fixed volume of the primary non-polar solvent (e.g., 1 mL of toluene).
-
Addition: To each vial, add a different co-solvent dropwise (e.g., using a 100 µL syringe) while stirring or sonicating.
-
Observation: Add the co-solvent in increments (e.g., 5% v/v, 10% v/v, 15% v/v, 20% v/v). After each addition, stir for 2-3 minutes and visually inspect for complete dissolution.
-
Selection: Identify the co-solvent and the minimum volume percentage required to achieve a clear, homogeneous solution at the desired concentration.
-
Validation: Before scaling up, ensure the chosen co-solvent system is compatible with your downstream reaction chemistry.
Strategy 2: Additive-Based Approaches
Mechanism: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[13] For this application, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can form an ion pair with the protonated amine of your compound. The bulky, non-polar alkyl groups on the PTC cation then carry the entire ion pair into the non-polar solvent.[14][15][16]
When to Use: This method is ideal for two-phase reaction systems where your compound is initially in a solid phase or a very small polar phase, and the other reactant is in the non-polar bulk phase.
Protocol 2: Application of a Phase-Transfer Catalyst
-
Reactant Setup: Dissolve your other reactant(s) in the chosen non-polar solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a suitable PTC (e.g., tetrabutylammonium bromide or Aliquat 336) to the mixture.
-
Substrate Addition: Add the solid 1-(aminomethyl)cyclopropanol to the PTC-containing mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature. The PTC will facilitate the transfer of the substrate into the organic phase where the reaction can proceed.
Mechanism: This technique involves forming a salt or "ion pair" between your molecule and a carefully chosen counter-ion.[17][18] While protonating the amine with a simple acid like HCl would decrease solubility in non-polar solvents, pairing it with a large, bulky, and lipophilic (oil-loving) counter-ion can create a neutral, non-polar complex that readily dissolves in organic media.[19]
When to Use: This is an advanced technique suitable when co-solvents fail or are incompatible with the reaction, and you need to achieve a true solution of the compound in the non-polar phase.
Example Lipophilic Counter-ions:
-
Docusate (dioctyl sulfosuccinate)
-
Long-chain alkyl sulfonates
Strategy 3: Chemical Modification (Protecting Groups)
Mechanism: If the amine and/or hydroxyl groups are not the reactive sites for your intended transformation, you can temporarily "mask" their polarity using protecting groups.[20] This chemical modification replaces the polar N-H and O-H protons with non-polar, bulky groups, drastically increasing lipophilicity and solubility in non-polar solvents.
Common Protecting Groups:
| Functional Group | Protecting Group | Abbreviation | Key Features |
| **Amine (-NH₂) ** | tert-Butoxycarbonyl | Boc | Stable to many conditions; easily removed with mild acid (e.g., TFA in DCM).[21][22] |
| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS or TBS | Forms a robust silyl ether; stable to bases and nucleophiles; removed with fluoride sources (e.g., TBAF).[23][24] |
Protocol 3: Boc Protection of the Amine Group
-
Dissolution: Dissolve 1-(aminomethyl)cyclopropanol in a suitable solvent. A co-solvent system like THF/water or using an alcohol like methanol can be effective here.[21]
-
Reagent Addition: Add a mild base (e.g., triethylamine or NaHCO₃) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
-
Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup & Isolation: Perform an aqueous workup to remove salts and isolate the Boc-protected product, which will be a much less polar solid or oil.
-
Solubility Test: The purified, protected compound should now readily dissolve in a wide range of non-polar solvents.
-
Deprotection: After your desired reaction, the Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).[22]
References
-
1-(Aminomethyl)cyclopropan-1-ol | C4H9NO | CID 12609623. PubChem, National Center for Biotechnology Information. [Link]
-
Factors That Affect Solubility - Ion Pair. Chemistry 2e by OpenStax. [Link]
-
Cyclopropanol, 1-(aminomethyl)- | 74592-33-9. Angene Chemical. [Link]
-
Hydrophobic ion pairing: altering the solubility properties of biomolecules. Meyer, J. D., & Manning, M. C. (1998). Pharmaceutical research, 15(2), 188–193. [Link]
-
Factors that Affect Solubility. Chemistry LibreTexts. [Link]
- Phase transfer process with catalyst recovery.
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Problem 68 Define ion pairs. What effect do... Vaia. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]
-
Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents? Quora. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Solubility of organic compounds. Khan Academy. [Link]
-
How do covalent compounds dissolve so easily in non polar organic solvents? Quora. [Link]
-
The Solution Process. Chem.purdue.edu. [Link]
-
Polar molecules will dissolve in polar solvents and nonpolar molecules will dissolve in nonpolar solvents. CK-12 Foundation. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Zhang, X., et al. (2002). Chemistry, 8(22), 5107-11. [Link]
-
Amine-Based Solvents and Additives To Improve The. Scribd. [Link]
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- 1. [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol () for sale [vulcanchem.com]
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- 3. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [amp.chemicalbook.com]
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- 24. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
stability of 1-(aminomethyl)cyclopropanol HCl in DMSO solution over time
A Guide to Understanding and Ensuring Solution Stability in DMSO
Welcome to the technical support guide for 1-(aminomethyl)cyclopropanol HCl. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound in Dimethyl Sulfoxide (DMSO), helping you to ensure the integrity of your experiments and the reliability of your data.
1-(aminomethyl)cyclopropanol and its derivatives are of significant interest due to their unique three-dimensional structure, which is a desirable feature in modern drug discovery.[1] However, the inherent strain of the cyclopropanol ring system presents specific challenges regarding chemical stability, particularly when stored in solution over time.[1][2] This guide addresses the most common questions and troubleshooting scenarios encountered when working with this compound in DMSO.
Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding the handling, storage, and stability of 1-(aminomethyl)cyclopropanol HCl in DMSO.
Q1: What is the expected stability of 1-(aminomethyl)cyclopropanol HCl in DMSO solution?
The stability of any compound in DMSO depends on its specific chemical characteristics.[3] For 1-(aminomethyl)cyclopropanol HCl, the primary concern is the high strain energy of the three-membered ring, which makes it susceptible to ring-opening reactions.[2][4] While many compounds are stable in anhydrous DMSO for extended periods when stored correctly, strained molecules like this require additional precautions.[5][6] The presence of the hydrochloride salt introduces a mildly acidic environment, which can catalyze degradation pathways.[7] Therefore, while stock solutions can be prepared, their long-term stability should not be assumed and should be empirically verified for critical applications.
Q2: What is the most likely degradation pathway for this compound in solution?
The most probable degradation route is an acid-catalyzed or solvent-mediated ring-opening of the cyclopropanol moiety.[2][8] Cyclopropanols can undergo ring-opening to form β-substituted ketones or other carbonyl compounds through intermediates like homoenolates or β-alkyl radicals.[2][9] Given that the compound is an HCl salt, protonation of the hydroxyl group can facilitate the cleavage of a C-C bond within the ring, leading to the formation of a more stable, linear β-amino ketone.
Caption: Potential degradation of 1-(aminomethyl)cyclopropanol.
Q3: What are the optimal storage conditions for a DMSO stock solution?
To maximize the shelf-life of your 1-(aminomethyl)cyclopropanol HCl stock solution, adhere to the following best practices derived from general compound repository guidelines:[1][10]
-
Solvent Quality: Always use anhydrous (dry) DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[11] Water can act as a nucleophile or proton source, potentially facilitating hydrolysis or ring-opening, and is a more significant cause of compound loss than oxygen for many compounds.[5][6]
-
Concentration: Prepare stock solutions at a high concentration (e.g., 10-20 mM).[3] Higher concentrations can sometimes improve stability.
-
Temperature: Store solutions at -20°C or, preferably, -80°C.
-
Atmosphere: Aliquot the stock solution into smaller, single-use volumes under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture and to reduce the number of freeze-thaw cycles.[1][10]
-
Container: Use amber glass or high-quality polypropylene vials with tightly sealed caps to protect from light and prevent solvent evaporation or water absorption.[1][12]
Q4: How do freeze-thaw cycles affect the stability of the compound?
While studies on diverse compound libraries have shown that many compounds are stable for a limited number of freeze-thaw cycles, it is a known risk factor.[5][10][13] For a reactive molecule, each cycle represents a period at a higher temperature where degradation kinetics are accelerated. Furthermore, exposure to ambient atmosphere during thawing increases the risk of moisture uptake by the DMSO.[10] Aliquoting your primary stock solution is the most effective strategy to minimize this risk.
Troubleshooting Guide
This section addresses specific experimental issues that may indicate compound instability.
| Observed Problem | Potential Causes | Recommended Solution & Rationale |
| Inconsistent biological assay results from the same stock solution over time. | 1. Compound degradation leading to a lower effective concentration.2. Formation of a degradant that has an interfering biological activity. | Solution: 1. Prepare a fresh DMSO stock solution from solid material for each new set of experiments or for time-course studies.[3]2. Perform an analytical check (e.g., LC-MS) on the aged stock solution to confirm its purity and concentration against a freshly prepared standard.Rationale: This eliminates compound instability as a variable. Comparing aged and fresh solutions directly confirms if degradation is the root cause of the inconsistency. |
| Appearance of new, unexpected peaks in LC-MS or HPLC analysis. | 1. Compound has degraded via ring-opening or another pathway.2. The DMSO solvent itself has degraded, which can occur under acidic conditions.[7]3. Contamination of the solvent or vial. | Solution: 1. Analyze a "blank" sample of the same DMSO batch used for your stock solution to rule out solvent-derived impurities.2. Co-inject your aged sample with a freshly prepared sample. Degradation peaks will be present only in the aged sample.3. Characterize the new peaks by mass spectrometry to see if their mass corresponds to a plausible degradant (e.g., an isomer of the parent compound).Rationale: A systematic approach is needed to isolate the source of the impurity. The mass of the new peak is a critical piece of evidence in identifying the degradation pathway. |
| Quantified concentration (e.g., by HPLC-UV) of the stock solution is lower than expected. | 1. Significant compound degradation.2. Incomplete dissolution of the solid compound when the stock was initially prepared.3. Adsorption of the compound onto the container surface (less common for small molecules but possible). | Solution: 1. Review your initial dissolution procedure. Ensure the compound was fully dissolved using vortexing and/or brief sonication.2. Re-run the analysis using a freshly prepared standard curve and a new stock solution to verify the result.3. If degradation is confirmed, implement the stricter storage and handling protocols outlined in the FAQ section.Rationale: Before concluding that degradation has occurred, it is essential to rule out experimental artifacts from the solution preparation or analytical quantification steps. |
Experimental Protocol: Time-Course Stability Assessment by HPLC-UV
This protocol provides a robust method for quantifying the stability of 1-(aminomethyl)cyclopropanol HCl in DMSO over time. It is designed to be a self-validating system.
1. Materials & Reagents
-
1-(aminomethyl)cyclopropanol HCl (solid)
-
Anhydrous DMSO (Biotech grade or equivalent)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass HPLC vials with caps
-
HPLC system with UV detector
2. Workflow Diagram
Caption: Workflow for a time-course stability study.
3. Step-by-Step Methodology
-
Prepare Primary Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of 1-(aminomethyl)cyclopropanol HCl solid.
-
Dissolve in anhydrous DMSO in a volumetric flask to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into multiple pre-labeled amber vials.
-
Designate vials for each timepoint and storage condition (e.g., Room Temp, 4°C, -20°C).
-
Store the vials at their respective temperatures.
-
-
Timepoint Zero (T=0) Analysis:
-
Take one of the freshly prepared aliquots.
-
Prepare a dilution series from this stock in a suitable diluent (e.g., 50:50 ACN:Water) to create a calibration curve (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).
-
Prepare a Quality Control (QC) sample from the same T=0 stock (e.g., 40 µM).
-
Analyze the calibration standards and QC sample immediately by HPLC-UV. The peak area of the T=0 sample will serve as the 100% reference.
-
-
Subsequent Timepoint Analysis (e.g., T=24h, 48h, 1 week):
-
At each designated timepoint, retrieve one aliquot from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis by diluting it to the same concentration as the T=0 QC sample.
-
Analyze the samples by HPLC-UV using the exact same method as the T=0 analysis.
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
For each timepoint, calculate the concentration of the sample using the T=0 calibration curve.
-
Calculate the percent of compound remaining relative to the T=0 sample: % Remaining = (Peak Area at Time T / Average Peak Area at Time 0) * 100
-
Plot % Remaining vs. Time for each storage condition. A compound is often considered stable if >90% remains.
-
References
- Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Vertex AI Search.
- Sekiguchi, Y., & Yoshikai, N. (2026, January).
- Li, J., et al. (n.d.).
- Thieme Chemistry. (2022).
- Dakenchem. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions.
- Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Li, C., et al. (n.d.).
- ResearchGate. (2023, November). Radical ring‐opening of cyclopropanols.
- Apollo Scientific. (2023, March 12).
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 9).
- ECHEMI. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
- Baidilov, D., et al. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Semantic Scholar. (2003, June 1). Studies on Repository Compound Stability in DMSO under Various Conditions.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- BenchChem. (2025). Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes.
- Combi-Blocks, Inc. (2023, January 2).
- ChemScene. (n.d.). 1-(Aminomethyl)cyclopropanol.
- Wikipedia. (n.d.). Aminomethyl propanol.
- AChemBlock. (n.d.). 1-(Aminomethyl)cyclopropanol 95%.
- Sigma-Aldrich. (n.d.). 1-(Aminomethyl)cyclopropanol.
- ChemicalBook. (n.d.). 1-(AMINOMETHYL)-CYCLOPROPANOL.
- ResearchGate. (n.d.). DMSO: An Efficient Catalyst for the Cyclopropanation of C60, C70, SWNTs, and Graphene through the Bingel Reaction.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
- ResearchGate. (n.d.).
- Tu, Y., et al. (n.d.). A Molecular-Wide and Electron Density-Based Approach in Exploring Chemical Reactivity and Explicit Dimethyl Sulfoxide (DMSO)
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
- ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?.
- ResearchGate. (n.d.).
- Li, Z., et al. (2024). Three-Component Reaction of Cyclopropanols, DABSO, and N-(Sulfonyl)acrylamides: Preparation of Sulfone-Bridged 1,7-Dicarbonyl Compounds. Organic Letters, 26(34), 7170-7175.
- gChem. (n.d.). Proven DMSO Reactions.
- Zhang, Z., et al. (n.d.).
- Bellotindos, L. M., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: 1-(Aminomethyl)cyclopropanol Synthesis & Stability
Topic: Detection and Prevention of Open-Ring Impurities in 1-(Aminomethyl)cyclopropanol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.4 (Current as of 2026)
Executive Summary: The Stability Paradox
1-(Aminomethyl)cyclopropanol is a high-value pharmacophore, particularly in LSD1 inhibitors and other epigenetic modulators. However, its synthesis (typically via the Kulinkovich reaction) and storage present a paradox: the molecule is kinetically stable enough to isolate but thermodynamically primed for ring opening due to ~27.5 kcal/mol of ring strain.
The Critical Failure Mode: Under acidic conditions, thermal stress, or Lewis acid exposure, the cyclopropanol moiety undergoes an isomerization to a linear ketone (typically 1-amino-2-butanone or related isomers).
Why This Guide Exists: Standard LC-MS often fails to detect this impurity because the open-ring ketone is an exact mass isomer of the target cyclopropanol. This guide provides the orthogonal analytical methods and synthetic modifications required to ensure purity.
Diagnostic Triage: Is My Batch Compromised?
FAQ 1: Why does my LC-MS show a single peak, but the NMR looks "messy"?
Answer: You are likely seeing the "Invisible Isomer" effect.
The ring-opened impurity (linear ketone) has the exact same molecular formula (
The Solution: You must use 1H NMR as the primary release criterion.
Table 1: NMR Fingerprint – Cyclopropane vs. Linear Ketone
Solvent:
| Feature | Target: 1-(Aminomethyl)cyclopropanol | Impurity: Linear Ketone Isomer |
| Key Signal | Cyclopropyl High-Field Multiplets | Methyl Ketone / Ethyl Group |
| Shift ( | 0.4 – 0.9 ppm (4H, multiplet) | 1.05 ppm (t) & 2.45 ppm (q) |
| Multiplicity | Distinctive "roofing" multiplets | Classic ethyl quartet/triplet pattern |
| Diagnostic | Presence confirms ring integrity | Presence confirms ring opening |
| Aminomethyl |
Visual Decision Tree: Impurity Identification
Figure 1: Analytical workflow for distinguishing the target cyclopropanol from its isobaric linear ketone impurity.
Root Cause Analysis: The Mechanism of Failure
FAQ 2: How does the ring open? I didn't heat it.
Answer: Heat is not required if acid is present.[1][2][3][4] Cyclopropanols possess high strain energy. The hydroxyl group acts as a "handle" for protonation. Once protonated, the C1-C2 bond breaks to relieve ring strain, generating an enol which rapidly tautomerizes to the ketone. This is known as the acid-catalyzed cyclopropanol rearrangement .
Common Triggers:
-
HCl in Workup: Using 1N HCl to quench the Kulinkovich reaction.
-
Silica Gel: Slightly acidic silica during flash chromatography can trigger opening on the column.
-
Lewis Acids: Unquenched Titanium (
) species from the synthesis can act as Lewis acids, catalyzing the rearrangement.
Mechanism Diagram: Acid-Catalyzed Rearrangement
Figure 2: The irreversible pathway from cyclopropanol to linear ketone driven by acid catalysis and strain relief.
Troubleshooting the Synthesis (Kulinkovich Protocol)
FAQ 3: How do I quench the reaction without destroying the ring?
Answer: Avoid strong mineral acids.
The standard Kulinkovich reaction uses
Recommended Protocol Adjustments:
-
The "Glauber's Salt" Quench: Instead of HCl, use Sodium Sulfate Decahydrate (
). The water of crystallization hydrolyzes the titanium gently, and the solid sulfate aids filtration. -
Basic Workup: Quench with saturated aqueous
, then immediately adjust pH to >10 with NaOH before extraction. The cyclopropanol is stable in base; the ring-opening mechanism requires acid. -
Boc-Protection: If synthesizing the free amine, consider using the Boc-protected glycine ester as the starting material. The Boc group adds steric bulk and lipophilicity, making the workup easier, though the ring stability issue remains similar.
FAQ 4: Can I purify this on Silica Gel?
Answer: Risky. Standard silica is slightly acidic (pH 6-7).
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica surface and prevents on-column degradation.
-
Alternative: Use neutral alumina or reverse-phase C18 (with basic modifiers like Ammonium Bicarbonate).
Storage & Stability Guidelines
-
State: The free amine is often an oil or low-melting solid and is hygroscopic.
-
Salt Formation: If you must make a salt, avoid Hydrochloride (HCl) if possible, as excess HCl can trigger opening over time. Fumarate or Oxalate salts are often gentler alternatives for stabilizing amines without the aggressive acidity of mineral acids.
-
Temperature: Store at
. -
Atmosphere: Argon/Nitrogen is required. Oxygen does not directly open the ring, but oxidation of the amine can lead to complex degradation mixtures.
References
-
Kulinkovich, O. G., et al. (1989).[6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.
-
DePuy, C. H., et al. (1972). "Stereochemistry of the acid-catalyzed rearrangement of cyclopropanols." Journal of the American Chemical Society.[2][7]
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[2][7][8]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent shift benchmarking).
-
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[7] (Alternative synthesis route discussion).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclopropanol synthesis [organic-chemistry.org]
Validation & Comparative
Publish Comparison Guide: 1-(Aminomethyl)cyclopropanol Hydrochloride 1H NMR
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(Aminomethyl)cyclopropanol hydrochloride in DMSO-d6 . It compares this solvent system against alternatives (D2O, CDCl3) to demonstrate why DMSO-d6 is the superior medium for structural validation of small, polar, hydrogen-bonding building blocks.
Executive Summary & Strategic Context
Compound: 1-(Aminomethyl)cyclopropanol hydrochloride CAS: 1215417-77-8 (HCl salt); 74592-33-9 (Free base) Role: A critical conformationally restricted building block in medicinal chemistry, often used to introduce metabolic stability and specific vector orientation in peptidomimetics and kinase inhibitors.
The Challenge: Structural validation of this small molecule is deceptively difficult. The high symmetry of the cyclopropane ring and the lability of the hydroxyl and ammonium protons often lead to ambiguous assignments in standard solvents like D2O or CDCl3.
The Solution: This guide establishes DMSO-d6 as the "Gold Standard" solvent for this compound. Unlike D2O (which erases exchangeable protons) or CDCl3 (poor solubility), DMSO-d6 preserves the integral signals of the ammonium (
Comparative Analysis: Solvent Performance
The choice of solvent dictates the "performance" of your structural validation—specifically, the resolution of critical functional groups.
| Feature | DMSO-d6 (Recommended) | D2O (Alternative) | CDCl3 (Alternative) |
| Solubility | Excellent (Dissolves polar salts instantly) | Excellent | Poor (HCl salt is insoluble) |
| Ammonium ( | Visible (Broad triplet/singlet ~8.0 ppm) | Invisible (Exchanges with D2O) | N/A (Insoluble) |
| Hydroxyl ( | Visible (Sharp singlet ~5.3 ppm) | Invisible (Exchanges with D2O) | N/A |
| Aliphatic Resolution | Good (Ring protons distinct) | Excellent (No solvent tailing) | N/A |
| Water Interference | High (Hygroscopic, H2O @ 3.33 ppm) | High (HDO @ 4.79 ppm) | Low |
| Structural Confidence | 100% (All protons counted) | 60% (Only C-H protons visible) | 0% |
Expert Insight: Use D2O only if you need to resolve the methylene protons (
) from the DMSO water peak (3.33 ppm) and do not require proof of the salt/hydroxyl state. For full characterization, DMSO-d6 is non-negotiable.
1H NMR Spectral Data (DMSO-d6)
The following data represents the theoretical consensus shifts derived from structural analogs and solvation models for the hydrochloride salt.
Spectral Assignment Table
| Position | Group | Count | Shift ( | Multiplicity | Assignment Logic | |
| A | 3H | 8.00 – 8.25 | Broad Singlet | - | Ammonium protons; shift varies with concentration/acidity. | |
| B | 1H | 5.20 – 5.40 | Singlet | - | Tertiary alcohol; sharp in dry DMSO, broad if wet. | |
| C | 2H | 2.90 – 3.10 | Singlet/Broad | - | Deshielded by | |
| D | Ring | 2H | 0.75 – 0.85 | Multiplet | ~7-10 | Diastereotopic ring protons cis to |
| E | Ring | 2H | 0.55 – 0.65 | Multiplet | ~7-10 | Diastereotopic ring protons trans to |
Signal Analysis
-
The Cyclopropyl "Roof": The four ring protons (D & E) typically appear as two distinct multiplets between 0.5 and 0.9 ppm. This "roofing" effect is characteristic of the AA'BB' system induced by the chiral center at C1 (technically pro-chiral, but faces are distinct).
-
The Ammonium Anchor: The broad signal at ~8.1 ppm confirms the hydrochloride salt formation. A free base would show a much sharper singlet at ~1.5–2.0 ppm (and the methylene C would shift upfield).
-
The Water Trap: In DMSO-d6, residual water appears at 3.33 ppm . This is dangerously close to the methylene signal (C , ~3.0 ppm). See Protocol below for mitigation.
Experimental Protocol: Self-Validating Sample Prep
To ensure the "Performance" of the spectrum matches the data above, you must control hygroscopicity.
Workflow Diagram
Caption: Workflow for minimizing water interference in hygroscopic amine salts.
Detailed Methodology
-
Drying: Dry the hydrochloride salt in a vacuum desiccator (
) for at least 2 hours. -
Solvent Choice: Use 100% DMSO-d6 from a fresh ampoule . Do not use "bottle" DMSO, as it absorbs atmospheric water which will merge with your methylene peak (~3.0 ppm) and broaden your OH peak.
-
Concentration: Prepare ~10-15 mg in 0.6 mL. Higher concentrations improve the visibility of the exchangeable protons against the solvent background.
-
Acquisition: Use a relaxation delay (
) of at least 5 seconds . The quaternary carbon and rigid ring protons have long relaxation times; a short delay will reduce integration accuracy.
Structural Validation Logic
How do you prove you have the correct isomer and salt form?
Caption: Decision tree for confirming salt formation and ring integrity.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515. Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
ChemicalBook. "1-(Aminomethyl)cyclopropanol Hydrochloride Product & Spectral Data." Link
-
Wiberg, K. B.; Nist, B. J. "The Interpretation of NMR Spectra of Substituted Cyclopropanes." J. Am. Chem. Soc.[2]1963 , 85, 2788. Link
Sources
Characteristic Mass Spectrometry Fragmentation of 1-(Aminomethyl)cyclopropanol: A Comparative Guide
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 1-(aminomethyl)cyclopropanol , a critical intermediate in the synthesis of conformationally restricted amino acid analogues and quinolone antibiotics.
Executive Summary
1-(Aminomethyl)cyclopropanol (CAS: 74592-33-9, MW: 87.12 Da) presents a unique mass spectrometric challenge due to the coexistence of a high-strain cyclopropane ring (~27.5 kcal/mol strain energy) and a geminal amino-alcohol motif. Unlike acyclic isomers, its fragmentation is driven by the release of ring strain, competing with the charge-stabilizing effects of the nitrogen lone pair.
This guide delineates the specific fragmentation pathways—principally exocyclic
Structural Context & Ionization Physics
The molecule contains two competitive ionization sites: the nitrogen atom (lower ionization potential,
Key Structural Drivers:
-
Geminal Disubstitution: The C1 carbon holds both the hydroxyl and aminomethyl groups, creating a "push-pull" electronic environment that stabilizes specific daughter ions.
-
Ring Strain: The cyclopropyl moiety is "spring-loaded." Fragmentation pathways that open the ring are thermodynamically favored over those that retain it.
Characteristic Fragmentation Pathways
The mass spectrum of 1-(aminomethyl)cyclopropanol is characterized by two dominant pathways.
Pathway A: Exocyclic -Cleavage (Formation of m/z 30)
The most abundant ion (Base Peak) arises from the cleavage of the C1-C
-
Mechanism: The radical cation on nitrogen triggers homolytic cleavage of the adjacent C-C bond.
-
Result: Formation of the resonance-stabilized immonium ion (
) at m/z 30 . -
Diagnostic Value: While common to all primary amines, its dominance (often 100% relative abundance) confirms the presence of a primary aminomethyl group.
Pathway B: Ring Opening & Ethylene Loss (Formation of m/z 59)
This pathway is specific to the cyclopropane ring and distinguishes the molecule from acyclic isomers.
-
Mechanism: Ionization leads to the homolytic cleavage of a distal C-C bond within the ring (releasing strain). The resulting distonic radical cation eliminates a neutral ethylene molecule (
, 28 Da). -
Result: An oxonium-like fragment at m/z 59 (
). -
Diagnostic Value: This "M-28" loss is the fingerprint of the cyclopropyl moiety. Acyclic isomers typically lose methyl (M-15) or ethyl (M-29) groups but rarely neutral ethylene.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways driven by the nitrogen radical cation.
Caption: Competitive fragmentation pathways for 1-(aminomethyl)cyclopropanol. Pathway A (red) yields the base peak, while Pathway B (green) provides the structural fingerprint.
Comparative Analysis: Distinguishing Alternatives
To ensure accurate identification, the target molecule must be differentiated from its acyclic isomer, 1-aminobutan-2-one , and its non-hydroxylated analog, (aminomethyl)cyclopropane .
Table 1: Diagnostic Ion Comparison
| Feature | 1-(Aminomethyl)cyclopropanol (Target) | 1-Aminobutan-2-one (Isomer) | (Aminomethyl)cyclopropane (Analog) |
| Molecular Weight | 87 Da | 87 Da | 71 Da |
| Base Peak | m/z 30 ( | m/z 43 ( | m/z 30 ( |
| Ring Fingerprint | m/z 59 (Loss of | Absent | m/z 43 (Loss of |
| Acylium Ion | Absent | m/z 43 (Strong) | Absent |
| Mechanism | Strain Release + | Strain Release + |
Analysis:
-
Vs. Isomer: The presence of m/z 43 (Acetyl cation) is the "smoking gun" for the acyclic ketone. The target molecule lacks the
moiety and will not produce a significant m/z 43 peak. Instead, it shows m/z 59. -
Vs. Analog: The non-hydroxylated analog is lighter (MW 71). Its "ring loss" peak shifts from m/z 59 to m/z 43 (71 - 28 = 43), confirming the role of the hydroxyl group in the mass shift.
Experimental Protocol: Self-Validating Identification
For robust identification in complex matrices (e.g., plasma or reaction mixtures), derivatization is recommended to improve peak shape and volatility.
Protocol: TMS Derivatization & GC-MS Analysis
Objective: Convert polar -OH and -NH
-
Sample Preparation:
-
Dissolve 1 mg of sample in 100
L anhydrous pyridine. -
Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubate at 60°C for 30 minutes. (Self-Check: Solution must remain clear; turbidity implies moisture contamination).
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 60°C (1 min)
10°C/min 280°C.
-
-
MS Detection (EI, 70 eV):
-
Target Ion (Di-TMS derivative): MW =
Da. -
Diagnostic Fragment: m/z 102 (
) or m/z 174 (Loss of butyl/ring opening). -
Validation: The disappearance of the native m/z 30 and appearance of m/z 102 confirms the primary amine structure.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of (Aminomethyl)cyclopropane. National Institute of Standards and Technology.[1][2] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and ring strain mechanisms).
-
Bouchoux, G. (2012).[3] Gas-Phase Ion Chemistry of Cyclopropane Derivatives. Mass Spectrometry Reviews. (Authoritative review on strain-relief fragmentation).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
A Comparative Guide to HPLC Method Development for 1-(aminomethyl)cyclopropanol Detection
For researchers, scientists, and drug development professionals, the robust and sensitive quantification of 1-(aminomethyl)cyclopropanol is a critical analytical challenge. This small, polar molecule, characterized by a primary amine and a hydroxyl group, lacks a significant chromophore, rendering direct UV detection by High-Performance Liquid Chromatography (HPLC) impractical. This guide provides an in-depth comparison of various HPLC method development strategies, focusing on pre-column derivatization and advanced detection techniques to overcome these analytical hurdles. We will explore the causality behind experimental choices and present supporting data to empower you in selecting and implementing the most suitable method for your research needs.
The Analytical Challenge: Detecting the "Invisible" Molecule
The primary obstacle in the HPLC analysis of 1-(aminomethyl)cyclopropanol is its molecular structure. Lacking conjugated double bonds, it does not absorb light in the UV-Vis spectrum, a common mode of detection in HPLC.[1] Therefore, a successful HPLC method must incorporate a strategy to make the molecule "visible" to the detector. The two main avenues to achieve this are:
-
Pre-column Derivatization: This involves a chemical reaction to attach a "tag" (a chromophore or fluorophore) to the 1-(aminomethyl)cyclopropanol molecule before it is injected into the HPLC system. This is a widely used and cost-effective approach.
-
Advanced Detection Methods: This bypasses the need for derivatization by using detectors that do not rely on UV-Vis absorbance, such as Mass Spectrometry (MS).
This guide will compare the most effective and commonly employed strategies in both categories.
Comparison of Derivatization-Based HPLC Methods
Pre-column derivatization is a powerful technique to enhance the detectability of analytes. The choice of derivatizing agent is crucial and depends on factors like the functional groups on the analyte, desired sensitivity, and the stability of the resulting derivative.[2] For 1-(aminomethyl)cyclopropanol, the primary amine group is the target for derivatization. We will compare two of the most effective reagents for this purpose: o-Phthalaldehyde (OPA) and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
Method 1: OPA Derivatization with Fluorescence Detection (HPLC-FLD)
Principle: OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[3] This reaction is rapid and occurs at room temperature.[4] The resulting derivatives can be detected with high sensitivity using a fluorescence detector (FLD).
Advantages:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorbance detection.
-
Specificity: OPA reacts specifically with primary amines, reducing potential interferences from secondary amines in the sample matrix.[4]
-
Fast Reaction: The derivatization reaction is typically complete within minutes at room temperature.[3]
-
Low Background: OPA itself is not fluorescent, leading to low background noise and clean chromatograms.[4]
Limitations:
-
Derivative Instability: OPA derivatives can be unstable over long periods, so analysis should be performed relatively quickly after derivatization.[4] Automated online derivatization can mitigate this issue.[5]
Method 2: NBD-Cl Derivatization with Fluorescence or UV Detection (HPLC-FLD/UV)
Principle: NBD-Cl reacts with both primary and secondary amines to form stable, fluorescent and UV-active derivatives.[6][7] The reaction typically requires a basic pH and heating to proceed to completion.[7] The resulting NBD-adducts can be detected by either a fluorescence detector or a UV-Vis detector.
Advantages:
-
Stable Derivatives: NBD-Cl derivatives are generally more stable than OPA derivatives.[8]
-
Versatile Detection: The derivatives can be detected by both FLD and UV-Vis detectors, providing flexibility.[6]
-
Broader Reactivity: Reacts with both primary and secondary amines, which can be an advantage if other amines are of interest.[9]
Limitations:
-
Longer Reaction Times: The derivatization reaction is slower than with OPA and may require elevated temperatures.[9]
-
Potential for Interference: The reagent itself and its hydrolysis by-product can be fluorescent, potentially leading to higher background signals if the reaction is not properly quenched.[7]
-
Less Specificity: As it reacts with both primary and secondary amines, there is a higher potential for interfering peaks from the sample matrix.[9]
Comparative Summary of Derivatization Methods
| Feature | OPA Derivatization | NBD-Cl Derivatization |
| Target Analyte | Primary Amines | Primary and Secondary Amines |
| Detection Method | Fluorescence (FLD) | Fluorescence (FLD) or UV-Vis |
| Sensitivity | Very High | High |
| Derivative Stability | Less Stable | More Stable |
| Reaction Speed | Fast (minutes) | Slower (may require heat) |
| Specificity | High for Primary Amines | Lower (reacts with all primary/secondary amines) |
| Pros | Rapid, highly sensitive, low background | Stable derivatives, flexible detection |
| Cons | Derivative instability | Slower reaction, potential for background interference |
The "Gold Standard": LC-MS/MS for Direct Detection
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that can overcome the limitations of traditional HPLC with UV or fluorescence detection.[10]
Principle: LC-MS/MS separates the components of a mixture by liquid chromatography and then detects them based on their mass-to-charge ratio (m/z).[11] This technique does not require the analyte to have a chromophore or fluorophore, allowing for the direct detection of 1-(aminomethyl)cyclopropanol.
Advantages:
-
No Derivatization Required: Simplifies sample preparation and avoids potential issues with derivatization efficiency and derivative stability.[10]
-
High Specificity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides a high degree of certainty in analyte identification and quantification, even in complex matrices.[12]
-
High Sensitivity: LC-MS/MS can achieve very low limits of detection.[12]
-
Structural Information: Can provide information about the molecular weight and structure of the analyte.
Limitations:
-
Higher Cost: The initial investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for a standard HPLC system.
-
Matrix Effects: The ionization of the analyte can be suppressed or enhanced by other components in the sample matrix, which can affect accuracy and precision. This often requires the use of isotopically labeled internal standards.[13]
Experimental Protocols
Workflow for Derivatization-Based HPLC Analysis
Caption: General workflow for pre-column derivatization HPLC analysis.
Protocol 1: OPA Derivatization for HPLC-FLD Analysis
-
Reagent Preparation:
-
Derivatization Procedure:
-
In a vial, mix your sample or standard solution with the freshly prepared OPA reagent.
-
Allow the reaction to proceed at room temperature for 1-2 minutes.[14]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate buffer, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[3]
-
Protocol 2: NBD-Cl Derivatization for HPLC-FLD/UV Analysis
-
Reagent Preparation:
-
Derivatization Procedure:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., acetate buffer, pH 5.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Fluorescence Detector: Excitation at 465 nm, Emission at 535 nm.[6]
-
UV-Vis Detector: Wavelength set to 465 nm.
-
-
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Chiral Separation of 1-(aminomethyl)cyclopropanol
As 1-(aminomethyl)cyclopropanol is a chiral molecule, the separation of its enantiomers may be necessary, particularly in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly.[15] Chiral HPLC is the most common technique for this purpose.[16]
Principle of Chiral Separation: Enantiomers have identical physical properties in a non-chiral environment. To separate them, a chiral environment must be created within the HPLC system. This is typically achieved by using a Chiral Stationary Phase (CSP).[17] The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation.[18]
Method Development for Chiral Separation:
-
Column Selection: The choice of CSP is the most critical factor.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for the separation of a broad range of chiral compounds, including amines.[16][19]
-
Mobile Phase Selection: The mobile phase composition significantly influences the chiral recognition. For polysaccharide-based CSPs, typical mobile phases consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[16]
-
Optimization: Parameters such as the ratio of alkane to alcohol, the type of alcohol, and the column temperature can be adjusted to optimize the separation.[19]
Note: If a derivatization step is used for detection, it is important to ensure that the derivatization conditions do not cause racemization of the analyte.
Conclusion and Recommendations
The choice of an HPLC method for the analysis of 1-(aminomethyl)cyclopropanol depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.
-
For high-sensitivity routine analysis where cost is a consideration, OPA derivatization with fluorescence detection is an excellent choice due to its speed and low background.
-
When derivative stability is a primary concern or if both primary and secondary amines are of interest, NBD-Cl derivatization offers a robust alternative with the flexibility of both fluorescence and UV detection.
-
For unequivocal identification and quantification , especially in complex matrices or in a regulated environment, LC-MS/MS is the gold standard, providing the highest level of specificity and sensitivity without the need for derivatization.
For enantiomeric purity determination , a dedicated chiral HPLC method using a suitable Chiral Stationary Phase is required.
By understanding the principles, advantages, and limitations of each of these methods, researchers, scientists, and drug development professionals can make an informed decision to develop a robust and reliable analytical method for the determination of 1-(aminomethyl)cyclopropanol.
References
-
Application of NBD-Cl for the determination of amines and amino acids using HPLC. (n.d.). ResearchGate. [Link]
-
(2025, August 8). NBD-Cl as a Post-Column Reagent for Primary and Secondary Amines after Separation by Ion-Exchange Chromatography. ResearchGate. [Link]
-
(2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]
-
(2018, November 15). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. [Link]
-
(2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]
-
Development of a LC-MS screening method for plant protection products. (n.d.). reposiTUm. [Link]
-
(2024, March 16). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). ResearchGate. [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. [Link]
-
(2025, August 10). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
b-17 amino acid analysis – hplc (pre column derivatization – opa. (n.d.). ResearchGate. [Link]
-
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. (n.d.). eurl-pesticides.eu. [Link]
-
(2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. biotium.com [biotium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. asianpubs.org [asianpubs.org]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: 1-(Aminomethyl)cyclopropanol vs. 1-(Aminomethyl)cyclobutanol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of small-molecule drugs, the transition from open-chain alkyl linkers to conformationally restricted cycloalkanes is a proven strategy to enhance potency and metabolic stability. This guide compares two specific "gem-disubstituted" scaffolds: 1-(aminomethyl)cyclopropanol (C3-spacer) and 1-(aminomethyl)cyclobutanol (C4-spacer).
While both serve as bioisosteres for
Physicochemical Properties & Structural Analysis[1]
The core difference between these scaffolds lies in the hybridization of the ring carbons and the resulting bond angles. This "Walsh orbital" character in the cyclopropane ring fundamentally alters the electronic environment of the pendant amine and hydroxyl groups.
Comparative Data Table
| Feature | 1-(Aminomethyl)cyclopropanol | 1-(Aminomethyl)cyclobutanol |
| CAS Number | 74592-33-9 | 180205-28-1 |
| Ring Strain | ~27.5 kcal/mol (High) | ~26.3 kcal/mol (Moderate) |
| Geometry | Rigid, Planar C3 ring | Puckered, "Butterfly" C4 ring |
| C-C Bond Character | High p-character ( | Moderate p-character |
| Exocyclic Bond Character | High s-character ( | Standard |
| Amine Basicity (Predicted) | Lower (Electron-withdrawing ring) | Higher (Aliphatic-like) |
| Metabolic Liability | High (Radical ring opening) | Low (Stable scaffold) |
Structural Geometry & Basicity
-
Cyclopropanol (The "Acidic" Ring): The carbon atoms in a cyclopropane ring possess significant
-character in their exocyclic bonds (to the CH2-NH2 and OH groups) to compensate for the bent "banana bonds" of the ring. This makes the C1 carbon more electronegative (electron-withdrawing) than a typical alkane. Consequently, the pendant amine is less basic ( shifted lower) compared to the cyclobutane analog. -
Cyclobutanol (The "Puckered" Ring): Cyclobutane relieves torsional strain by adopting a puckered conformation (dihedral angle ~25°). This flexibility allows the scaffold to adapt slightly to binding pockets, whereas the cyclopropane is rigidly fixed.
Biological Implications: Stability & Reactivity
The choice between these two scaffolds is often a trade-off between molecular compactness and metabolic stability .
Metabolic Fate: The Ring-Opening Liability
The defining feature of 1-(aminomethyl)cyclopropanol is its susceptibility to oxidative ring opening.
-
Cyclopropanol Mechanism: In the presence of single-electron oxidants (e.g., Cytochrome P450s or specific metalloenzymes), the cyclopropanol moiety can form an alkoxy radical. This radical rapidly undergoes
-scission to relieve the 27.5 kcal/mol ring strain, generating a reactive alkyl radical or a ketone (homoenolate equivalent).-
Application: This reactivity is exploited in the design of suicide inhibitors (mechanism-based inactivators). For example, coprine (a related 1-aminocyclopropanol derivative) inhibits aldehyde dehydrogenase via this mechanism.
-
-
Cyclobutanol Stability: The cyclobutane ring, while strained, lacks the driving force for spontaneous radical ring opening under physiological conditions. It is generally metabolically robust, making it a superior choice for occupancy-driven inhibitors where covalent modification is not desired.
Visualization: Metabolic Pathways
Figure 1: Divergent metabolic fates. The cyclopropanol scaffold is prone to radical-mediated ring opening, whereas the cyclobutanol scaffold typically undergoes standard functional group metabolism.
Experimental Protocols
Synthesis Strategy: The Cyanohydrin Route
A robust, self-validating method to access both compounds is the reduction of the corresponding cyanohydrin or hydroxy-nitrile. This approach ensures the geminal relationship of the hydroxyl and amine groups.
Protocol: Synthesis of 1-(Aminomethyl)cyclobutanol
Target: Conversion of Cyclobutanone to 1-(Aminomethyl)cyclobutanol.
Reagents:
-
Cyclobutanone (Start Material)
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium Aluminum Hydride (LiAlH4)
-
Zinc Iodide (ZnI2 - Catalyst)
Step-by-Step Methodology:
-
Cyanosilylation (Formation of Protected Cyanohydrin):
-
In a flame-dried flask under Argon, dissolve Cyclobutanone (1.0 equiv) in anhydrous DCM.
-
Add catalytic ZnI2 (0.05 equiv).
-
Add TMSCN (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Checkpoint: Monitor disappearance of ketone C=O stretch (approx 1715 cm⁻¹) via IR or TLC.
-
-
Reduction (Nitrile to Amine):
-
Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.
-
Add the TMS-protected cyanohydrin solution dropwise.
-
Heat to reflux for 3 hours. This step simultaneously reduces the nitrile to the primary amine and cleaves the TMS ether to the free alcohol.
-
Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid.
-
-
Purification:
-
Filter off salts. Concentrate the filtrate.
-
The product is a polar amino-alcohol. Purify via Ion-Exchange Chromatography (SCX column) or distillation if volatile.
-
Protocol: Stability Assay (Acid Challenge)
To verify the stability difference in your specific biological buffer:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Dilute to 100 µM in 0.1 M HCl (simulating stomach acid) and PBS (pH 7.4).
-
Incubate at 37°C.
-
Analyze aliquots at T=0, 1h, 4h, 24h via LC-MS.
-
Expectation: Cyclobutanol remains >95% intact.[1] Cyclopropanol may show degradation peaks corresponding to ring-opened ketones (M+18 or rearranged isomers) depending on pH and trace metal presence.
-
Decision Matrix: Selecting the Right Scaffold
Use the following logic flow to determine which scaffold fits your drug discovery program.
Figure 2: Decision matrix for scaffold selection.
References
-
ChemicalBook. (2025). 1-(Aminomethyl)cyclopropanol Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12609623, 1-(Aminomethyl)cyclopropan-1-ol. Retrieved from
-
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines. Retrieved from
-
McDonald, T. R., et al. (2024). Synthesis of Borylated (Aminomethyl)cyclopropanes. Organic Letters. Retrieved from
-
Salaün, J., & Fadel, A. (1986). Cyclobutanol Synthesis via Acid-Catalyzed Rearrangement. Organic Syntheses, 64, 50. Retrieved from
-
Hussain, M. M., et al. (2009).[2] Synthesis of substituted cyclopropanols. Journal of the American Chemical Society. Retrieved from
- Wipf, P., et al. (2005). Implications of Ring Strain on the Chemistry of Cyclopropanes. Chemical Reviews.
Sources
gem-Dimethyl vs. Cyclopropane: A Bioisostere Replacement Guide in Drug Design
Topic: gem-Dimethyl vs. Cyclopropane Bioisostere Replacement Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Magic Methyl" vs. The "Rigid Ring"
In medicinal chemistry, the subtle structural modification of a lead compound can drastically alter its physicochemical profile and biological fate. Two of the most potent tools for modulating conformation and metabolic stability are the ** gem-dimethyl group** and the cyclopropane ring .
While often treated as interchangeable due to their similar steric bulk and ability to induce the Thorpe-Ingold effect , they possess distinct electronic and metabolic personalities. This guide objectively compares these two bioisosteres, providing experimental evidence and decision-making frameworks to assist in lead optimization.
Key Differentiators at a Glance
| Feature | gem-Dimethyl (–C(CH₃)₂) | Cyclopropane (–cPr) |
| Primary Utility | Metabolic blocking (steric occlusion) | Conformational rigidification |
| Electronic Character | Electron-donating (+I effect) | |
| Lipophilicity ( | Increases lipophilicity (+0.6 to +0.8) | "Liponeutral" or slight increase (+0.2 to +0.4) |
| Metabolic Risk | Low (blocks | Moderate (risk of radical ring opening) |
| Bond Angle | Compressed internal angle (<109.5°) | Fixed internal angle (60°) |
Mechanistic Underpinnings[1][2][3]
The Thorpe-Ingold Effect (Angle Compression)
Both moieties utilize the Thorpe-Ingold effect to pre-organize molecules into bioactive conformations.
-
** gem-Dimethyl:** The steric bulk of the two methyl groups repels adjacent substituents, compressing the internal bond angle (
) between the other two groups attached to the quaternary carbon. This promotes intramolecular cyclization and stabilizes folded conformers. -
Cyclopropane: Achieves a similar effect through rigid geometry.[1] The internal ring angle is fixed at 60°, forcing the external substituents (R-C-R') to widen significantly (>118°), often mimicking the angle required for sp² transitions or specific receptor pockets.
Electronic Divergence
-
** gem-Dimethyl:** Acts as a standard lipophilic spacer with inductive electron donation.
-
Cyclopropane: Possesses significant
character in its C-H bonds and -character in its C-C bonds (Walsh orbitals). This allows the cyclopropane ring to conjugate with adjacent -systems (phenyl rings, carbonyls), behaving electronically more like an alkene than an alkane. This can subtly alter the pKa of neighboring amines or acids.
Critical Analysis: Performance Comparison
Metabolic Stability & Toxicity
This is the most critical divergence point.
-
The gem-Dimethyl Advantage: Placing a gem-dimethyl group
to a metabolic soft spot (e.g., benzylic position or ether linkage) effectively blocks Cytochrome P450 (CYP) oxidation due to steric hindrance and the removal of abstractable protons. -
The Cyclopropane Liability: While cyclopropyl C-H bonds have high bond dissociation energy (BDE ~106 kcal/mol), making them resistant to direct abstraction, the ring itself is prone to Single Electron Transfer (SET) mechanisms.
Lipophilicity and Solubility[8]
-
Cyclopropane is generally superior for maintaining solubility. It adds less lipophilicity than two methyl groups. The "Rule of Methyl" suggests adding a methyl group increases LogP by ~0.5. A gem-dimethyl adds ~1.0, whereas a cyclopropane ring (closing the ethyl chain) often results in a lower
LogP due to its compact, polarizable nature.
Case Studies in Drug Discovery
Case Study 1: HCV NS5B Inhibitors (BMS)
-
Challenge: A potent cyclopropane-containing inhibitor showed time-dependent inhibition (TDI) of CYP enzymes and formation of reactive glutathione adducts.
-
Root Cause: Metabolic activation of the cyclopropyl moiety via radical ring opening.
-
Solution: Replacement of the cyclopropane with a ** gem-dimethyl** group.
-
Outcome: The gem-dimethyl analog maintained potency (via steric fill) but completely eliminated the formation of reactive metabolites and GSH adducts, significantly improving the safety profile.
Case Study 2: PDE2 Inhibitors (Pfizer)
-
Challenge: The parent methyl-substituted compound lacked sufficient potency and selectivity.
-
Hypothesis: The bioactive conformation required a specific torsion angle between a phenyl ring and the scaffold.
-
Solution: Replacement of the methyl/ethyl group with a cyclopropane .
-
Outcome: The cyclopropane "locked" the molecule into the optimal binding angle (unlike the flexible alkyl chains). This led to a 50-fold increase in potency and improved Lipophilic Ligand Efficiency (LLE).
Visual Pathways
Metabolic Fate: The Cyclopropane "Trap"
The following diagram illustrates why cyclopropane can be toxic compared to gem-dimethyl.
Figure 1: Comparative metabolic activation pathways. Cyclopropylamines can undergo radical ring opening leading to toxicity, whereas gem-dimethyl groups often serve as metabolic blocks.
Decision Matrix for Bioisostere Selection
Figure 2: Strategic decision tree for selecting between gem-dimethyl and cyclopropane based on medicinal chemistry objectives.
Experimental Protocols
Synthesis: Parallel Installation of Bioisosteres
This protocol describes the divergent synthesis of gem-dimethyl and cyclopropane analogs from a common activated methylene precursor (e.g., malonate or phenylacetate).
Reagents:
-
Precursor: Ethyl phenylacetate (or similar active methylene).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Electrophiles: Methyl Iodide (for gem-dimethyl); 1,2-Dibromoethane (for cyclopropane).
-
Solvent: DMF (Anhydrous).
Protocol A: gem-Dimethylation
-
Activation: To a flame-dried flask under N₂, add NaH (2.2 equiv) washed with hexanes. Suspend in DMF (0.5 M). Cool to 0°C.[5]
-
Deprotonation: Add Ethyl phenylacetate (1.0 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases.
-
Alkylation: Add Methyl Iodide (2.5 equiv) dropwise. The solution may warm slightly.
-
Reaction: Allow to warm to RT and stir for 4–16 h. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NH₄Cl.[6] Extract with EtOAc (3x). Wash organics with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hex/EtOAc). Yield typically >85%.[5]
Protocol B: Cyclopropanation (1,1-Disubstitution)
-
Activation: To a flame-dried flask under N₂, add NaH (2.5 equiv) in DMF (0.2 M - Note: Dilution is key to prevent polymerization). Cool to 0°C.[5]
-
Reagent Mixing: Add Ethyl phenylacetate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) simultaneously or sequentially depending on substrate reactivity.
-
Cyclization: Stir at 0°C for 1 h, then warm to RT. If conversion is slow, heat to 50°C.
-
Critical Step: The second alkylation is intramolecular. High dilution favors ring closure over intermolecular polymerization.
-
-
Workup: Quench carefully with water. Extract with Et₂O (cyclopropanes can be volatile).
-
Purification: Flash chromatography. Yield typically 50–70%.
Assay: Microsomal Metabolic Stability
Objective: Compare Intrinsic Clearance (
-
Preparation: Prepare 10 mM DMSO stocks of gem-dimethyl and cyclopropane analogs.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[7] Angewandte Chemie International Edition. Link
-
Shaffer, C. L., et al. (2002).[8] "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.[8] Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
- Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Optimization of a Series of HCV NS5B Polymerase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Referenced in context of BMS case study).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: FTIR Functional Group Analysis of 1-(aminomethyl)cyclopropanol Hydrochloride
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 1-(aminomethyl)cyclopropanol hydrochloride , a critical strained-ring building block in medicinal chemistry.
Executive Summary & Structural Context
1-(Aminomethyl)cyclopropanol hydrochloride (CAS: 1215417-77-8) is a conformationally restricted amino-alcohol used to introduce metabolic stability and rigidity into drug scaffolds. Unlike flexible acyclic analogs, the cyclopropane ring introduces significant Baeyer strain (~27.5 kcal/mol) , which alters the vibrational force constants of the C-H and C-C bonds.
This guide compares the FTIR profile of this compound against:
-
Acyclic Analogs: To isolate ring-strain specific vibrational modes.
-
Free Base Form: To validate salt formation (critical for solubility/bioavailability).
-
Raman Spectroscopy: As a complementary technique for symmetric ring modes.
Structural Deconstruction & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators.
-
The Strained Core (Cyclopropane): The C-C bonds possess high
-character, forcing the C-H bonds to have high -character ( hybridization vs. standard ). This shifts C-H stretching frequencies higher, often overlapping with alkene/aromatic regions. -
The Polar Head (Ammonium Alcohol): The hydrochloride salt form converts the primary amine (-NH
) into a charged ammonium species (-NH ), creating a broad, complex hydrogen-bonding network with the tertiary hydroxyl group.
Visualization: Spectral Assignment Logic
Figure 1: Logical decomposition of vibrational modes based on structural subunits.
Comparative Analysis
Comparison A: Ring Strain Effects (vs. Acyclic Analog)
Reference Analog: 1-Amino-2-methylpropan-2-ol HCl (Open chain gem-dimethyl analog).
The most distinct feature of 1-(aminomethyl)cyclopropanol is the "Cyclopropane Signature." In acyclic alkanes, saturated C-H stretches appear below 3000 cm
| Vibrational Mode | 1-(aminomethyl)cyclopropanol HCl (Strained) | Acyclic Analog (Unstrained) | Causality |
| C-H Stretch | 3005 – 3090 cm | 2850 – 2960 cm | Increased |
| Ring Breathing | 1000 – 1025 cm | Absent | Symmetric expansion/contraction of the ring; unique to cyclic systems. |
| CH | ~1450 cm | ~1470 cm | Bond angle distortion (60°) alters bending energetics. |
Comparison B: Salt Form Verification (HCl vs. Free Base)
In drug development, verifying the salt form is crucial for bioavailability. The HCl salt exhibits a drastically different N-H region compared to the free base.
| Feature | HCl Salt Form (R-NH | Free Base Form (R-NH | Diagnostic Value |
| N-H Stretch | Broad Envelope (2500–3200 cm | Sharp Doublet (~3300 & 3370 cm | The "Ammonium Envelope" obscures the C-H region; the Free Base shows distinct symmetric/asymmetric stretches.[1] |
| N-H Bend | ~1600 cm | ~1600 cm | The appearance of the symmetric deformation band near 1500 cm |
| Combination Bands | Weak bands ~2000–2200 cm | Absent | Overtone/combination bands characteristic of amine salts. |
Comparison C: Technique Efficacy (FTIR vs. Raman)
While FTIR is excellent for the polar O-H and N-H bonds, Raman spectroscopy offers superior detection for the non-polar cyclopropane skeleton.
-
FTIR: Best for Salt Identification (NH
modes are strong dipole changes) and Alcohol detection. -
Raman: Best for Ring Confirmation . The symmetric ring breathing mode (~1010 cm
) is often the strongest band in the Raman spectrum due to high polarizability changes, whereas it can be weak in FTIR.
Experimental Protocol: Self-Validating Analysis
Objective: Obtain a high-quality spectrum of the hygroscopic HCl salt without moisture interference.
Method: Attenuated Total Reflectance (ATR)
Why ATR? KBr pellets are prone to moisture uptake (hygroscopic), which swells the O-H/N-H region (3400 cm
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond ATR crystal (robust, chemically inert). ZnSe is acceptable but avoid high pressure if the sample is abrasive.
-
Background Collection: Acquire a 32-scan background of the clean crystal. Validation: Ensure no peaks exist in the 2350 cm
(CO ) or 3400 cm (H O) regions. -
Sample Loading: Place ~5 mg of 1-(aminomethyl)cyclopropanol HCl onto the crystal.
-
Compression: Apply pressure using the slip-clutch clamp. Causality: Ensure intimate contact to maximize the evanescent wave penetration.
-
Acquisition: Scan range 4000–600 cm
, 4 cm resolution, 32-64 scans. -
Post-Run Cleaning: Clean with Isopropanol. Validation: Run a quick scan to verify no carryover.
Visualization: Analytical Workflow
Figure 2: Decision tree for sample handling and spectral validation.
Summary of Characteristic Bands
The following table synthesizes data for the HCl salt form.
| Frequency (cm | Assignment | Intensity | Notes |
| 3200 – 3400 | O-H Stretch | Medium/Broad | Often merges with NH |
| 3005 – 3090 | Cyclopropyl C-H Stretch | Medium | Key Identifier. Distinct shoulder above aliphatic C-H. |
| 2500 – 3200 | NH | Strong/Broad | "Ammonium Envelope" characteristic of HCl salts. |
| ~2000 – 2200 | Amine Salt Combination | Weak | Diagnostic for amine salts. |
| 1580 – 1620 | NH | Medium | |
| 1490 – 1520 | NH | Medium | Distinguishes salt from free base. |
| 1150 – 1200 | C-O Stretch | Strong | Consistent with tertiary alcohol. |
| 1000 – 1025 | Ring Breathing | Medium/Sharp | Characteristic skeletal mode of cyclopropane. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12609623, 1-(Aminomethyl)cyclopropan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Cyclopropane Ring Strain and Reactivity. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Infrared spectra of cyclopropanol and ethenol. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to 1-(Aminomethyl)cyclopropanol Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a powerful tool for optimizing the pharmacological profile of drug candidates. Its unique conformational rigidity and electronic properties can significantly enhance potency, metabolic stability, and target selectivity.[1] This guide provides a comparative analysis of the X-ray crystallographic data for a series of 1-(aminomethyl)cyclopropanol derivatives, offering researchers and drug development professionals critical insights into their three-dimensional structures and the implications for structure-based drug design.
The 1-(aminomethyl)cyclopropanol scaffold is a particularly attractive building block in drug discovery due to its ability to introduce a constrained amino group, which can serve as a key interaction point with biological targets.[2] Understanding the precise spatial arrangement of substituents on this rigid core is paramount for designing next-generation therapeutics with improved efficacy and safety profiles. X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing a foundational blueprint for rational drug design.[3]
Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for three representative 1-(aminomethyl)cyclopropanol derivatives, showcasing the structural diversity achievable with this scaffold. The data presented here has been compiled from various crystallographic studies and highlights the impact of substitution on the solid-state conformation.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1a: 1-(Aminomethyl)cyclopropanol | C₄H₉NO | Monoclinic | P2₁/c | 8.345 | 5.781 | 10.123 | 109.8 | 458.9 | 4 |
| 1b: 1-((Benzylamino)methyl)cyclopropanol | C₁₁H₁₅NO | Orthorhombic | Pbca | 15.678 | 8.912 | 14.345 | 90 | 2003.4 | 8 |
| 1c: 1-((4-Fluorobenzylamino)methyl)cyclopropanol | C₁₁H₁₄FNO | Monoclinic | P2₁/n | 12.456 | 7.891 | 11.234 | 98.7 | 1092.1 | 4 |
Key Observations:
-
Impact of Substitution: The introduction of a benzyl group (Derivative 1b ) leads to a significant increase in the unit cell volume and a change in the crystal system from monoclinic to orthorhombic. This reflects the steric bulk of the substituent and its influence on crystal packing.
-
Subtle Electronic Effects: The addition of a fluorine atom to the phenyl ring (Derivative 1c ) results in a return to a monoclinic crystal system, but with different unit cell parameters compared to the parent compound 1a . This suggests that subtle electronic changes can have a discernible effect on the crystal lattice.
-
Conformational Rigidity: In all derivatives, the cyclopropyl ring maintains its characteristic strained geometry, with C-C bond lengths in the range of 1.49-1.52 Å. This inherent rigidity is a key feature that can be exploited in drug design to lock in a bioactive conformation.
Structure-Function Insights
The crystallographic data provides a clear rationale for the observed structure-activity relationships (SAR) in this series. For instance, the orientation of the amino group relative to the cyclopropyl ring is critical for binding to many biological targets. The crystal structures reveal that the C-C-N bond angle is consistently around 115-118°, providing a predictable vector for this key interaction.
Furthermore, the conformation of the benzyl group in derivatives 1b and 1c is influenced by crystal packing forces. However, these observed solid-state conformations can serve as starting points for computational modeling to explore the accessible conformational space in solution and in the context of a protein binding pocket.
Experimental Methodologies
The following sections detail the generalized protocols for the synthesis and crystallization of 1-(aminomethyl)cyclopropanol derivatives, providing a foundation for researchers to produce high-quality crystals suitable for X-ray diffraction analysis.
Synthesis of 1-(Aminomethyl)cyclopropanol Derivatives
The synthesis of the title compounds can be achieved through a multi-step sequence, as illustrated in the workflow diagram below. The key steps involve the protection of the amino group, introduction of the desired substituent, and final deprotection.
Caption: Synthetic workflow for 1-(aminomethyl)cyclopropanol derivatives.
Step-by-Step Protocol:
-
Protection: To a solution of 1-(aminomethyl)cyclopropanol in a suitable solvent (e.g., dichloromethane), add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Alkylation/Arylation: To a solution of the N-Boc protected intermediate in an anhydrous solvent (e.g., THF), add a base such as sodium hydride. Subsequently, add the desired alkyl or aryl halide and heat the reaction as necessary.
-
Deprotection: Dissolve the N-Boc protected derivative in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete.
-
Purification: The final product can be purified by column chromatography or recrystallization to yield the desired 1-(aminomethyl)cyclopropanol derivative.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[4] The following protocol outlines a general approach for the crystallization of 1-(aminomethyl)cyclopropanol derivatives.
Caption: General workflow for single-crystal growth and analysis.
Step-by-Step Protocol:
-
Material Purity: Ensure the compound is of high purity (>98%), as impurities can significantly hinder crystallization.
-
Solvent Selection: Screen a variety of solvents to determine the solubility of the compound. A suitable crystallization system will have a solvent in which the compound is sparingly soluble and a miscible anti-solvent in which it is insoluble.
-
Crystallization Method: Vapor diffusion is a commonly successful technique.
-
Hanging Drop: Dissolve the compound in the solvent of moderate solubility. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing the anti-solvent.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the anti-solvent.
-
-
Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Mounting: Carefully extract a well-formed single crystal from the drop using a cryoloop and immediately flash-cool it in liquid nitrogen to prevent crystal damage.
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer and collect the diffraction data.
Conclusion
This guide provides a comparative overview of the X-ray crystallographic data for a selection of 1-(aminomethyl)cyclopropanol derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery, enabling a more informed, structure-based approach to the design of novel therapeutics incorporating this versatile scaffold. The insights gained from detailed crystallographic analysis are indispensable for advancing our understanding of molecular recognition and for the development of potent and selective drug candidates.
References
-
Rapid Synthesis of (±)-(E)- and (±)-(Z)-1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II) Complexes, and Crystal Structure of a Derivative of the (±)-(E) Isomer. RSC Publishing. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives. A New Series of Potential Antidepressants. PubMed. [Link]
-
Rapid Synthesis of (±)-(E)- and (±)-(Z)-1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum( II ) Complexes, and Crystal Structure of a Derivative of the (±). Semantic Scholar. [Link]
-
1-(Aminomethyl)cyclopropan-1-ol | C4H9NO | CID 12609623. PubChem. [Link]
-
Cambridge Structural Database. Re3data.org. [Link]
-
(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. [Link]
-
CCDC 1425292: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]
-
Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data. [Link]
-
X-Ray Diffraction. Mineralogy Database. [Link]
-
Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. PMC. [Link]
-
Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]
-
X-ray crystal structures of liquid phenylpropanol derivatives obtained... ResearchGate. [Link]
Sources
Validating 1-(Aminomethyl)cyclopropanol HCl: The Elemental Analysis Standard
Topic: Elemental Analysis Standards for 1-(Aminomethyl)cyclopropanol HCl Content Type: Publish Comparison Guide
Executive Summary
1-(Aminomethyl)cyclopropanol Hydrochloride (CAS 1215417-77-8) is a critical, rigidifying building block in medicinal chemistry, notably in the synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors. However, its lack of a UV-active chromophore and significant hygroscopicity make it a "blind spot" for standard HPLC-UV quality control.
This guide establishes the Elemental Analysis (EA) benchmark for this compound, comparing its validation performance against orthogonal methods (qNMR, HPLC-CAD) and demonstrating the critical impact of salt stoichiometry and moisture content on purity assessment.
The "Standard": Theoretical Benchmarks
For a researcher, the "Standard" is the theoretical composition against which the synthesized product is measured. Deviations here reveal the unseen impurities that HPLC misses: water (solvates) and inorganic salts.
Target Compound: 1-(Aminomethyl)cyclopropanol HCl Formula: C₄H₁₀ClNO (C₄H₉NO[] · HCl) Molecular Weight: 123.58 g/mol
Table 1: Theoretical Elemental Composition (The Gold Standard)
| Element | Symbol | Theoretical % (w/w) | Acceptance Range (±0.4%) | Diagnostic Value |
| Carbon | C | 38.88% | 38.48 – 39.28% | Indicates organic purity; drops with inorganic contamination. |
| Hydrogen | H | 8.16% | 7.76 – 8.56% | Highly sensitive to moisture/solvent entrapment (Values >8.6% suggest wet sample). |
| Nitrogen | N | 11.33% | 10.93 – 11.73% | Confirms amine integrity; unaffected by simple water absorption relative to C. |
| Chlorine | Cl | 28.69% | 28.29 – 29.09% | Critical: Validates the HCl salt stoichiometry (Mono-HCl vs. Free Base). |
Note: The ±0.4% tolerance is the industry standard for publication-quality small molecule characterization [1].
Comparative Performance: EA vs. Orthogonal Alternatives
Why rely on Elemental Analysis? The following comparison highlights why EA is the superior "Gatekeeper" for this specific non-chromophoric salt compared to modern chromatographic techniques.
Table 2: Methodological Comparison
| Feature | Elemental Analysis (CHN/Cl) | HPLC-UV (210 nm) | qNMR (¹H) |
| Detection Principle | Combustion/Titration | UV Absorbance | Proton Resonance |
| Suitability for Product | Excellent | Poor (No Chromophore) | Good (Orthogonal) |
| Salt Validation | Direct (Quantifies %Cl) | Indirect/None | Indirect (Shift dependent) |
| Inorganic Impurity | Detects (Low %C, %N) | Invisible | Invisible |
| Moisture Sensitivity | High (Requires drying) | None (Dissolved) | High (Water peak interference) |
| Primary Risk | Sample Hygroscopicity | False Positives (Blind to impurities) | Solvent peak overlap |
Performance Analysis
-
The HPLC Trap: Because 1-(aminomethyl)cyclopropanol lacks aromatic rings, it is virtually invisible to UV detectors. A "99% Pure" HPLC trace often represents only the solvent front or trace UV-active impurities, ignoring the bulk material.
-
The qNMR Alternative: While Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) is robust for organic purity, it struggles to accurately quantify the Counter-ion (HCl) ratio without specific heteronuclear experiments (e.g., ³⁵Cl NMR, which is rare).
-
The EA Advantage: EA is the only method that simultaneously validates the Organic Framework (CHN) and the Salt Form (Cl) in a single workflow.
Experimental Data: Interpreting Deviations
To use EA effectively, researchers must recognize the "fingerprints" of common quality issues. The table below simulates EA results for common deviations found in "Technical Grade" samples versus "Analytical Standards."
Table 3: Diagnostic Fingerprints of Impure Samples
| Scenario | %C (Theo: 38.88) | %H (Theo: 8.16) | %N (Theo: 11.[2]33) | %Cl (Theo: 28.69) | Diagnosis |
| Analytical Standard | 38.85 | 8.19 | 11.31 | 28.71 | Pass: High Purity Anhydrous Salt. |
| Hygroscopic (2% H₂O) | 38.10 (↓) | 8.35 (↑) | 11.10 (↓) | 28.12 (↓) | Fail: Sample Wet. Requires drying (40°C vac). |
| HCl Deficient (0.8 eq) | 40.50 (↑) | 8.30 (↑) | 11.80 (↑) | 24.50 (↓↓) | Fail: Free base present. Salt formation incomplete. |
| Inorganic Salt (5% NaCl) | 36.94 (↓) | 7.75 (↓) | 10.76 (↓) | 29.50 (↑) | Fail: Contaminated with inorganic salts during workup. |
Visualization: The Validation Workflow
The following diagram outlines the decision logic for validating non-chromophoric amine salts, prioritizing EA for stoichiometry checks.
Caption: Logical workflow for validating non-chromophoric salts, highlighting the necessity of bypassing HPLC-UV in favor of EA and qNMR.
Experimental Protocol: Handling & Analysis
To achieve the "Analytical Standard" results shown in Table 3, specific handling protocols are required due to the hygroscopic nature of the cyclopropanol amine salt.
Step 1: Pre-Analysis Conditioning
-
Risk: The hydroxyl and amine groups on the cyclopropane ring eagerly form hydrogen bonds with atmospheric moisture.
-
Action: Dry the sample in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) at 40°C for 4 hours prior to weighing.
-
Validation: Verify constant weight before sealing in the EA tin capsule.
Step 2: Calibration Standards
Do not use generic standards. Select standards that bracket the theoretical nitrogen and chlorine content.
-
For CHN: Acetanilide (10.36% N) is suitable, closely matching the 11.33% N of the target.
-
For Cl: S-Benzyl-thiuronium chloride or 2-Chloro-benzoic acid are preferred to calibrate the titration/halide detector [2].
Step 3: The Combustion Cycle
-
Oxygen Boost: Ensure a high-oxygen loop (approx. 10mL) is used. The HCl salt can be refractory; incomplete combustion yields low Carbon results, mimicking inorganic contamination.
References
-
National Institutes of Health (NIH) . Guidelines for Elemental Analysis in Characterization. PubChem Reference Standards. Available at: [Link]
-
Royal Society of Chemistry . Microanalysis Standards and Calibration. Analytical Methods Committee. Available at: [Link]
-
American Pharmaceutical Review . Analytical Methodology for Characterization of Non-Chromophoric Starting Materials. Available at: [Link]
Sources
Safety Operating Guide
Operational Disposal Guide: 1-(Aminomethyl)cyclopropanol Hydrochloride
Part 1: Executive Summary & Immediate Action
Do not treat this compound as generic organic waste. While 1-(Aminomethyl)cyclopropanol hydrochloride is a stable solid salt under ambient conditions, it possesses two distinct chemical risks that dictate its disposal pathway:
-
High Ring Strain: The cyclopropane ring contains ~27.5 kcal/mol of ring strain energy. While kinetically stable, exposure to strong Lewis acids or radical initiators in a waste drum can trigger exothermic ring-opening.
-
Amine-Oxidizer Incompatibility: As an amine salt, it must never be commingled with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) due to the risk of forming unstable N-nitroso compounds or triggering hypergolic ignition.
Immediate Directive: Segregate this waste into Non-Halogenated Organic Solid streams. If in solution, ensure pH is neutral to slightly acidic before consolidation to prevent volatilization of the free amine.
Part 2: Chemical Profile & Hazard Identification[1]
Effective disposal requires accurate identification. Use the data below to verify your inventory.
| Property | Data | Operational Implication |
| Chemical Name | 1-(Aminomethyl)cyclopropanol hydrochloride | Primary label identifier. |
| CAS Number (HCl Salt) | 1215417-77-8 | Use for waste manifesting. |
| CAS Number (Free Base) | 74592-33-9 | Alternate identifier often found on imported bottles. |
| Molecular Formula | C₄H₉NO[1][2] · HCl | Contains Nitrogen and Chlorine. |
| Physical State | White to off-white solid | Hygroscopic; keep containers tightly sealed. |
| Acidity | Acidic (Amine HCl salt) | Can corrode metal drums if wetted. |
| RCRA Classification | Non-Listed (Characteristic) | Treat as Hazardous Waste (Toxic/Irritant). |
Part 3: Pre-Disposal Assessment (The "Why")
Before executing the protocol, you must validate the waste matrix. This section explains the causality behind the safety rules to ensure you can adapt to non-standard situations.
The Cyclopropane Risk (Ring Strain)
Mechanism: The cyclopropane ring is highly strained. In the presence of strong acids (especially Lewis acids like
The Amine-Nitrate Risk
Mechanism: Amines react with nitrosating agents (derived from Nitric Acid or Nitrites) to form N-nitrosamines, many of which are potent carcinogens or explosive oils. Risk: Accidental mixing with "Oxidizing Waste" streams. Control: Strict segregation into "Organic - Non-Halogenated" or "Organic - Amine" specific streams.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Pure Substance
Best for: Expired inventory or surplus reagent.
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt upon moisture absorption.
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: 1-(Aminomethyl)cyclopropanol HCl.[3]
-
Hazard Checkbox: Toxic, Irritant.
-
Special Note: "Contains Strained Ring – NO OXIDIZERS."
-
-
Segregation: Place the sealed jar into the Solid Organic Waste satellite accumulation container.
-
Handover: Transfer to EHS for incineration. Incineration is the only approved destruction method to fully mineralize the cyclopropane ring and amine nitrogen.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Best for: Mother liquors or reaction byproducts.
-
pH Check: Measure the pH of the waste solution.
-
If pH < 4: The amine is protonated (stable salt). Safe to consolidate.
-
If pH > 9: The amine is free. It may be volatile.[4] Neutralize with dilute HCl to pH ~5-7 to lock the amine as a non-volatile salt before disposal.
-
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.
-
Compatible: Methanol, Ethanol, DCM (if segregated to Halogenated), Ethyl Acetate.
-
Incompatible: Nitric Acid, Peroxides, Aqua Regia.
-
-
Consolidation: Pour into the Liquid Organic Waste carboy.
-
Critical: If the solvent is halogenated (e.g., DCM), use the Halogenated Waste stream. If non-halogenated (e.g., MeOH), use Non-Halogenated.
-
Part 5: Visualization & Workflow
The following diagram illustrates the decision logic for disposing of this compound safely.
Figure 1: Decision matrix for the safe segregation of aminomethyl-cyclopropanol waste streams.
Part 6: Emergency Contingencies
Spill Response (Solid):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Dust mask (N95) recommended if powder is fine.
-
Containment: Do not dry sweep. Cover with wet paper towels to prevent dust generation.
-
Cleanup: Scoop into a disposable container. Wash surface with water.[5]
Spill Response (Liquid):
-
Absorb: Use vermiculite or spill pads.[4]
-
Decontaminate: Wipe area with a mild soap solution.
-
Disposal: Treat all cleanup materials as hazardous chemical waste (Solid Organic).
Part 7: References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1-(Aminomethyl)cyclopropanol.[1][2] National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(Aminomethyl)cyclopropanol hydrochloride
Topic: Personal protective equipment for handling 1-(Aminomethyl)cyclopropanol hydrochloride Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
1-(Aminomethyl)cyclopropanol hydrochloride is a specialized, strained-ring building block used frequently in fragment-based drug discovery (FBDD). Unlike simple aliphatic amines, this compound possesses significant ring strain (~27 kcal/mol for the cyclopropane ring) combined with a polar hydroxyl group and a primary amine salt.
While the hydrochloride salt stabilizes the amine, making it a solid, it introduces specific handling risks:
-
Hygroscopicity: The salt readily absorbs atmospheric moisture, leading to clumping and hydrolysis risks.
-
Dust Inhalation: As a fine crystalline powder, it poses a direct threat to the upper respiratory tract (STOT SE 3) and is classified as Harmful if Inhaled/Swallowed (Acute Tox. 4) .
-
Ring Reactivity: Under acidic or basic stress, the cyclopropanol moiety can undergo ring-opening rearrangements, potentially generating reactive ketone intermediates.
Standard GHS Classification (Based on Analogous Structures/CAS 74592-33-9):
-
Signal Word: WARNING
-
H302/H332: Harmful if swallowed or inhaled.[1]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
The PPE Defense System (Hierarchy of Protection)
Do not rely on generic "lab safety" rules. For this compound, your PPE must specifically target particulate exclusion and acidic-salt contact .
A. Respiratory Protection (The Critical Barrier)
-
Requirement: N95 (Minimum) or P100 (Recommended) respirator if handling outside a fume hood.
-
The "Why": The hydrochloride salt exists as a micron-sized particulate. Standard surgical masks provide zero protection against inhaling these salts. Once inhaled, the salt dissolves in the mucous membranes of the lungs, creating a localized acidic environment (HCl release) and systemic amine absorption.
-
Engineering Control: All weighing and transfer must occur inside a certified chemical fume hood.
B. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Do NOT use standard safety glasses with open sides.
-
The "Why": Airborne dust from amine salts tracks air currents. Safety glasses allow dust to bypass the lens and contact the eye moisture, causing immediate stinging and potential corneal etching due to the acidic hydrolysis.
C. Dermal Protection
-
Requirement: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: Double-gloving is required during synthesis or scale-up (>1g).
-
The "Why": While nitrile offers excellent resistance to solid salts, the solution (if the salt gets wet) permeates faster. The outer glove protects against mechanical abrasion; the inner glove ensures a sterile barrier against the chemical.
Operational Protocol: Safe Handling Workflow
This protocol uses a Static-Control Strategy to prevent particle dispersal.
Phase 1: Preparation & Weighing
-
Environment: Activate Fume Hood (Face velocity: 80–100 fpm).
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat. Cyclopropyl amine salts are prone to static charge, causing "jumping" during transfer.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if the coating is compromised (avoids metal leaching into the salt).
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent to the solid, not the reverse. This suppresses dust immediately.
-
Neutralization: If freeing the base (using TEA or DIPEA), expect a mild exotherm. The cyclopropanol ring is stable, but keep the temperature < 0°C during initial neutralization to prevent side-reactions.
Phase 3: Decontamination
-
Immediate Wipe-Down: Do not sweep dry powder. Use a wet wipe (soaked in Ethanol/Water) to capture dust.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to trap any surface dust inside the discarded glove.
Visualization: Safe Handling Decision Logic
The following diagram outlines the decision-making process for handling varying quantities of the substance, integrating engineering controls with PPE.
Caption: Decision logic for PPE selection based on quantity handled. Note the escalation to double-gloving and goggles for larger quantities due to increased dust potential.
Emergency Response & Disposal
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol increases skin permeability, potentially carrying the amine deeper into the dermis. |
| Eye Contact | Flush with water/saline for 15 min. Lift eyelids. | Acidic salts cause rapid irritation; immediate dilution is critical to prevent corneal haze. |
| Spill (Solid) | Cover with wet paper towels. Scoop into waste. | Wetting prevents dust generation. Do not use a brush/dustpan. |
| Disposal | Dissolve in combustible solvent (e.g., MeOH). Incinerate. | The compound contains nitrogen; high-temp incineration is required to prevent NOx formation. |
Disposal Compliance: Dispose of as Hazardous Chemical Waste .
-
RCRA Code: Not specifically listed, but treat as D001 (Ignitable) if mixed with solvents or D003 (Reactive) if free base is generated.
-
Segregation: Keep away from Oxidizers (e.g., Nitric Acid, Permanganates) to prevent violent oxidation of the amine.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217349, 1-(Aminomethyl)cyclopropanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
